molecular formula C11H7NO B014798 6-Cyano-2-naphthol CAS No. 52927-22-7

6-Cyano-2-naphthol

Cat. No.: B014798
CAS No.: 52927-22-7
M. Wt: 169.18 g/mol
InChI Key: WKTNIBWKHNIPQR-UHFFFAOYSA-N
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Description

6-Cyano-2-naphthol (6CN2) is an aromatic alcohol that can be synthesized from 6-bromo-2-naphthol. It is a superphotoacid with the ground state pKa* value of 8.4 and excited state pKavalue of 0.2, respectively. 6CN2 protonates PANI-ES (polyaniline emeraldine salt) to form PANI-EB (emeraldine base), which shows enhanced conductivity. The proton-transfer kinetics and photophysical behavior of 6CN2 have been investigated.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxynaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTNIBWKHNIPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404614
Record name 6-Cyano-2-naphthol
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Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52927-22-7
Record name 6-Cyano-2-naphthol
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Record name 6-Cyano-2-naphthol
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Foundational & Exploratory

An In-Depth Technical Guide to 6-Cyano-2-naphthol: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Cyano-2-naphthol, also known as 6-hydroxy-2-naphthonitrile, is a key aromatic organic compound with significant applications in the pharmaceutical and materials science sectors. Its bifunctional nature, featuring both a hydroxyl and a nitrile group on a naphthalene core, makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structural features, and detailed experimental protocols for the synthesis of this compound. It is intended to be a valuable resource for researchers, chemists, and professionals involved in drug discovery and materials development.

Chemical Structure and Properties

This compound is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, with a hydroxyl (-OH) group at the 2-position and a cyano (-CN) group at the 6-position.[1] The presence of these functional groups on the rigid naphthalene scaffold dictates its chemical reactivity and physical characteristics.

Chemical Structure

The chemical structure of this compound is depicted below. The numbering of the naphthalene ring is according to IUPAC nomenclature.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₁H₇NO[2]
Molecular Weight 169.18 g/mol [2][3]
CAS Number 52927-22-7[3]
Appearance Pale brown to brown crystalline solid[2][4]
Melting Point 165.5-170.5 °C[5]
Boiling Point 383.1 °C at 760 mmHg[5][6]
Density 1.28 g/cm³[5][6]
Solubility Soluble in methanol. Slightly soluble in DMSO, ethanol, and ethyl acetate.[4][7]
pKa (ground state) ~8.4 - 8.57[8]
pKa (excited state)*~0.2[7][9]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the hydroxyl and cyano groups. A singlet for the hydroxyl proton will also be present, with its chemical shift being dependent on the solvent and concentration. A reported ¹H-NMR spectrum for a synthesized sample of this compound in CDCl₃ showed a singlet for the hydroxyl proton at 5.60 ppm and a multiplet for the six aromatic protons between 7.10-8.07 ppm.[10]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display 11 distinct signals corresponding to the 11 carbon atoms in the molecule, assuming no coincidental overlap. The carbon atom of the cyano group (-C≡N) is expected to appear in the range of 110-125 ppm. The carbon attached to the hydroxyl group (C-2) will be deshielded and is likely to be found in the 150-160 ppm region. The remaining aromatic carbons will resonate in the typical aromatic region of 110-140 ppm.

FT-IR Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹. The C≡N stretching vibration of the nitrile group will give a sharp, medium-intensity peak around 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aromatic C=C stretching bands will be observed in the 1450-1600 cm⁻¹ region. A C-O stretching band is also expected around 1200-1300 cm⁻¹. An ATR-IR spectrum of this compound is available in the SpectraBase database.[11]

Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) for this compound would be observed at an m/z of 169. The fragmentation pattern would likely involve the loss of CO (m/z 141) and HCN (m/z 142), which are common fragmentation pathways for phenols and nitriles, respectively.

Experimental Protocols: Synthesis and Purification

Two primary synthetic routes for this compound have been reported, starting from either 6-bromo-2-naphthol or 6-hydroxy-2-naphthaldehyde.

Synthesis from 6-bromo-2-naphthol (Rosenmund-von Braun Reaction)

This method involves a nucleophilic aromatic substitution reaction where the bromo group is displaced by a cyanide ion, typically using copper(I) cyanide.

G Synthesis of this compound from 6-bromo-2-naphthol cluster_workflow A 6-bromo-2-naphthol B CuCN, DMF A->B React with C Heat at 135°C for 18h B->C Undergo D Cool and dilute with ethyl acetate C->D E Work-up with 10% NaOH, filter D->E F Acidify filtrate to pH 2 E->F G Extract with ethyl acetate F->G H Concentrate and precipitate with ethanol/water G->H I This compound H->I Yields

Caption: Workflow for the synthesis of this compound from 6-bromo-2-naphthol.

Detailed Protocol: [12]

  • A solution of 6-bromo-2-naphthol (25.0 g, 112 mmol) and copper(I) cyanide (11 g, 123 mmol) in dimethylformamide (DMF, 30 mL) is prepared in a suitable reaction vessel.

  • The mixture is heated at 135°C for 18 hours under an inert atmosphere.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50 mL).

  • The mixture is then ground with a 10% sodium hydroxide solution and filtered through diatomaceous earth.

  • The filtrate is acidified to a pH of 2 using a suitable acid (e.g., HCl).

  • The acidified solution is extracted with ethyl acetate.

  • The combined organic extracts are concentrated under reduced pressure.

  • The resulting crude product is dissolved in ethanol (150 mL) and precipitated by the addition of water to yield the desired compound.

Synthesis from 6-hydroxy-2-naphthaldehyde

This alternative route is considered a greener approach as it avoids the use of toxic cyanide reagents.[8]

G Synthesis of this compound from 6-hydroxy-2-naphthaldehyde cluster_workflow A 6-hydroxy-2-naphthaldehyde B Hydroxylamine hydrochloride, DMSO A->B React with C Heat at 100°C for 1h B->C Undergo D Cool to room temperature C->D E Precipitate with water D->E F Filter and wash with water E->F G Recrystallize from ethanol/water F->G H This compound G->H Yields G Role of this compound in Nafamostat Mesylate Synthesis cluster_synthesis A This compound B Pinner Reaction (HCl, Methanol) A->B Undergoes C 6-hydroxy-2-naphthimidoyl methyl ester hydrochloride B->C Forms D Ammonolysis (Ammonia) C->D Undergoes E 6-Amidino-2-naphthol D->E Forms F Reaction with 4-guanidinobenzoic acid derivative E->F Reacts with G Nafamostat F->G Forms H Mesylation (Methanesulfonic acid) G->H Undergoes I Nafamostat Mesylate H->I Forms

References

Synthesis of 6-Cyano-2-naphthol from 6-bromo-2-naphthol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 6-Cyano-2-naphthol, a crucial organic intermediate, from its precursor, 6-bromo-2-naphthol. The primary synthetic route involves a copper-mediated nucleophilic aromatic substitution, a classic and effective method for introducing a cyano group onto an aromatic core.[1] This document details established experimental protocols, presents key quantitative data in a comparative format, and visualizes the general experimental workflow.

Overview of the Synthesis

The conversion of 6-bromo-2-naphthol to this compound is a cyanation reaction, typically achieved using copper(I) cyanide in a high-boiling polar aprotic solvent.[1][2][3] This transformation, a variation of the Rosenmund-von Braun reaction, leverages the replacement of a halogen atom on the naphthol framework with a cyanide nucleophile.[1][4] The reaction is driven by heat, and the choice of solvent and temperature is critical for achieving optimal yields.[1]

This compound is a valuable intermediate in the synthesis of pharmaceuticals, such as Nafamostat mesilate.[5][6] It also serves as a reactant in various palladium- and nickel-catalyzed cross-coupling reactions.[5][6]

Physicochemical Properties

A summary of the key physical and chemical properties of the reactant and the product is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
6-bromo-2-naphtholC₁₀H₇BrO223.07127-129Pink to white solid
This compoundC₁₁H₇NO169.18165.5-170.5Pale brown to brown crystalline solid

Data sourced from references[5][6][7][8][9].

Experimental Protocols

Two primary protocols for the synthesis of this compound from 6-bromo-2-naphthol using copper(I) cyanide are detailed below. The main differences lie in the choice of solvent and the reaction temperature.

Protocol 1: Cyanation in N-Methyl-2-pyrrolidinone (NMP)

This protocol utilizes a high reflux temperature to drive the reaction to completion over a shorter time frame.[2]

Methodology:

  • A solution of 6-bromo-2-naphthol (5.0 g, 0.022 mol) in dry N-methyl-2-pyrrolidinone (25 ml) is prepared in a suitable reaction vessel.[2]

  • Copper(I) cyanide (2.73 g, 0.03 mol) is added to the solution.[2]

  • The mixture is refluxed at 200°C under a nitrogen atmosphere for 1.5 hours.[2]

  • After cooling the reaction mixture to 100°C, it is poured into a solution of iron(III) chloride (5.9 g) in water (91 ml) and concentrated hydrochloric acid (3.18 ml).[2] This step helps to complex and remove residual copper salts.

  • The resulting mixture is stirred at 60°C for 30 minutes.[2]

  • The aqueous mixture is extracted with ethyl ether.[2]

  • The combined ether layers are treated with charcoal, dried over anhydrous sodium sulfate, and evaporated to dryness.[2]

  • The crude solid is recrystallized from water to yield the final product, this compound.[2]

Protocol 2: Cyanation in Dimethylformamide (DMF)

This protocol employs a lower temperature and a longer reaction time.[3]

Methodology:

  • A solution of 6-bromo-2-naphthol (25.0 g, 112 mmol) and cuprous cyanide (11 g, 123 mmol) in dimethylformamide (30 mL) is prepared.[3]

  • The solution is heated at 135°C for 18 hours.[3]

  • After cooling, the mixture is diluted with ethyl acetate (50 mL).[3]

  • The mixture is ground with a 10% sodium hydroxide solution and filtered through diatomaceous earth.[3]

  • The filtrate is acidified to a pH of 2 and extracted with ethyl acetate.[3]

  • The combined organic extracts are concentrated.[3]

  • The residue is dissolved in ethanol (150 mL) and ground with water to precipitate the desired compound, this compound.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from the described experimental protocols for easy comparison.

ParameterProtocol 1 (NMP)Protocol 2 (DMF)
Reactants
6-bromo-2-naphthol5.0 g (0.022 mol)25.0 g (112 mmol)
Copper(I) Cyanide2.73 g (0.03 mol)11 g (123 mmol)
Reaction Conditions
SolventN-methyl-2-pyrrolidinone (25 ml)Dimethylformamide (30 mL)
Temperature200°C (Reflux)135°C
Reaction Time1.5 hours18 hours
Results
Product Yield (Mass)2.04 g14.01 g
Product Yield (%)54%~74% (calculated)

Data for Protocol 1 sourced from reference[2]. Data for Protocol 2 sourced from reference[3].

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 6-bromo-2-naphthol.

Synthesis_Workflow cluster_react Reaction Setup cluster_process Process cluster_workup Work-up & Purification cluster_product Final Product Reactants 6-bromo-2-naphthol + CuCN Reaction Heating (135-200°C) Reactants->Reaction Solvent Solvent (NMP or DMF) Solvent->Reaction Quench Quenching (FeCl₃/HCl or NaOH) Reaction->Quench Cooling Extract Extraction (Ethyl Acetate/Ether) Quench->Extract Purify Purification (Recrystallization) Extract->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

References

Technical Guide: Conversion of 6-hydroxy-2-naphthaldehyde to 6-Cyano-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a preferred synthetic route for the conversion of 6-hydroxy-2-naphthaldehyde to 6-cyano-2-naphthol, a valuable intermediate in the synthesis of various pharmaceutical agents and advanced materials.[1][2] This method, utilizing hydroxylamine hydrochloride, is presented as a safer and more environmentally conscious alternative to traditional cyanidation reactions involving highly toxic reagents like copper(I) cyanide.[1][3]

Introduction

This compound is a key building block in organic synthesis, notably as an intermediate in the production of the pharmaceutical agent nafamostat mesylate.[2][3] Historically, its synthesis involved the reaction of 6-bromo-2-naphthol with cuprous cyanide.[4][5] However, due to the acute toxicity of cyanide reagents and the associated hazardous waste disposal challenges, alternative synthetic strategies are favored.[1][3]

A prominent and "greener" method involves the reaction of 6-hydroxy-2-naphthaldehyde with hydroxylamine hydrochloride.[1][3] This process proceeds through the formation of an oxime intermediate, which then undergoes dehydration to yield the final nitrile product.[3] The use of dimethyl sulfoxide (DMSO) as a solvent has been reported to enhance the efficiency of this transformation.[3]

Reaction Pathway and Mechanism

The conversion of 6-hydroxy-2-naphthaldehyde to this compound is a two-step process that occurs in a single pot.[6] First, the aldehyde group of 6-hydroxy-2-naphthaldehyde reacts with hydroxylamine hydrochloride in an addition-elimination reaction to form an aldoxime intermediate.[3][7] Subsequently, under the reaction conditions, this aldoxime undergoes dehydration to yield the desired this compound.[3][8]

The overall reaction is as follows:

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product 6-hydroxy-2-naphthaldehyde Aldoxime 6-hydroxy-2-naphthaldehyde->Aldoxime + NH2OH·HCl - H2O Hydroxylamine HCl NH2OH·HCl This compound Aldoxime->this compound Dehydration - H2O

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following experimental protocol is based on a reported synthesis of this compound.[4]

Materials:

  • 6-hydroxy-2-naphthaldehyde

  • Hydroxylamine hydrochloride (NH2OH·HCl)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Water

Equipment:

  • 5000 mL three-neck flask

  • Stirring apparatus

  • Heating mantle

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • To a 5000 mL three-neck flask, add 350 grams (2.0 mol) of 6-hydroxy-2-naphthaldehyde, 278 grams (4.0 mol) of hydroxylamine hydrochloride, and 3500 mL of dimethyl sulfoxide.[4]

  • Stir the mixture and heat it to 100°C.[4]

  • Maintain the reaction temperature at 100°C for 1 hour.[4]

  • After 1 hour, cool the reaction mixture to room temperature.[4]

  • Pour the cooled reaction mixture into a large volume of water with stirring to precipitate the solid product.[4]

  • Filter the solid precipitate and wash it with water to obtain the wet crude product.[4]

  • Recrystallize the crude product from an ethanol/water solution to yield the purified this compound.[4]

Quantitative Data Summary

The following table summarizes the quantitative data from the described experimental protocol.[4]

ParameterValue
Reactants
6-hydroxy-2-naphthaldehyde (mass)350 g
6-hydroxy-2-naphthaldehyde (moles)2.0 mol
Hydroxylamine hydrochloride (mass)278 g
Hydroxylamine hydrochloride (moles)4.0 mol
Dimethyl sulfoxide (volume)3500 mL
Reaction Conditions
Temperature100 °C
Reaction Time1 hour
Product
This compound (mass)237 g
Yield70%

Experimental Workflow

The logical flow of the experimental procedure can be visualized as follows:

Experimental_Workflow A Combine Reactants (6-hydroxy-2-naphthaldehyde, Hydroxylamine HCl, DMSO) in a three-neck flask B Heat and Stir (100°C for 1 hour) A->B C Cool to Room Temperature B->C D Precipitation (Add to large volume of water) C->D E Filtration and Washing (Isolate crude product) D->E F Recrystallization (from Ethanol/Water) E->F G Final Product (Purified this compound) F->G

Caption: Workflow for the synthesis of this compound.

Conclusion

The conversion of 6-hydroxy-2-naphthaldehyde to this compound using hydroxylamine hydrochloride in DMSO offers a practical and safer alternative to traditional cyanidation methods. The provided protocol details a scalable procedure with a reported yield of 70%.[4] This technical guide serves as a comprehensive resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

The Versatile Role of 6-Cyano-2-naphthol in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Cyano-2-naphthol, a bifunctional naphthalene derivative, has emerged as a valuable and versatile building block in organic synthesis. Its unique electronic and structural features, characterized by an electron-withdrawing cyano group and a nucleophilic hydroxyl group on a rigid naphthyl core, make it a strategic intermediate in the construction of a diverse array of complex molecules. This technical guide provides an in-depth overview of the synthesis and key applications of this compound, with a focus on its utility in pharmaceutical and materials science.

Synthesis of this compound

Two primary synthetic routes are predominantly employed for the preparation of this compound, each with distinct advantages and considerations.

1. Cyanation of 6-Bromo-2-naphthol: This classical approach involves a nucleophilic aromatic substitution reaction where the bromo-substituent of 6-bromo-2-naphthol is displaced by a cyanide ion, typically from a copper(I) cyanide salt.

2. Dehydration of an Oxime Intermediate: A more contemporary and "greener" alternative involves the reaction of 6-hydroxy-2-naphthaldehyde with hydroxylamine hydrochloride to form an intermediate oxime, which is subsequently dehydrated to yield the desired nitrile. This method avoids the use of highly toxic cyanide reagents.

The following table summarizes the quantitative data for these two synthetic methodologies.

ParameterMethod 1: Cyanation of 6-Bromo-2-naphtholMethod 2: Dehydration of 6-hydroxy-2-naphthaldehyde Oxime
Starting Material 6-Bromo-2-naphthol6-hydroxy-2-naphthaldehyde
Reagents Copper(I) cyanide (CuCN)Hydroxylamine hydrochloride (NH₂OH·HCl)
Solvent N-methyl-2-pyrrolidinone (NMP) or Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)
Temperature 135-200 °C100 °C
Reaction Time 1.5 - 18 hours1 hour
Reported Yield 54% - 83%[1]70%[2]
Experimental Protocols

Method 1: Cyanation of 6-Bromo-2-naphthol [1]

  • To a solution of 6-bromo-2-hydroxynaphthalene (5 g, 0.022 mol) in dry N-methyl-2-pyrrolidinone (25 ml), add copper(I) cyanide (2.73 g, 0.03 mol).

  • Reflux the mixture at 200 °C under a nitrogen atmosphere for 1.5 hours.

  • Cool the reaction mixture to 100 °C and pour it into a solution of iron(III) chloride (5.9 g) in water (91 ml) and concentrated hydrochloric acid (3.18 ml).

  • Stir the resulting mixture at 60 °C for 30 minutes.

  • Extract the mixture with diethyl ether.

  • Treat the ether layer with charcoal, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • Recrystallize the obtained solid from water to yield this compound (2.04 g, 54% yield) as a white solid.

Method 2: Dehydration of 6-hydroxy-2-naphthaldehyde Oxime [2]

  • In a 5000 mL three-neck flask, combine 6-hydroxy-2-naphthaldehyde (350 g, 2.0 mol), hydroxylamine hydrochloride (278 g, 4.0 mol), and dimethyl sulfoxide (3500 mL).

  • Stir the mixture and heat to 100 °C, maintaining this temperature for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a large volume of water and stir to precipitate the solid product.

  • Filter the solid, wash with water to obtain the wet crude product.

  • Recrystallize the crude product from an ethanol/water solution to yield purified this compound (237 g, 70% yield).

Core Applications in Organic Synthesis

The strategic placement of the cyano and hydroxyl functionalities on the naphthyl scaffold allows for a wide range of chemical transformations, making this compound a valuable intermediate in several key areas.

Pharmaceutical Synthesis

A primary application of this compound is as a key intermediate in the synthesis of Nafamostat mesilate , a serine protease inhibitor with anticoagulant and potential antiviral properties.[3] The synthesis involves the conversion of the cyano group to an amidine functionality, which is a crucial pharmacophore.

The synthetic pathway from this compound to a key precursor of Nafamostat is outlined below.

G cluster_synthesis Synthesis of 6-Amidino-2-naphthol This compound This compound 6-Hydroxy-2-naphthalene imino methyl ester hydrochloride 6-Hydroxy-2-naphthalene imino methyl ester hydrochloride This compound->6-Hydroxy-2-naphthalene imino methyl ester hydrochloride Pinner Reaction (HCl/Methanol) 6-Amidino-2-naphthol 6-Amidino-2-naphthol 6-Hydroxy-2-naphthalene imino methyl ester hydrochloride->6-Amidino-2-naphthol Aminolysis (Ammonia)

Caption: Synthesis of 6-Amidino-2-naphthol from this compound.

Furthermore, derivatives of this compound, specifically naphthalene-2-oxyalkylamines, have been investigated as monoamine oxidase (MAO) inhibitors , suggesting their potential as antidepressant agents.

Materials Science: Liquid Crystals

This compound serves as a foundational building block for the synthesis of calamitic (rod-shaped) liquid crystals . The rigid naphthalene core provides the necessary structural anisotropy, while the polar cyano group contributes to the mesophase behavior. By esterifying the hydroxyl group with various substituted benzoic acids, a diverse library of liquid crystalline materials with nematic phases can be accessed.

Metal-Catalyzed Cross-Coupling Reactions

The naphthyl ring of this compound can be further functionalized through various metal-catalyzed cross-coupling reactions. While specific examples directly utilizing this compound are not extensively detailed in readily available literature, its structural motifs are amenable to common cross-coupling strategies. The hydroxyl group can be converted to a triflate, a good leaving group for palladium-catalyzed reactions.

  • Palladium-Catalyzed Reactions: The triflate derivative of this compound can theoretically participate in a range of palladium-catalyzed reactions, including Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of aryl, alkynyl, and vinyl substituents, respectively.

  • Nickel-Catalyzed Cross-Coupling: Nickel catalysis offers a complementary approach for C-C bond formation and is often effective for less reactive coupling partners.

The general workflow for these cross-coupling reactions is depicted below.

G cluster_coupling Metal-Catalyzed Cross-Coupling This compound This compound 6-Cyano-2-naphthyl triflate 6-Cyano-2-naphthyl triflate This compound->6-Cyano-2-naphthyl triflate Triflation Functionalized Naphthalene Derivative Functionalized Naphthalene Derivative 6-Cyano-2-naphthyl triflate->Functionalized Naphthalene Derivative Pd or Ni Catalysis (e.g., Suzuki, Heck)

Caption: General workflow for the functionalization of this compound via metal-catalyzed cross-coupling.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation, coupled with the reactivity of its cyano and hydroxyl groups, provides access to a wide range of complex and functionally rich molecules. Its established role in the synthesis of the pharmaceutical agent Nafamostat mesilate, and its potential in the development of novel liquid crystals and antidepressant agents, underscore its significance for researchers in both academic and industrial settings. Further exploration of its utility in metal-catalyzed cross-coupling reactions is a promising avenue for the development of novel synthetic methodologies and the construction of new molecular architectures.

References

An In-depth Technical Guide to the Photophysical Properties of 6-Cyano-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Cyano-2-naphthol (6CN2OH) is a fluorescent molecule of significant interest due to its unique photophysical properties, particularly its behavior as a "superphotoacid." This technical guide provides a comprehensive overview of the synthesis, photophysical characteristics, and experimental methodologies used to study this compound. Key data on its absorption, emission, and excited-state dynamics are summarized, and detailed experimental protocols for its characterization are provided. This document is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development who are interested in utilizing or further investigating the properties of this compound.

Introduction

This compound is a derivative of 2-naphthol featuring a cyano group at the 6-position. This substitution pattern, with an electron-donating hydroxyl group and an electron-withdrawing cyano group, results in a significant intramolecular charge transfer character upon photoexcitation.[1] This electronic rearrangement dramatically increases the acidity of the hydroxyl proton in the excited state, making this compound a potent photoacid.[1][2] Its ground state pKa is approximately 8.4-8.57, while its excited state pKa* drops to around 0.2.[1][2][3][4] This substantial change in acidity, a phenomenon known as Excited-State Proton Transfer (ESPT), is the defining characteristic of this compound and underpins its utility in various applications.

This molecule serves as a crucial intermediate in the synthesis of pharmaceuticals, such as Nafamostat mesylate, a serine protease inhibitor.[2][5] Furthermore, its unique photophysical properties make it a valuable tool in materials science, particularly in the development of conductive polymers and liquid crystals.[2] This guide will delve into the core photophysical properties of this compound, providing both the theoretical framework and practical methodologies for its study.

Synthesis of this compound

The most common synthetic route to this compound involves a nucleophilic aromatic substitution reaction, specifically a Rosenmund-von Braun reaction, starting from 6-bromo-2-naphthol.[1]

Reaction Scheme:

A typical synthetic protocol is as follows:

  • Reactants: 6-bromo-2-naphthol and copper(I) cyanide (CuCN).

  • Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) is typically used.[1]

  • Conditions: The reaction mixture is heated to elevated temperatures, often in the range of 150-200°C, for several hours.[1]

  • Work-up: After cooling, the reaction mixture is poured into an aqueous solution of ferric chloride to decompose the copper complexes. The product is then extracted with an organic solvent, such as ethyl acetate.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield this compound as a solid.

Photophysical Properties

The photophysical properties of this compound are highly sensitive to its environment, a phenomenon known as solvatochromism.[1] The following tables summarize the available quantitative data.

Physicochemical Properties
PropertyValueReference(s)
CAS Number52927-22-7[2][6]
Molecular FormulaC₁₁H₇NO[2]
Molecular Weight169.18 g/mol [2]
Melting Point165.5-170.5 °C[2]
AppearanceBrown crystalline solid[2]
Ground State pKa8.4 - 8.57[1][2][3][4]
Excited State pKa*~0.2[2][3][4]
Spectroscopic Properties in Various Solvents
Solventλ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (ROH) (nm)λ_em (RO⁻) (nm)Φ_fτ_f (ns)Reference(s)
Water------[7]
Methanol--~360-380~480-520--[8]
H₂O/Methanol Mixtures--Shifts observedShifts observed--[8]
D₂O------[7]

Experimental Protocols

The characterization of the photophysical properties of this compound involves several key experiments. Detailed methodologies are provided below.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and molar extinction coefficient of this compound.

  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a high-purity solvent.

    • Prepare a series of dilutions from the stock solution to obtain concentrations in the range where absorbance is linear with concentration (typically absorbance values between 0.1 and 1).

  • Measurement:

    • Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 250-450 nm).

    • Use the pure solvent as a blank reference.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λ_abs).

    • Calculate the molar extinction coefficient (ε) at λ_abs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Steady-State Fluorescence Spectroscopy

This method is used to measure the fluorescence emission spectrum.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

  • Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Measurement:

    • Set the excitation wavelength (λ_ex), typically at or near the absorption maximum.

    • Scan the emission monochromator over a wavelength range that covers the expected fluorescence emission (e.g., 350-600 nm).

  • Data Analysis:

    • Identify the wavelength of maximum emission (λ_em).

    • Correct the emission spectrum for the instrument's response function if accurate spectral shapes are required.

Fluorescence Quantum Yield (Φ_f) Determination (Comparative Method)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method using a well-characterized standard is a common approach.

  • Instrumentation: A spectrofluorometer.

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

  • Sample Preparation:

    • Prepare a series of solutions of both the standard and this compound in the same solvent (if possible) with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

  • Measurement:

    • Measure the absorbance of each solution at the excitation wavelength.

    • Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the sample (I_x) and the standard (I_s).

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The quantum yield of the sample (Φ_x) is calculated using the following equation: Φ_x = Φ_s * (Grad_x / Grad_s) * (n_x² / n_s²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts x and s refer to the unknown sample and the standard, respectively.

Fluorescence Lifetime (τ_f) Measurement (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for its measurement.

  • Instrumentation: A TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a high-speed detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier), and timing electronics (Time-to-Amplitude Converter - TAC, and Analog-to-Digital Converter - ADC).

  • Sample Preparation: Prepare a dilute solution of this compound as for steady-state fluorescence measurements.

  • Measurement:

    • Excite the sample with the pulsed light source at a high repetition rate.

    • Detect the emitted single photons.

    • The TCSPC electronics measure the time difference between the excitation pulse and the arrival of each photon.

    • A histogram of photon arrival times is built up over many excitation cycles, representing the fluorescence decay profile.

  • Data Analysis:

    • The fluorescence decay data is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τ_f). Deconvolution with the instrument response function (IRF) is necessary for accurate determination of short lifetimes.

Key Photophysical Processes and Visualizations

Excited-State Proton Transfer (ESPT)

The most significant photophysical process for this compound is ESPT. Upon excitation, the molecule becomes a much stronger acid and can donate a proton to a suitable acceptor, such as a solvent molecule. This results in the formation of the excited-state anion (RO⁻), which has a distinct, red-shifted fluorescence emission compared to the neutral form (ROH).

ESPT_Process cluster_ground Ground State (S0) cluster_excited Excited State (S1) ROH ROH RO_minus RO⁻ ROH->RO_minus pKa ~ 8.5 ROH_star ROH ROH->ROH_star Absorption (hν_abs) ROH_star->ROH Fluorescence (hν_em, blue-shifted) RO_minus_star RO⁻ ROH_star->RO_minus_star pKa* ~ 0.2 RO_minus_star->RO_minus Fluorescence (hν_em, red-shifted) Experimental_Workflow start Sample Preparation (this compound in solvent) uv_vis UV-Vis Absorption Spectroscopy start->uv_vis ss_fluorescence Steady-State Fluorescence start->ss_fluorescence tcspc Time-Resolved Fluorescence (TCSPC) start->tcspc qy_measurement Quantum Yield Measurement uv_vis->qy_measurement data_analysis Data Analysis and Parameter Extraction uv_vis->data_analysis ss_fluorescence->qy_measurement ss_fluorescence->data_analysis qy_measurement->data_analysis tcspc->data_analysis end Comprehensive Photophysical Characterization data_analysis->end

References

6-Cyano-2-naphthol: A Comprehensive Technical Guide to a Superphotoacid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 6-cyano-2-naphthol (6CN2), a molecule renowned for its potent superphotoacid characteristics. We will delve into the fundamental principles of its photoacidity, present key quantitative data, outline detailed experimental protocols for its synthesis and characterization, and visualize the core concepts and workflows.

Introduction to this compound as a Superphotoacid

This compound is an aromatic alcohol that exhibits a remarkable increase in acidity upon photoexcitation, classifying it as a "superphotoacid".[1][2] This phenomenon, known as excited-state proton transfer (ESPT), is central to its utility in various scientific and technological domains.[3][4] In its electronic ground state, this compound is a weak acid, but upon absorbing a photon, its electronic structure is rearranged, leading to a dramatic increase in its propensity to donate a proton.[5] This light-induced pH jump has potential applications in initiating chemical reactions, controlling enzymatic activity, and in the development of photo-responsive materials.[4] The significant difference between its ground state acidity (pKa) and its excited-state acidity (pKa*) is a defining feature of its superphotoacid nature.[3]

Physicochemical and Photophysical Properties

The distinct properties of this compound in both its ground and excited states are summarized below. The electron-withdrawing cyano group plays a crucial role in enhancing the photoacidity compared to the parent 2-naphthol molecule.[5][6]

General Physicochemical Properties
PropertyValueReference
CAS Number 52927-22-7[3]
Molecular Formula C₁₁H₇NO[1]
Molecular Weight 169.18 g/mol [1][3]
Appearance Brown crystalline solid[1][2]
Melting Point 165.5-170.5 °C[1][7]
Boiling Point 383.1 °C at 760 mmHg[1]
Density 1.28 g/cm³[1]
Acidity and Photophysical Data
ParameterValueReference
Ground State pKa 8.4 - 8.57[1][3]
Excited State pKa *0.2 - 0.6[1][2][3]
Excitation Maximum (λex) ~329-330 nm (in various solvents)[4]
Emission Maximum (λem) Varies with solvent and protonation state[4][8]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis of this compound

There are two primary synthetic routes to this compound.

Method 1: Copper(I) Cyanide Halogen Exchange

This traditional method involves the nucleophilic aromatic substitution of a halogen with a cyano group.[3]

  • Reactants : 6-bromo-2-naphthol and copper(I) cyanide (CuCN).[3][9]

  • Solvent : Dry N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF).[9][10]

  • Procedure :

    • To a solution of 6-bromo-2-hydroxynaphthalene (e.g., 5 g, 0.022 mol) in dry NMP (25 ml), add copper (I) cyanide (e.g., 2.73 g, 0.03 mol).[9]

    • Reflux the reaction mixture at 200°C under a nitrogen atmosphere for 1.5 hours.[9]

    • Cool the mixture to 100°C and pour it into a solution of iron(III) chloride (5.9 g) in water (91 ml) and concentrated hydrochloric acid (3.18 ml).[9]

    • Stir the mixture at 60°C for 30 minutes.[9]

    • Extract the product with ethyl ether.[9]

    • The ether layer is treated with charcoal, dried over anhydrous sodium sulfate, and evaporated to dryness.[9]

    • The resulting solid is recrystallized from water to yield the final product.[9]

Method 2: "Green" Synthesis from 6-Hydroxy-2-naphthaldehyde

This method avoids the use of toxic cyanide reagents.[3][10]

  • Reactants : 6-hydroxy-2-naphthaldehyde and hydroxylamine hydrochloride.[3][10]

  • Solvent : Dimethyl sulfoxide (DMSO).[3][10]

  • Procedure :

    • In a reaction flask, combine 6-hydroxy-2-naphthaldehyde (e.g., 350 g, 2.0 mol), hydroxylamine hydrochloride (e.g., 278 g, 4.0 mol), and DMSO (3500 ml).[10]

    • Stir the mixture and heat to 100°C for 1 hour.[3][10]

    • Cool the reaction to room temperature.[10]

    • Precipitate the product by adding a large volume of water with stirring.[10]

    • Filter the solid, wash with water, and recrystallize the crude product from an ethanol/water solution.[10]

Determination of Ground State pKa

The ground state pKa can be determined using methods such as potentiometric titration or UV-Vis spectrophotometry.[11][12]

UV-Vis Spectrophotometric Titration:

  • Prepare a series of buffer solutions with known pH values.[12]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

  • Add a small, constant volume of the this compound stock solution to each buffer solution.

  • Record the UV-Vis absorption spectrum for each solution.

  • Plot the absorbance at a wavelength where the protonated and deprotonated species have significantly different molar absorptivities as a function of pH.[11]

  • The resulting data will form a sigmoidal curve, and the pH at the inflection point corresponds to the pKa.[11]

Determination of Excited State pKa*

The excited-state pKa* can be estimated using the Förster cycle or determined from kinetic measurements using time-resolved fluorescence spectroscopy.[13][14]

Förster Cycle Approximation:

The Förster cycle relates the change in acidity upon excitation to the changes in the absorption and emission energies of the acidic and basic forms of the molecule.[6][14] The pKa* can be calculated using the following equation:

pKa* = pKa - (ΔE / 2.303RT)

where ΔE is the difference in the 0-0 transition energies between the protonated and deprotonated forms.

  • Record the absorption and fluorescence spectra of this compound in highly acidic (e.g., 0.02 M HCl) and highly basic (e.g., 0.02 M NaOH) solutions.[15]

  • Determine the 0-0 transition energies (in cm⁻¹) for both the protonated (acid) and deprotonated (base) forms from the intersection of the normalized absorption and fluorescence spectra.[14]

  • Calculate the pKa* using the Förster cycle equation.

Time-Resolved Fluorescence Spectroscopy:

This technique directly measures the rates of proton transfer in the excited state.[3][13]

  • Use a picosecond time-resolved fluorescence spectrometer, such as a time-correlated single-photon counting (TCSPC) system.[3][16]

  • Excite the this compound sample in aqueous solution with a pulsed laser.[16]

  • Measure the fluorescence decay profiles of both the protonated and deprotonated species.

  • The decay kinetics can be analyzed to determine the rate constants for proton dissociation and recombination in the excited state, from which the pKa* can be calculated.[13]

Visualizing Core Concepts and Workflows

Excited-State Proton Transfer (ESPT) Mechanism

The superphotoacidity of this compound is a direct consequence of the ESPT process. Upon absorbing a photon, the molecule is promoted to an excited electronic state (S₁), where it becomes a much stronger acid and rapidly donates a proton to a nearby acceptor, typically a solvent molecule like water.

ESPT_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) ROH ROH RO_minus RO⁻ + H⁺ ROH->RO_minus pKa ≈ 8.5 ROH_star ROH ROH->ROH_star Absorption (hν) ROH_star->ROH Fluorescence RO_minus_star RO⁻ + H⁺ ROH_star->RO_minus_star pKa* ≈ 0.2 (fast ESPT) RO_minus_star->RO_minus Fluorescence

Caption: Excited-State Proton Transfer (ESPT) in this compound.

Förster Cycle Diagram

The Förster cycle provides a thermochemical pathway to estimate the excited-state pKa*.

Foerster_Cycle A ROH (S₀) B ROH* (S₁) A->B ΔE_ROH = hν_abs C RO⁻ (S₀) + H⁺ A->C ΔH_diss B->A hν_fluo D RO⁻* (S₁) + H⁺ B->D ΔH*_diss C->D ΔE_RO⁻ = hν'_abs D->C hν'_fluo

Caption: The Förster cycle for this compound.

Synthesis Workflow: Copper(I) Cyanide Method

A simplified workflow for the synthesis of this compound via the copper(I) cyanide method.

Synthesis_Workflow start Start reactants 6-bromo-2-naphthol + CuCN in NMP start->reactants reaction Reflux at 200°C under N₂ reactants->reaction workup Quench with FeCl₃/HCl Stir at 60°C reaction->workup extraction Extract with Ethyl Ether workup->extraction purification Dry and Evaporate Ether extraction->purification product Recrystallize from Water purification->product

Caption: Synthesis of this compound via Copper(I) Cyanide.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas:

  • Intermediate in Organic Synthesis : It serves as a key intermediate in the synthesis of various organic molecules. For instance, it is used in the preparation of Nafamostat mesilate, a protease inhibitor.[2][3][7]

  • Liquid Crystals : this compound is utilized in the production of liquid crystal compounds, which are essential components in display technologies.[2][3]

  • Pharmaceutical Research : It is a precursor for naphthalene-2-oxyalkylamines, which have shown potential as antidepressant agents.[2]

  • Probing Microenvironments : Due to its sensitivity to the local environment, it can be used as a fluorescent probe to study complex systems like micelles and biological membranes.[17]

Conclusion

This compound stands out as a powerful superphotoacid with well-characterized properties and synthetic routes. Its ability to undergo a significant, light-induced change in acidity opens up numerous possibilities for its application in chemistry, materials science, and pharmacology. This guide provides a solid foundation for researchers and professionals looking to harness the potential of this versatile molecule.

References

ground state vs excited state pKa of 6-Cyano-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Ground and Excited State Acidity of 6-Cyano-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (6CN2OH) is a fluorescent molecular probe of significant interest due to its pronounced photoacidity. Upon electronic excitation, its acidity increases by several orders of magnitude, making it a "superphotoacid." This phenomenon, known as excited-state proton transfer (ESPT), is pivotal in various chemical and biological applications, including the development of novel sensors and probes for cellular environments. This technical guide provides a comprehensive overview of the ground state (pKa) and excited state (pKa*) acidity of this compound, detailing the experimental protocols for their determination and the theoretical framework that governs this behavior.

Introduction

The electronic structure of a molecule dictates its chemical and physical properties. Photoexcitation can dramatically alter this structure, leading to profound changes in properties such as acidity. This compound is a prime example of this, where the electron-withdrawing cyano group in conjugation with the naphthol ring system facilitates a significant redistribution of electron density in the first excited singlet state (S1) compared to the ground state (S0). This redistribution weakens the O-H bond, resulting in a substantial decrease in the pKa value upon excitation.[1][2] Understanding and quantifying this change is crucial for the rational design of photoactive materials and probes.

Ground State vs. Excited State pKa: A Quantitative Comparison

The acidity of this compound undergoes a dramatic increase upon photoexcitation. The ground state pKa is in the weakly acidic range, typical for a naphthol derivative, while the excited state pKa* plummets to values indicative of a strong acid.[1][3][4][5] This significant difference underscores its classification as a superphotoacid.[1][3][4][5]

ParameterValue(s)Reference(s)
Ground State pKa 8.4, 8.57, 8.57 ± 0.40[1][3][4]
Excited State pKa *0.2, -0.4, 0.6[1][3]

Theoretical Framework: The Förster Cycle

The relationship between the ground and excited state pKa values can be elegantly described by the Förster cycle, a thermodynamic model that relates the change in acidity to the spectroscopic properties of the acidic (ROH) and basic (RO⁻) forms of the molecule.[2][6]

The Förster cycle is based on the principle that the energy difference between the ground and excited states of the acidic and basic forms can be determined from their absorption and fluorescence spectra. The pKa* can then be calculated using the following equation:

pKa = pKa - (0.625/T) * (ν̃ROH - ν̃RO⁻)*

where:

  • T is the temperature in Kelvin.

  • ν̃ROH is the 0-0 transition frequency (in cm⁻¹) of the acidic form.

  • ν̃RO⁻ is the 0-0 transition frequency (in cm⁻¹) of the basic form.

The 0-0 transition frequency is typically estimated as the average of the absorption and fluorescence maxima, or more accurately, from the intersection of the normalized absorption and emission spectra.[6]

Foerster_Cycle cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) ROH ROH RO_minus RO⁻ ROH->RO_minus Ka ROH_star ROH ROH->ROH_star hν_ROH RO_minus_star RO⁻ RO_minus->RO_minus_star hν_RO⁻ ROH_star->ROH Fluorescence ROH_star->RO_minus_star Ka* RO_minus_star->RO_minus Fluorescence

Caption: The Förster cycle for this compound.

Experimental Protocols

The determination of the ground and excited state pKa values of this compound involves a combination of spectrophotometric and spectrofluorometric measurements.

Determination of the Ground State pKa (Spectrophotometric pH Titration)
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a series of buffer solutions with a range of pH values spanning the expected pKa (e.g., pH 7 to 10).

    • Prepare a strongly acidic solution (e.g., 0.1 M HCl, pH 1) and a strongly basic solution (e.g., 0.1 M NaOH, pH 13) to obtain the spectra of the pure acidic (ROH) and basic (RO⁻) forms, respectively.

    • For each pH value, prepare a sample by adding a small aliquot of the stock solution to the buffer, acidic, or basic solution. The final concentration of this compound should be kept constant across all samples.

  • UV-Vis Absorption Measurements:

    • Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range (e.g., 250-450 nm).

    • The spectra of the acidic and basic forms will show distinct absorption maxima. An isosbestic point, where the absorbance is independent of pH, should be observed, indicating a two-component equilibrium.[6]

  • Data Analysis:

    • Plot the absorbance at a wavelength where the acidic and basic forms have different molar absorptivities as a function of pH.

    • The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.[7]

Determination of the Excited State pKa (Förster Cycle Method)*
  • Fluorescence Measurements:

    • Using the acidic (pH 1) and basic (pH 13) solutions prepared for the ground state determination, record the fluorescence emission spectra for both the ROH and RO⁻ forms. The excitation wavelength should be set at the absorption maximum of the respective species.

  • Determination of 0-0 Transition Energies:

    • For both the acidic and basic forms, normalize and plot the absorption and fluorescence spectra on the same graph with the x-axis in wavenumbers (cm⁻¹).

    • The intersection of the normalized absorption and emission spectra provides an estimate of the 0-0 transition energy (ν̃).[6][7]

  • Calculation of pKa:*

    • Using the determined ground state pKa and the 0-0 transition energies for the acidic (ν̃ROH) and basic (ν̃RO⁻) forms, calculate the excited state pKa* using the Förster cycle equation.

Time-Resolved Fluorescence Spectroscopy

For a more direct measurement of the excited-state dynamics, picosecond time-resolved fluorescence spectroscopy can be employed.[1][8] This technique allows for the direct observation of the decay of the excited acidic form (ROH) and the rise of the excited basic form (RO⁻), from which the rates of proton dissociation and recombination can be determined.

Experimental_Workflow cluster_pKa Ground State pKa Determination cluster_pKa_star Excited State pKa* Determination A1 Prepare Solutions (Acid, Base, Buffers) A2 UV-Vis Absorption Spectroscopy A1->A2 A3 Henderson-Hasselbalch Analysis A2->A3 B3 Calculate pKa* (Förster Cycle) A3->B3 pKa value B1 Fluorescence Spectroscopy (Acid & Base) B2 Determine 0-0 Transitions B1->B2 B2->B3

Caption: Experimental workflow for pKa and pKa* determination.

Applications in Research and Drug Development

The significant change in acidity upon photoexcitation makes this compound a valuable tool in various scientific domains:

  • Fluorescent Probes: Its fluorescence properties are sensitive to the local proton concentration, making it a useful probe for mapping pH gradients in biological systems, such as within cells or near membrane surfaces.

  • Photoinitiated Reactions: As a "superphotoacid," it can be used to initiate acid-catalyzed reactions with high spatial and temporal control by using light as a trigger.

  • Materials Science: The unique photophysical properties of this compound can be harnessed in the development of advanced materials with applications in organic electronics and photovoltaics.[4]

Conclusion

This compound stands out as a remarkable example of a photoacid, with its acidity dramatically increasing upon excitation. The Förster cycle provides a robust theoretical framework for understanding and quantifying this phenomenon, while a combination of steady-state and time-resolved spectroscopy offers the experimental means for its characterization. The profound difference between its ground and excited state pKa values opens up a wide array of applications in chemistry, biology, and materials science, particularly in the development of sensitive fluorescent probes and photo-controlled chemical systems.

References

solubility and stability of 6-Cyano-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 6-Cyano-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS: 52927-22-7), also known as 6-hydroxy-2-naphthonitrile, is an aromatic organic compound with significant applications in various fields of chemical and pharmaceutical research.[1][2] It serves as a crucial intermediate in the synthesis of Nafamostat mesylate, a protease inhibitor used in treating conditions like acute pancreatitis.[3] Furthermore, its unique photophysical properties, characterized by a significant shift in acidity upon photoexcitation (superphotoacid), make it a compound of interest in materials science for developing materials with enhanced conductivity.[1][4][5]

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in public literature, this document also furnishes detailed, standardized experimental protocols for researchers to determine these critical parameters.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₇NO[3][4]
Molecular Weight 169.18 g/mol [3][4]
Appearance Pale brown to brown crystalline solid[1][4][5]
Melting Point 165.5 - 170.5 °C[4][5]
Boiling Point 383.1 °C at 760 mmHg[4][5]
Density 1.28 g/cm³[4][5]
pKa (ground state) ~8.4 - 8.57[1][4][5][6]
pKa (excited state)*~0.2[1][4][5][6]
LogP 2.417[5]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design.

Qualitative Solubility Data

Qualitative solubility information for this compound has been reported in several solvents. This data provides a preliminary understanding of its solubility characteristics.

Table 2: Qualitative Solubility of this compound

SolventSolubility DescriptionReference(s)
MethanolSoluble / Slightly Soluble[3][4][7]
EthanolSlightly Soluble[4][7]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[4]
Ethyl AcetateSlightly Soluble[4][7]
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8] The following protocol provides a standardized procedure for obtaining precise quantitative solubility data for this compound.

Objective: To determine the equilibrium solubility of this compound in a selected solvent system at a controlled temperature (e.g., 25°C or 37°C).

Materials:

  • This compound (of known purity)

  • Selected solvent (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound.

Methodology:

  • Preparation: Add an excess amount of this compound to a glass vial to ensure that a saturated solution is achieved. The excess solid is crucial for reaching equilibrium.

  • Solvent Addition: Add a known volume of the pre-equilibrated solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C) and agitation speed.[9] Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[8] Preliminary studies may be needed to determine the optimal equilibration time.[9]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to sediment. To separate the saturated supernatant from the excess solid, centrifuge the samples at a high speed.[8]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining solid microparticles.[10]

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Solubility_Workflow start_node start_node process_node process_node analysis_node analysis_node end_node end_node start Start add_excess Add Excess This compound to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Equilibrate (e.g., 24-48h at 37°C) add_solvent->equilibrate centrifuge Centrifuge for Phase Separation equilibrate->centrifuge filter Filter Supernatant (e.g., 0.22 µm filter) centrifuge->filter quantify Quantify Concentration (e.g., HPLC) filter->quantify end Solubility Data quantify->end

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Stability Profile

Understanding the chemical stability of this compound is essential for determining appropriate storage conditions, re-test periods, and identifying potential degradation products.

Storage and Handling

General stability information indicates that this compound should be stored under controlled conditions to maintain its integrity. Recommended storage is in a cool, dry (2-8°C), and well-ventilated area, protected from light, moisture, and heat sources.[3] The container should be kept tightly closed.[3]

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation (or stress testing) studies are performed to identify likely degradation products and establish the intrinsic stability of a molecule.[11] This protocol is based on ICH guidelines.

Objective: To evaluate the stability of this compound under various stress conditions and to support the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

Methodology: A solution of this compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the following conditions:

  • Acid Hydrolysis: Treat the solution with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Treat the solution with 0.1 N NaOH at room temperature for a defined period. The reaction is often rapid and may require shorter exposure times.

  • Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for a defined period.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat in an oven (e.g., 80°C) for a defined period.[11][12]

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Sample Analysis:

  • At appropriate time points, withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC-PDA method.

  • The method should be capable of separating the intact this compound from all degradation products. Peak purity analysis using the PDA detector is essential to ensure specificity.

  • Calculate the percentage degradation and identify any major degradants.

Stability_Workflow cluster_stress Stress Conditions start_node start_node stress_condition stress_condition analysis_node analysis_node end_node end_node acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) analyze Analyze Samples by Stability-Indicating HPLC acid->analyze base Base Hydrolysis (e.g., 0.1N NaOH, RT) base->analyze oxidation Oxidation (e.g., 3% H₂O₂, RT) oxidation->analyze thermal Thermal (Solid & Solution, 80°C) thermal->analyze photo Photolytic (ICH Q1B) photo->analyze start Prepare Stock Solution of this compound start->acid start->base start->oxidation start->thermal start->photo report Degradation Profile & Pathway Identification analyze->report

Caption: General workflow for a forced degradation (stress testing) study.

Conclusion

This technical guide consolidates the available physicochemical, solubility, and stability information for this compound. While quantitative data in the literature is scarce, the provided qualitative data offers a foundational understanding of the compound's properties. The detailed experimental protocols for solubility determination and forced degradation studies offer a standardized framework for researchers to generate the robust, quantitative data required for drug development, formulation, and materials science applications. Adherence to these standardized methods will ensure data quality and reproducibility across different laboratories.

References

An In-depth Technical Guide to 6-Cyano-2-naphthol (CAS: 52927-22-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Cyano-2-naphthol (CAS: 52927-22-7), a pivotal chemical intermediate in the pharmaceutical and material science sectors. This document consolidates critical information on its chemical and physical properties, detailed synthesis protocols, and significant applications, with a particular focus on its role as a precursor to the serine protease inhibitor, Nafamostat mesylate. The guide also delves into the mechanistic pathways associated with its derivatives and outlines key experimental procedures. All quantitative data is presented in structured tables for clarity, and logical and experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a substituted naphthol derivative characterized by the presence of a hydroxyl group at the 2-position and a nitrile group at the 6-position of the naphthalene ring. This unique substitution pattern imparts specific chemical reactivity and physical characteristics to the molecule.[1] It is described as a pale brown to brown crystalline solid.[2][3]

Table 1: General and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 52927-22-7[4][5]
Molecular Formula C₁₁H₇NO[5][6]
Molecular Weight 169.18 g/mol [5][6]
Appearance Pale brown to brown crystalline solid[2][3][6]
Melting Point 165.5-170.5 °C[2][6]
Boiling Point 383.1 °C at 760 mmHg[6]
Density 1.28 g/cm³[6]
Solubility Soluble in Methanol; Slightly soluble in DMSO, Ethanol, Ethyl Acetate[6]
pKa (ground state) 8.4 - 8.57[4][6]
pKa (excited state)*0.2[6]
Flash Point 185.5 °C[6]
Refractive Index 1.692[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

  • ¹H NMR (CDCl₃, TMS, δ in ppm): 5.60 (s, 1H, -OH), 7.10-8.07 (m, 6H, aromatic protons).[7]

  • Infrared (IR) and Mass Spectrometry (MS): IR and MS spectral data for this compound are available through the SpectraBase online repository.

Synthesis of this compound

Two primary synthetic routes for this compound have been reported, starting from either 6-bromo-2-naphthol or 6-hydroxy-2-naphthaldehyde.

From 6-bromo-2-naphthol via Cyanation

This classic approach involves a nucleophilic aromatic substitution reaction.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, combine 6-bromo-2-naphthol (1.0 eq) and copper(I) cyanide (1.1 eq).[8]

  • Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP).[7][8]

  • Heating: Heat the reaction mixture to a temperature ranging from 135°C to 200°C for 1.5 to 18 hours.[7][8]

  • Work-up:

    • Cool the reaction mixture and dilute with ethyl acetate.[8]

    • The mixture can be treated with a solution of iron(III) chloride and hydrochloric acid to decompose the copper cyanide complex.[7]

    • Alternatively, the mixture can be washed with an aqueous sodium hydroxide solution and filtered.[8]

    • Acidify the aqueous layer to pH 2 and extract the product with ethyl acetate.[8]

  • Purification: Concentrate the organic extracts and recrystallize the crude product from an ethanol/water mixture to yield this compound.[8]

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 6-bromo-2-naphthol 6-bromo-2-naphthol Reaction Mixture Reaction Mixture 6-bromo-2-naphthol->Reaction Mixture CuCN Copper(I) Cyanide CuCN->Reaction Mixture Solvent DMF or NMP Solvent->Reaction Mixture Heat Heat (135-200°C) Work-up & Purification Work-up & Purification Heat->Work-up & Purification Cyanation This compound This compound Reaction Mixture->Heat Work-up & Purification->this compound G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 6-hydroxy-2-naphthaldehyde 6-hydroxy-2-naphthaldehyde Reaction Mixture Reaction Mixture 6-hydroxy-2-naphthaldehyde->Reaction Mixture Hydroxylamine HCl Hydroxylamine Hydrochloride Hydroxylamine HCl->Reaction Mixture DMSO DMSO DMSO->Reaction Mixture Heat Heat (100°C) Precipitation & Purification Precipitation & Purification Heat->Precipitation & Purification Dehydration This compound This compound Reaction Mixture->Heat Precipitation & Purification->this compound G cluster_drug Drug cluster_targets Molecular Targets cluster_pathways Signaling Pathways cluster_outcomes Therapeutic Outcomes Nafamostat Nafamostat mesylate (from this compound) Serine Proteases Serine Proteases (e.g., Thrombin, Trypsin, TMPRSS2) Nafamostat->Serine Proteases Inhibits Apoptosis Apoptosis & Metastasis Nafamostat->Apoptosis Modulates Coagulation Coagulation Cascade Serine Proteases->Coagulation Inflammation Inflammatory Pathways (NF-κB) Serine Proteases->Inflammation ViralEntry Viral Entry Serine Proteases->ViralEntry Anticoagulation Anticoagulation Coagulation->Anticoagulation AntiInflammatory Anti-inflammatory Effects Inflammation->AntiInflammatory Antiviral Antiviral Activity ViralEntry->Antiviral Anticancer Anticancer Effects Apoptosis->Anticancer

References

The Pivotal Role of 6-Cyano-2-naphthol: A Technical Guide for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyano-2-naphthol is a versatile bifunctional molecule that has garnered significant attention as a crucial chemical intermediate in the synthesis of a wide array of complex organic compounds. Its unique structure, featuring a naphthalene core substituted with both a hydroxyl and a cyano group, provides multiple reaction sites for further functionalization. This technical guide delves into the synthesis, key reactions, and applications of this compound, with a particular focus on its role in pharmaceutical development and materials science. This document provides detailed experimental protocols, quantitative data, and visual representations of key chemical pathways to serve as a comprehensive resource for researchers in the field.

Physicochemical Properties

This compound is a brown crystalline solid with the molecular formula C₁₁H₇NO and a molecular weight of 169.18 g/mol .[1] Key physicochemical data are summarized in the table below.

PropertyValueReference(s)
CAS Number 52927-22-7[1]
Molecular Formula C₁₁H₇NO[1]
Molecular Weight 169.18 g/mol [1]
Appearance Pale brown to brown crystalline solid[1]
Melting Point 165.5-170.5 °C[1]
Boiling Point 383.1 °C at 760 mmHg[1]
Density 1.28 g/cm³[1]
pKa (ground state) ~8.4 - 8.57[1]
pKa (excited state)*~0.2[1]

Synthesis of this compound

There are two primary synthetic routes to this compound, each with its own advantages and considerations.

Cyanation of 6-Bromo-2-naphthol

A traditional and widely used method involves the nucleophilic aromatic substitution of 6-bromo-2-naphthol with a cyanide source, typically copper(I) cyanide (CuCN). This reaction is generally carried out in a high-boiling polar aprotic solvent.

G BromoNaphthol 6-Bromo-2-naphthol Solvent DMF or NMP 135-200 °C BromoNaphthol->Solvent CuCN CuCN CuCN->Solvent CyanoNaphthol This compound Solvent->CyanoNaphthol Nucleophilic Aromatic Substitution

Figure 1: Synthesis of this compound from 6-Bromo-2-naphthol.

Experimental Protocol:

A solution of 6-bromo-2-naphthol (25.0 g, 112 mmol) and cuprous cyanide (11 g, 123 mmol) in dimethylformamide (DMF, 30 mL) is heated at 135°C for 18 hours.[2] After cooling, the mixture is diluted with ethyl acetate (50 mL), treated with a 10% sodium hydroxide solution, and filtered. The filtrate is then acidified to pH 2 and extracted with ethyl acetate. The combined organic extracts are concentrated, and the residue is dissolved in ethanol (150 mL). The product is precipitated by the addition of water.[2] An alternative procedure utilizes N-methyl-2-pyrrolidinone (NMP) as the solvent at a higher temperature of 200°C for 1.5 hours, with a reported yield of 54% after recrystallization from water.[3]

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
6-Bromo-2-naphtholCuCNDMF13518~56[2]
6-Bromo-2-naphtholCuCNNMP2001.554[3]
Dehydration of 6-Hydroxy-2-naphthaldehyde Oxime

A greener and increasingly preferred method avoids the use of toxic metal cyanides. This route proceeds via the reaction of 6-hydroxy-2-naphthaldehyde with hydroxylamine hydrochloride to form an intermediate oxime, which then dehydrates in situ to yield the nitrile.

G Naphthaldehyde 6-Hydroxy-2-naphthaldehyde DMSO DMSO 100 °C Naphthaldehyde->DMSO Hydroxylamine Hydroxylamine HCl Hydroxylamine->DMSO Oxime Intermediate Oxime DMSO->Oxime Addition-Elimination CyanoNaphthol This compound Oxime->CyanoNaphthol Dehydration

Figure 2: Greener synthesis of this compound.

Experimental Protocol:

In a 5000 mL three-neck flask, 350 grams of 6-hydroxy-2-naphthaldehyde (2.0 mol), 278 grams of hydroxylamine hydrochloride (4.0 mol), and 3500 mL of dimethyl sulfoxide (DMSO) are combined.[2] The mixture is stirred and heated to 100°C for 1 hour. After cooling to room temperature, the reaction mixture is poured into a large volume of water with stirring to precipitate the product. The solid is collected by filtration, washed with water, and then recrystallized from an ethanol/water solution to yield 237 grams (70%) of purified this compound.[2]

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
6-Hydroxy-2-naphthaldehydeHydroxylamine HClDMSO100170[2]

Role as a Chemical Intermediate

This compound serves as a versatile building block for the synthesis of a variety of more complex molecules, leveraging the reactivity of its hydroxyl and cyano groups, as well as the aromatic naphthalene core.

Pharmaceutical Synthesis: The Case of Nafamostat Mesilate

A prominent application of this compound is as a key intermediate in the synthesis of Nafamostat mesilate, a serine protease inhibitor with anticoagulant properties.[4][5] The synthesis involves the conversion of the cyano group to an amidine functionality, followed by esterification.

G cluster_0 Pinner Reaction & Ammonolysis cluster_1 Esterification cluster_2 Salt Formation CyanoNaphthol This compound PinnerIntermediate 6-Hydroxy-2-naphthalene imino methyl ester HCl CyanoNaphthol->PinnerIntermediate HCl, Methanol AmidinoNaphthol 6-Amidino-2-naphthol PinnerIntermediate->AmidinoNaphthol Ammonia Nafamostat Nafamostat AmidinoNaphthol->Nafamostat Coupling Agent (e.g., DCC) GuanidinobenzoicAcid 4-Guanidinobenzoic acid HCl GuanidinobenzoicAcid->Nafamostat Mesylate Nafamostat Mesilate Nafamostat->Mesylate Methanesulfonic acid

Figure 3: Synthetic pathway to Nafamostat Mesilate from this compound.

The initial step is a Pinner reaction, where the nitrile is treated with an alcohol (e.g., methanol) in the presence of hydrogen chloride to form an imino ether hydrochloride. This intermediate is then reacted with ammonia to yield the corresponding amidine, 6-amidino-2-naphthol.[2] This intermediate is subsequently coupled with 4-guanidinobenzoic acid hydrochloride using a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC) to form the ester linkage.[1] Finally, salt formation with methanesulfonic acid yields Nafamostat mesilate.

Metal-Catalyzed Cross-Coupling Reactions

The aromatic core of this compound and its derivatives can participate in various palladium- and nickel-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions include the Heck, Suzuki, and Buchwald-Hartwig amination reactions.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. A derivative of this compound, such as 6-cyano-2-naphthyl trifluoromethanesulfonate, can serve as the electrophilic partner in this reaction.

Suzuki Coupling: In a Suzuki coupling, an organoboron compound is coupled with an organohalide. This compound can be converted to an aryl halide or triflate, which can then be coupled with various boronic acids to introduce new carbon-carbon bonds.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Derivatives of this compound can be aminated using this methodology to introduce diverse amine functionalities.

G cluster_0 Oxidative Addition cluster_1 Transmetalation / Insertion cluster_2 Reductive Elimination Pd0 Pd(0) Catalyst PdII_complex Ar-Pd(II)-X Pd0->PdII_complex ArX Ar-X (e.g., 6-Cyano-2-naphthyl-X) ArX->PdII_complex Intermediate Intermediate Complex PdII_complex->Intermediate CouplingPartner Coupling Partner (Alkene, Boronic Acid, Amine) CouplingPartner->Intermediate Product Coupled Product Intermediate->Product Product->Pd0 Regenerates Catalyst

Figure 4: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Synthesis of Derivatives

The reactivity of the hydroxyl group and the aromatic ring allows for the synthesis of a variety of derivatives with potential applications in materials science and medicinal chemistry.

  • Halogenation: Electrophilic aromatic substitution reactions can introduce halogen atoms at specific positions on the naphthalene ring. For example, bromination can yield 5-bromo-6-hydroxy-2-naphthonitrile and 5,7-dibromo-6-hydroxy-2-naphthonitrile.[6]

  • Etherification: The hydroxyl group can be readily converted to an ether. For instance, reaction with dodecaethylene glycol derivatives can form dodecaethylene glycol di-6-cyano-2-naphthyl ether.[6]

  • Heterocycle Formation: this compound can be a precursor for the synthesis of heterocyclic compounds, such as 6-(2-imidazolyl)-2-naphthol.[6]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis, coupled with the reactivity of its functional groups, makes it an essential building block in the pharmaceutical industry, particularly for the production of Nafamostat mesilate. Furthermore, its utility in metal-catalyzed cross-coupling reactions and the synthesis of diverse derivatives underscores its importance in the broader field of organic synthesis and materials science. This guide provides a foundational understanding of the chemistry of this compound, offering detailed protocols and a summary of its key applications to aid researchers in their synthetic endeavors.

References

understanding the excited-state proton transfer (ESPT) in 6-Cyano-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Excited-State Proton Transfer (ESPT) in 6-Cyano-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenomenon of Excited-State Proton Transfer

Excited-state proton transfer (ESPT) is a fundamental photochemical process where a molecule's acidity dramatically increases upon electronic excitation. This phenomenon, first observed by Theodor Förster, has profound implications in various scientific disciplines, including chemistry, biology, and materials science. Molecules that exhibit this behavior are known as photoacids. The significant change in acidity upon photoexcitation allows for the precise initiation of proton transfer reactions using light, enabling studies of proton solvation dynamics, enzymatic mechanisms, and the development of photo-responsive materials and sensors.

This compound (6CN2) is a prominent member of the "superphotoacid" class of molecules.[1][2][3] The term "superphotoacid" refers to photoacids with a negative excited-state pKa (pKa*), indicating an exceptionally strong driving force for proton donation in the excited state.[4] The presence of the electron-withdrawing cyano group on the naphthol scaffold is crucial to its enhanced photoacidity.[1][4][5] This technical guide provides a comprehensive overview of the ESPT process in this compound, detailing its photophysical properties, the experimental methodologies used to study it, and the underlying mechanistic pathways.

Photophysical Properties of this compound

The photophysical behavior of this compound is characterized by a significant difference between its ground-state acidity (pKa) and its excited-state acidity (pKa*). This disparity is the hallmark of its superphotoacid character. Upon excitation, the electronic distribution within the molecule is rearranged, leading to a more acidic hydroxyl proton.

Acidity Constants

The acidity of this compound in both its ground and excited states has been determined using various spectroscopic techniques. The following table summarizes the reported pKa and pKa* values.

ParameterValueReference
Ground-State pKa8.4[1][2]
8.57 ± 0.40[1][3]
Excited-State pKa*0.2[1][2][3]
-0.4[1]
0.6[1]
Fluorescence Properties

The ESPT process in this compound can be monitored through its fluorescence emission. In protic solvents, dual fluorescence is often observed, corresponding to the emission from the excited neutral form (ROH) and the excited anionic form (RO-). The relative intensities and decay kinetics of these two emission bands provide a wealth of information about the proton transfer dynamics. While specific quantum yield and lifetime values for this compound are dispersed throughout the literature, the general principles of their measurement are well-established. For the related 5-isocyanonaphthalene-1-ol, excited-state lifetimes have been reported to be in the range of 5.0 to 10.1 ns.[6][7] For 5-cyano-2-naphthol, a very high ESPT rate of 0.12 ps⁻¹ has been reported in ambient conditions.[8]

Experimental Protocols for Studying ESPT

A variety of sophisticated experimental techniques are employed to investigate the ultrafast dynamics of ESPT in this compound.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is the primary tool for directly measuring the rates of proton dissociation and recombination in the excited state.[1]

  • Principle: This technique monitors the decay of fluorescence intensity over time after excitation with a short pulse of light. For ESPT studies, the decay of the neutral form's fluorescence and the rise and subsequent decay of the anionic form's fluorescence are measured.

  • Instrumentation: A typical setup utilizes a picosecond or femtosecond pulsed laser for excitation and a high-speed detector, such as a microchannel plate photomultiplier tube (MCP-PMT) or a streak camera. Time-Correlated Single Photon Counting (TCSPC) is a common data acquisition method.[9]

  • Data Analysis: The fluorescence decay curves are fitted to exponential or more complex models to extract the lifetimes and rate constants of the various photophysical processes, including the forward and reverse proton transfer rates.

Transient Absorption Spectroscopy
  • Principle: This technique measures the changes in the absorption spectrum of a sample after excitation with a pump pulse. It allows for the detection of transient species, such as the excited neutral molecule and the excited anion, and the monitoring of their population dynamics.

Quantum Chemical Calculations
  • Principle: Computational methods, such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are used to calculate the electronic structure and properties of this compound in both its ground and excited states.[1] These calculations provide insights into the changes in electron density upon excitation, which are responsible for the increased acidity. They can also be used to model the potential energy surface for the proton transfer reaction.

Fluorescence Quantum Yield Determination
  • Principle: The fluorescence quantum yield (ΦF) is the ratio of the number of photons emitted to the number of photons absorbed.[10] It provides a measure of the efficiency of the fluorescence process.

  • Methodology (Comparative Method): The quantum yield of a sample is determined by comparing its integrated fluorescence intensity to that of a standard with a known quantum yield, under identical experimental conditions (e.g., absorbance at the excitation wavelength).[10][11]

Mechanism of Excited-State Proton Transfer in this compound

The ESPT in this compound is a multi-step process that is highly dependent on the solvent environment. The general mechanism involves the photo-excitation of the neutral molecule, followed by proton transfer to a suitable acceptor, typically a solvent molecule.

ESPT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) ROH ROH RO_minus RO⁻ + H⁺ ROH->RO_minus pKa ≈ 8.4-8.6 ROH_star ROH ROH->ROH_star Absorption (hν_abs) ROH_star->ROH Fluorescence (hν_f1) Non-radiative decay RO_minus_star RO⁻ + H⁺ ROH_star->RO_minus_star k_pt RO_minus_star->RO_minus Fluorescence (hν_f2) Non-radiative decay RO_minus_star->ROH_star k_rec

Caption: Generalized Jablonski diagram for the ESPT process in this compound (ROH).

The process begins with the absorption of a photon, promoting the this compound molecule (ROH) to its first excited singlet state (ROH). In this excited state, the molecule is significantly more acidic. In the presence of a proton acceptor, such as water, a proton is transferred from the hydroxyl group to the solvent, forming the excited anion (RO-). Both ROH* and RO*- can relax to their respective ground states through fluorescence or non-radiative decay pathways. The relative rates of these processes determine the overall photophysical behavior. In many cases, the formation of a hydrogen-bonded complex in the ground state is a prerequisite for efficient ESPT.[1]

Forster_Cycle ROH ROH RO_minus RO⁻ + H⁺ ROH->RO_minus ΔG = 2.303 RT pKa ROH_star ROH ROH->ROH_star ΔE_ROH = hν_abs RO_minus_star RO⁻ + H⁺ RO_minus->RO_minus_star ΔE_RO⁻ = hν'_abs ROH_star->RO_minus_star ΔG* = 2.303 RT pKa*

Caption: The Förster cycle, relating ground and excited-state acidity to spectroscopic transitions.

The Förster cycle provides a thermodynamic framework for understanding the change in acidity upon excitation. It relates the ground- and excited-state pKa values to the energy of the 0-0 electronic transitions of the acidic and basic forms of the molecule.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying ESPT using time-resolved fluorescence spectroscopy.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Data Acquisition cluster_analysis Data Analysis A Prepare solutions of 6CN2 in solvent of interest B Adjust pH if necessary A->B C Excite sample with picosecond/femtosecond laser pulse B->C D Collect fluorescence emission C->D E Detect single photons (e.g., with MCP-PMT) D->E F Record photon arrival times (TCSPC) E->F G Construct fluorescence decay curves F->G H Fit decay curves to kinetic models G->H I Extract lifetimes and rate constants (k_pt, k_rec) H->I

Caption: Experimental workflow for time-resolved fluorescence spectroscopy of ESPT.

Conclusion and Future Directions

This compound stands out as a powerful tool for investigating the fundamentals of proton transfer reactions. Its well-defined photophysical properties and significant photoacidity make it an ideal model system. The methodologies outlined in this guide provide a robust framework for characterizing its ESPT dynamics. For researchers in drug development, understanding the principles of ESPT can inform the design of photo-activated drugs or probes that can report on the microenvironment of biological systems. Future research may focus on the application of this compound and similar superphotoacids in more complex environments, such as biological membranes, protein active sites, and advanced materials, to unravel intricate proton transport mechanisms at the molecular level.

References

6-Cyano-2-naphthol: A Comprehensive Technical Guide on its Molecular Structure and Electronic Configuration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyano-2-naphthol is a substituted aromatic compound built upon a naphthalene framework. Its unique structural and electronic characteristics, arising from the interplay of a hydroxyl (-OH) and a cyano (-CN) group, make it a molecule of significant interest in various scientific domains, including medicinal chemistry, materials science, and organic synthesis. This technical guide provides an in-depth analysis of the molecular structure, electronic configuration, synthesis, and known biological interactions of this compound, presenting a valuable resource for researchers and professionals in related fields.

Molecular Structure and Electronic Configuration

The foundational structure of this compound consists of a naphthalene ring system. A hydroxyl group is substituted at the C-2 position, and a cyano group is located at the C-6 position.[1] This specific arrangement of functional groups governs its chemical behavior and photophysical properties. The naphthalene core provides a rigid and extended π-electron system.

The electronic nature of this compound is characterized by a "push-pull" effect. The hydroxyl group, through resonance, acts as an electron-donating group, increasing the electron density of the aromatic system. Conversely, the cyano group is a potent electron-withdrawing group, primarily through inductive and resonance effects.[1] This electronic push-pull across the naphthalene backbone results in a significant redistribution of electron density, influencing the molecule's reactivity, polarity, and spectroscopic properties.

dot

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₇NO[2]
Molecular Weight 169.18 g/mol [2]
Appearance Brown crystalline solid[2]
Melting Point 165.5-170.5 °C[2]
Boiling Point 383.1 °C at 760 mmHg[2]
Density 1.28 g/cm³[2]
Ground State pKa 8.4 - 8.57[1][2]
Excited State pKa *0.2[2]
Solubility Slightly soluble in DMSO, Ethanol, Ethyl Acetate, and Methanol[2]

Experimental Protocols: Synthesis of this compound

Two primary synthetic routes for this compound have been reported in the literature.

Method 1: From 6-Bromo-2-naphthol

This method involves a nucleophilic aromatic substitution reaction where the bromo group of 6-bromo-2-naphthol is displaced by a cyanide group using copper(I) cyanide.

Reactants:

  • 6-bromo-2-naphthol

  • Copper(I) cyanide (CuCN)

  • Solvent: N-methyl-2-pyrrolidinone (NMP) or Dimethylformamide (DMF)

Procedure:

  • A solution of 6-bromo-2-naphthol and copper(I) cyanide in the chosen solvent is prepared in a reaction vessel.

  • The reaction mixture is heated to reflux under a nitrogen atmosphere for a specified period (e.g., 1.5 to 18 hours). Reaction temperatures typically range from 135°C to 200°C.

  • Upon completion, the mixture is cooled and then worked up. This may involve pouring the mixture into a solution of iron(III) chloride and hydrochloric acid to decompose the copper complexes.

  • The product is then extracted with an organic solvent, such as ethyl ether.

  • The organic layer is washed, dried, and the solvent is evaporated.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield this compound.

dot

Synthesis_from_6_Bromo_2_naphthol Reactants 6-Bromo-2-naphthol + CuCN in NMP/DMF Heating Reflux at 135-200°C (1.5-18h) under N2 Reactants->Heating Workup Cool & Pour into FeCl3/HCl solution Heating->Workup Extraction Extract with Ethyl Ether Workup->Extraction Purification Recrystallize from Water or Ethanol/Water Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound from 6-bromo-2-naphthol.

Method 2: From 6-Hydroxy-2-naphthaldehyde

This alternative synthesis route involves the conversion of an aldehyde group to a nitrile.

Reactants:

  • 6-hydroxy-2-naphthaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Solvent: Dimethyl sulfoxide (DMSO)

Procedure:

  • 6-hydroxy-2-naphthaldehyde and hydroxylamine hydrochloride are added to dimethyl sulfoxide in a three-neck flask.

  • The mixture is stirred and heated to 100°C for approximately 1 hour.

  • After the reaction period, the mixture is cooled to room temperature.

  • The reaction mixture is then poured into a large volume of water with stirring, which causes the product to precipitate.

  • The solid is collected by filtration and washed with water.

  • The crude product is purified by recrystallization from an ethanol/water solution to afford pure this compound.

dot

Synthesis_from_6_Hydroxy_2_naphthaldehyde Reactants 6-Hydroxy-2-naphthaldehyde + Hydroxylamine HCl in DMSO Heating Heat to 100°C for 1 hour Reactants->Heating Precipitation Cool & Pour into Water with stirring Heating->Precipitation Filtration Filter and Wash with Water Precipitation->Filtration Purification Recrystallize from Ethanol/Water Filtration->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound from 6-hydroxy-2-naphthaldehyde.

Spectroscopic Properties

Infrared (IR) Spectroscopy:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

  • A sharp C≡N stretching vibration around 2220-2260 cm⁻¹.

  • Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

  • Aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region.

  • C-O stretching vibrations in the 1200-1300 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm). The hydroxyl proton would be a singlet with a chemical shift that can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon of the cyano group would be observed in the 110-125 ppm range. The carbon attached to the hydroxyl group would be significantly deshielded (around 150-160 ppm). The remaining aromatic carbons would resonate in the 100-140 ppm region.

UV-Visible Spectroscopy: Due to its extended aromatic system, this compound is expected to exhibit strong absorption in the UV region. The absorption and emission spectra are known to be pH-dependent due to the phenolic hydroxyl group. It is classified as a "superphotoacid," meaning its acidity increases significantly upon photoexcitation.[2] This property leads to different absorption and emission maxima for the protonated and deprotonated forms.

Biological Activity and Signaling Pathways

While this compound itself is primarily utilized as a synthetic intermediate, its derivatives, and the broader class of naphthol compounds, have been investigated for their biological activities, particularly as anticancer agents. Studies on related naphthol derivatives have implicated their interaction with several key cellular signaling pathways.

Inhibition of CREB-Mediated Gene Transcription: Certain naphthol derivatives have been shown to inhibit the CREB (cAMP response element-binding protein)-mediated gene transcription. CREB is a transcription factor that is often overactivated in cancer, promoting cell proliferation and survival. Inhibition of this pathway represents a potential therapeutic strategy.

dot

CREB_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Signaling_Cascade Signaling Cascade (e.g., PKA, MAPK) Receptor->Signaling_Cascade CREB CREB Signaling_Cascade->CREB pCREB p-CREB (Active) CREB->pCREB Phosphorylation CBP CBP/p300 pCREB->CBP Recruitment Gene_Transcription Gene Transcription (Proliferation, Survival) CBP->Gene_Transcription Activation Naphthol_Derivative Naphthol Derivative Naphthol_Derivative->CREB Inhibition

Caption: Inhibition of the CREB signaling pathway by naphthol derivatives.

Modulation of the IL-6/JAK2/STAT3 Pathway: Naphthalene-sulfonamide hybrids have demonstrated the ability to modulate the IL-6/JAK2/STAT3 signaling pathway in breast cancer cells. This pathway is crucial for tumor growth and proliferation.

dot

IL6_JAK2_STAT3_Pathway IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK2 JAK2 IL6R->JAK2 pJAK2 p-JAK2 (Active) JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Dimerization Dimerization & Nuclear Translocation pSTAT3->Dimerization Gene_Expression Gene Expression (Proliferation, Survival) Dimerization->Gene_Expression Naphthol_Derivative Naphthol Derivative Naphthol_Derivative->pJAK2 Inhibition

Caption: Modulation of the IL-6/JAK2/STAT3 pathway by naphthol derivatives.

Downregulation of the EGFR/PI3K/Akt Pathway: Some novel naphthoquinone-naphthol derivatives have been found to induce apoptosis in cancer cells by downregulating the EGFR/PI3K/Akt signaling pathway. This pathway is a central regulator of cell survival and proliferation.

dot

EGFR_PI3K_Akt_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Targets (Cell Survival, Proliferation) pAkt->Downstream Naphthol_Derivative Naphthol Derivative Naphthol_Derivative->EGFR Inhibition

Caption: Downregulation of the EGFR/PI3K/Akt pathway by naphthol derivatives.

Applications and Future Perspectives

This compound serves as a crucial intermediate in the synthesis of various high-value compounds.[1] It is a key building block for the pharmaceutical agent Nafamostat mesilate, a protease inhibitor.[3] Furthermore, its unique electronic and photophysical properties make it a valuable component in the development of liquid crystals for display technologies and other functional materials.[1]

The exploration of this compound and its derivatives in drug discovery continues to be a promising area of research. The potential to modulate key signaling pathways implicated in cancer and other diseases warrants further investigation. Future studies could focus on the synthesis of novel derivatives with enhanced biological activity and selectivity, as well as a more detailed elucidation of their mechanisms of action. The development of quantitative structure-activity relationships (QSAR) will be instrumental in guiding the design of next-generation therapeutic agents based on the this compound scaffold.

Conclusion

This compound is a molecule with a rich chemical profile, characterized by its distinct molecular structure and electronic properties. The synthetic routes to this compound are well-established, providing a solid foundation for its further derivatization and application. While detailed spectroscopic data remains to be fully compiled, its fundamental physicochemical properties are known. The emerging understanding of the biological activities of related naphthol derivatives, particularly their ability to modulate critical cellular signaling pathways, highlights the potential of the this compound scaffold in the development of novel therapeutics and advanced materials. This guide serves as a comprehensive resource to stimulate and support further research and development in this exciting area.

References

A Technical Guide to High-Purity 6-Cyano-2-naphthol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial landscape, chemical properties, synthesis, and analytical methodologies for a key pharmaceutical intermediate.

Introduction

6-Cyano-2-naphthol (CAS No. 52927-22-7), also known as 6-hydroxy-2-naphthonitrile, is a critical intermediate in the synthesis of various pharmaceuticals and advanced materials. Its most notable application lies in the production of Nafamostat mesilate, a potent serine protease inhibitor used in the treatment of acute pancreatitis and as an anticoagulant.[1][2] This guide provides a comprehensive technical overview of high-purity this compound, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into its commercial availability, key chemical and physical properties, detailed synthesis and purification protocols, and analytical methods for quality assessment.

Commercial Suppliers and Purity Specifications

High-purity this compound is available from a range of chemical suppliers, catering to both research and bulk manufacturing needs. Purity levels are typically high, with most suppliers offering grades of 97% or greater, and many providing ≥99.0% as determined by High-Performance Liquid Chromatography (HPLC).[1][2][3] Below is a comparative table of prominent commercial suppliers and their typical product specifications.

SupplierTypical PurityAvailable QuantitiesNotes
Sigma-Aldrich (Merck) 97%[3]Grams[3]A well-established supplier for research quantities.
Ruifu Chemical ≥99.0% (HPLC)[2]Small and bulk quantities available[2]Provides detailed specifications, including a sample Certificate of Analysis.
Crescent Chemical Not specifiedGramsA reseller for Millipore/Sigma products.[4]
Reagentia Not specified1g, 5g, 10g, 25g[5]Offers various research-scale quantities.
ECHEMI Industrial Grade (98%), Pharmaceutical Grade (99%)[6]KilogramsA platform connecting various Chinese suppliers.
ChemicalBook 98%[7]Kilograms[7]Lists multiple suppliers with varying price points.

Note: Pricing is subject to change and depends on the quantity and supplier. Please refer to the suppliers' websites for the most current information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and analytical characterization. The following table summarizes key quantitative data.

PropertyValueReference
Molecular Formula C₁₁H₇NO[8]
Molecular Weight 169.18 g/mol [8]
Melting Point 165.5-170.5 °C (lit.)[3][7]
Appearance Pale brown to brown crystalline solid[8][9]
Solubility Soluble in Methanol; Slightly soluble in DMSO, Ethanol, Ethyl Acetate[2][8]
pKa 8.57 ± 0.40 (Predicted)[8][9]
LogP 2.41708[9]
Density 1.28 g/cm³[8][9]
Flash Point 185.5 °C[8][9]
Boiling Point 383.1 °C at 760 mmHg[8][9]

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes to this compound are commonly employed.

Method 1: From 6-Bromo-2-naphthol (Rosenmund-von Braun reaction)

This traditional method involves the cyanation of 6-bromo-2-naphthol using copper(I) cyanide.

  • Reaction: A solution of 6-bromo-2-naphthol (e.g., 25.0 g, 112 mmol) and cuprous cyanide (e.g., 11 g, 123 mmol) in a high-boiling polar aprotic solvent such as DMF (e.g., 30 mL) or N-methyl-2-pyrrolidinone is heated at elevated temperatures (typically 135-200 °C) for several hours (e.g., 1.5-18 hours).[10][11]

  • Work-up and Purification: After cooling, the reaction mixture is diluted with a solvent like ethyl acetate. The mixture is then treated with an aqueous solution (e.g., 10% sodium hydroxide or an iron(III) chloride/HCl solution) to remove copper salts.[10][11] The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.[10]

Method 2: From 6-Hydroxy-2-naphthaldehyde

This method is considered a greener alternative as it avoids the use of highly toxic cyanide reagents.

  • Reaction: 6-hydroxy-2-naphthaldehyde (e.g., 350 g, 2.0 mol) is reacted with hydroxylamine hydrochloride (e.g., 278 g, 4.0 mol) in a solvent like dimethyl sulfoxide (DMSO) (e.g., 3500 mL).[10] The mixture is heated (e.g., to 100 °C) for a short period (e.g., 1 hour).[10]

  • Work-up and Purification: Upon cooling, the reaction mixture is poured into a large volume of water to precipitate the product. The solid is collected by filtration, washed with water, and then recrystallized from a solvent mixture like ethanol/water to afford pure this compound.[10]

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of this compound. While specific conditions may vary between laboratories, a typical reversed-phase HPLC method would involve:

  • Column: A C18 or a cyano-bonded phase column.[12]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the naphthol chromophore has a strong absorbance (e.g., 254 nm).[12]

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Spectroscopic Analysis

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides confirmation of the chemical structure. For 2-naphthol derivatives, the aromatic protons typically appear as a complex multiplet in the range of 7.10-8.07 ppm, and the hydroxyl proton appears as a singlet.[11]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum further confirms the carbon framework of the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The FT-IR spectrum shows characteristic absorption bands for the functional groups present. Key peaks include a broad O-H stretch for the hydroxyl group (around 3700 cm⁻¹), C-H stretches for the aromatic ring (around 3100 cm⁻¹), a C≡N stretch for the cyano group, and C=C stretching vibrations for the aromatic ring (around 1500-1650 cm⁻¹).

Role in Drug Development: The Synthesis of Nafamostat Mesilate

This compound is not known to have significant direct biological activity or involvement in specific signaling pathways. Its primary importance in drug development is as a key starting material for the synthesis of Nafamostat mesilate. The following diagram illustrates the synthetic workflow from this compound to Nafamostat.

Synthetic_Pathway_to_Nafamostat cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product This compound This compound 6-Amidinyl-2-naphthol 6-Amidinyl-2-naphthol This compound->6-Amidinyl-2-naphthol Pinner Reaction (HCl, Methanol) then Ammonolysis Nafamostat Nafamostat 6-Amidinyl-2-naphthol->Nafamostat Esterification with 4-Guanidinobenzoic acid Nafamostat_Mesilate Nafamostat Mesilate Nafamostat->Nafamostat_Mesilate Salt formation with Methanesulfonic acid

Caption: Synthetic workflow from this compound to Nafamostat Mesilate.

Mechanism of Action of Nafamostat Mesilate

While this compound is a precursor, the final product, Nafamostat mesilate, is a potent inhibitor of various serine proteases.[1][13] Its mechanism of action involves the modulation of several key biological pathways, making it relevant to the interests of drug development professionals.

Nafamostat inhibits enzymes in the coagulation and fibrinolytic systems (such as thrombin and plasmin), the complement system, and pancreatic proteases like trypsin.[13][14] By inhibiting these proteases, Nafamostat can attenuate inflammatory cascades. For instance, it has been shown to inhibit the NF-κB signaling pathway, which is a central regulator of inflammation.[15] The following diagram illustrates the inhibitory effects of Nafamostat on these pathways.

Nafamostat_Mechanism_of_Action cluster_drug Drug cluster_pathways Inhibited Pathways cluster_outcomes Therapeutic Outcomes Nafamostat Nafamostat Coagulation_Cascade Coagulation Cascade (Thrombin, Factor Xa) Nafamostat->Coagulation_Cascade Fibrinolytic_System Fibrinolytic System (Plasmin) Nafamostat->Fibrinolytic_System Complement_System Complement System Nafamostat->Complement_System Pancreatic_Proteases Pancreatic Proteases (Trypsin) Nafamostat->Pancreatic_Proteases Inflammatory_Signaling Inflammatory Signaling (e.g., NF-κB pathway) Nafamostat->Inflammatory_Signaling Anticoagulation Anticoagulation Coagulation_Cascade->Anticoagulation Fibrinolytic_System->Anticoagulation Reduced_tissue_damage Reduced_tissue_damage Pancreatic_Proteases->Reduced_tissue_damage Anti_inflammatory_effects Anti_inflammatory_effects Inflammatory_Signaling->Anti_inflammatory_effects

Caption: Mechanism of action of Nafamostat, a downstream product of this compound.

Conclusion

High-purity this compound is a readily available and indispensable building block for the pharmaceutical industry, particularly for the synthesis of Nafamostat mesilate. A thorough understanding of its chemical properties, synthesis, and analytical characterization is crucial for its effective use in research and development. While this compound itself is not directly involved in biological signaling, its role as a precursor to a potent serine protease inhibitor highlights its significance in the development of therapeutics for a range of conditions. This guide provides a foundational resource for scientists and professionals working with this important chemical intermediate.

References

An In-depth Technical Guide to the Safe Handling of 6-Cyano-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 6-Cyano-2-naphthol (CAS No: 52927-22-7), a key intermediate in pharmaceutical synthesis and a compound of interest in materials science. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Hazard Classification

ClassificationCategory
Skin Irritation2
Serious Eye Irritation2
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory System)

Source: Echemi.com[1], PubChem[2], Fisher Scientific[3]

Table 2: GHS Label Elements

ElementDetails
Pictogram
Signal Word Warning [1][4]
Hazard Statements H315: Causes skin irritation.[1][4] H319: Causes serious eye irritation.[1][4] H335: May cause respiratory irritation.[1][4]
Precautionary Statements A comprehensive list is provided in Table 6.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 3: Physical and Chemical Properties

PropertyValue
Appearance White to brown crystalline solid/powder[4][5][6]
Molecular Formula C₁₁H₇NO[5][6][7]
Molecular Weight 169.18 g/mol [4][6]
Melting Point 165.5 - 170.5 °C[4][5][6][7]
Boiling Point 383.1 °C at 760 mmHg[4][5][6][8]
Density 1.28 g/cm³[5][6][8]
Flash Point 185.5 °C[5][6][8]
Solubility DMSO (Slightly), Ethanol (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)[7][8]
pKa 8.57 ± 0.40 (Predicted)[6]

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1][9]

  • Avoid contact with skin and eyes by wearing appropriate personal protective equipment.[1][4][9]

  • Prevent dust formation and inhalation.[1][4] Use non-sparking tools to avoid ignition sources.[1]

  • Wash hands thoroughly after handling.[1][4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][9]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

  • Protect from direct sunlight and moisture.[9][10] Recommended storage temperatures may include room temperature or freezer (-20°C) for long-term stability.[5][7][8]

Exposure Controls and Personal Protection

The following diagram outlines the necessary personal protective equipment (PPE) and engineering controls to be implemented when working with this compound.

PPE_Workflow cluster_controls Exposure Control Measures cluster_ppe Required PPE Eng_Controls Engineering Controls Fume_Hood Chemical Fume Hood Eng_Controls->Fume_Hood Implement Ventilation Adequate Ventilation Eng_Controls->Ventilation Implement PPE Personal Protective Equipment (PPE) Eye_Protection Eye/Face Protection PPE->Eye_Protection Skin_Protection Skin Protection PPE->Skin_Protection Respiratory_Protection Respiratory Protection PPE->Respiratory_Protection Safety_Glasses Safety glasses with side-shields (EN166/NIOSH approved) Eye_Protection->Safety_Glasses Wear Gloves Chemical-resistant gloves (inspect before use) Skin_Protection->Gloves Wear Lab_Coat Protective lab coat Skin_Protection->Lab_Coat Wear Respirator NIOSH/MSHA approved respirator (e.g., N95 dust mask) Respiratory_Protection->Respirator Use if dust is present

Caption: Personal Protective Equipment and Engineering Controls for this compound.

Table 4: Personal Protective Equipment (PPE) Specifications

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][4]
Skin Protection Handle with chemical-resistant gloves (inspect prior to use). Wear a protective lab coat.[1][4]
Respiratory Protection If dust formation is likely or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[1][9]

First-Aid and Emergency Procedures

Immediate and appropriate first-aid measures are critical in the event of exposure. The logical flow for responding to an exposure event is detailed below.

First_Aid_Flowchart cluster_actions Immediate Actions Exposure Exposure Event Occurs Inhalation Inhalation Exposure->Inhalation Route Skin_Contact Skin Contact Exposure->Skin_Contact Route Eye_Contact Eye Contact Exposure->Eye_Contact Route Ingestion Ingestion Exposure->Ingestion Route Move_Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move_Fresh_Air Wash_Skin Wash off with soap and plenty of water. Skin_Contact->Wash_Skin Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->Rinse_Mouth Consult_Physician Consult a Physician (Show SDS to the doctor) Move_Fresh_Air->Consult_Physician Wash_Skin->Consult_Physician Rinse_Eyes->Consult_Physician Rinse_Mouth->Consult_Physician

Caption: First-Aid Response Protocol for this compound Exposure.

Table 5: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician.[3][4]
Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.[4]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4][9]

Accidental Release Measures: In case of a spill, evacuate personnel to a safe area.[4] Wear appropriate PPE. Avoid dust formation.[1][4] Sweep up the material, and place it in a suitable, closed container for disposal.[4] Prevent the product from entering drains.[4][9]

Toxicological and Reactivity Profile

Toxicological Information:

  • Acute Toxicity: No quantitative data (e.g., LD50, LC50) is available.[4]

  • Primary Hazards: The primary health risks are irritation to the skin, eyes, and respiratory system upon exposure.[1][4]

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[4]

Reactivity and Stability:

  • Reactivity: No specific reactivity hazards have been identified under normal conditions.

  • Chemical Stability: The product is stable under recommended storage conditions.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[9]

  • Conditions to Avoid: Avoid dust formation, excess heat, and exposure to light.[4][9]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides.[9][11]

Summary of Precautionary Statements (P-Statements)

Table 6: Detailed Precautionary Statements

CodePrecaution
Prevention
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]
P264Wash skin thoroughly after handling.[1]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
Response
P302 + P352IF ON SKIN: Wash with plenty of water.[1]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]
P319Get medical help if you feel unwell.[1]
P332 + P317If skin irritation occurs: Get medical help.[1]
P362 + P364Take off contaminated clothing and wash it before reuse.[1]
Storage
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[5]
P405Store locked up.[5]
Disposal
P501Dispose of contents/container to an approved waste disposal plant.[5]

References

Methodological & Application

Synthesis of 6-Cyano-2-naphthol: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 6-Cyano-2-naphthol, a key intermediate in the preparation of various pharmaceuticals, including the protease inhibitor Nafamostat mesilate.[1] Two primary synthetic routes are presented: the cyanation of 6-bromo-2-naphthol using copper(I) cyanide and a greener approach involving the reaction of 6-hydroxy-2-naphthaldehyde with hydroxylamine hydrochloride. This guide includes comprehensive methodologies, a summary of quantitative data, and a visual workflow to aid researchers in the successful synthesis and purification of the target compound.

Introduction

This compound, also known as 6-hydroxy-2-naphthalenecarbonitrile, is an aromatic organic compound with the molecular formula C₁₁H₇NO.[1][2] Its structure consists of a naphthalene core substituted with a hydroxyl group at the 2-position and a cyano group at the 6-position.[3] This specific arrangement of functional groups makes it a valuable building block in medicinal chemistry and materials science.[4][5] Notably, it serves as a crucial intermediate for the synthesis of nafamostat mesilate, a serine protease inhibitor.[1] The compound is also recognized as a superphotoacid, exhibiting a significant difference between its ground state and excited state pKa values.[1][3][4] This document outlines two established methods for its synthesis, providing detailed procedural steps to ensure reproducibility in a laboratory setting.

Data Summary

The following table summarizes the key quantitative data for the two primary synthesis routes of this compound, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterMethod 1: Cyanation of 6-bromo-2-naphtholMethod 2: From 6-hydroxy-2-naphthaldehyde
Starting Material 6-Bromo-2-naphthol6-Hydroxy-2-naphthaldehyde
Key Reagents Copper(I) cyanide (CuCN)Hydroxylamine hydrochloride (NH₂OH·HCl)
Solvent Dimethylformamide (DMF) or N-Methyl-2-pyrrolidinone (NMP)Dimethyl sulfoxide (DMSO)
Reaction Temperature 135-200 °C100 °C
Reaction Time 1.5 - 18 hours1 hour
Reported Yield 54-75%70%
Purity High after recrystallizationHigh after recrystallization
Key Advantages Established and widely used method.Avoids the use of highly toxic cyanide reagents.
Key Disadvantages Use of toxic copper cyanide, high reaction temperatures.Requires the synthesis of the starting aldehyde.

Experimental Protocols

Method 1: Synthesis of this compound from 6-Bromo-2-naphthol

This protocol is based on the nucleophilic aromatic substitution of 6-bromo-2-naphthol with copper(I) cyanide.[3][6]

Materials:

  • 6-Bromo-2-naphthol

  • Copper(I) cyanide (CuCN)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 10% Sodium hydroxide solution

  • Diatomaceous earth

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Water

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet

  • Heating mantle with a stirrer

  • Buchner funnel and filter flask

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a three-neck round-bottom flask, combine 6-bromo-2-naphthol (25.0 g, 112 mmol) and copper(I) cyanide (11 g, 123 mmol).[6]

  • Add anhydrous dimethylformamide (30 mL) to the flask.[6]

  • Under a nitrogen atmosphere, heat the mixture to 135 °C and maintain this temperature for 18 hours with continuous stirring.[6]

  • After 18 hours, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL).[6]

  • Add a 10% sodium hydroxide solution and grind the mixture until a slurry is formed.[6]

  • Filter the mixture through a pad of diatomaceous earth to remove solid precipitates.[6]

  • Transfer the filtrate to a separatory funnel and acidify to a pH of 2 using concentrated hydrochloric acid.[6]

  • Extract the aqueous layer with ethyl acetate.[6]

  • Combine the organic extracts and concentrate under reduced pressure.[6]

  • Dissolve the crude product in ethanol (150 mL).[6]

  • Precipitate the final product by adding water and grinding.[6]

  • Collect the solid by filtration, wash with water, and dry to obtain this compound. The reported yield is 14.01 grams.[6]

Method 2: Synthesis of this compound from 6-Hydroxy-2-naphthaldehyde

This method provides a safer alternative by avoiding the use of cyanide salts.[3][6]

Materials:

  • 6-Hydroxy-2-naphthaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Water

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with a stirrer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • In a 5000 mL three-neck flask, add 6-hydroxy-2-naphthaldehyde (350 g, 2.0 mol), hydroxylamine hydrochloride (278 g, 4.0 mol), and dimethyl sulfoxide (3500 mL).[6]

  • Stir the mixture and heat to 100 °C.[6]

  • Maintain the temperature at 100 °C for 1 hour.[6]

  • After 1 hour, cool the reaction mixture to room temperature.[6]

  • Pour the reaction mixture into a large volume of water and stir to precipitate the product.[6]

  • Collect the solid precipitate by filtration and wash thoroughly with water.[6]

  • Recrystallize the crude product from an ethanol/water solution to obtain purified this compound. The reported yield is 237 grams (70%).[6]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the two synthetic protocols described above.

Synthesis_Method_1 cluster_0 Method 1: Cyanation of 6-Bromo-2-naphthol start Start reactants Combine 6-Bromo-2-naphthol, CuCN, and DMF start->reactants heat Heat to 135°C for 18h under N₂ reactants->heat workup Cool, Dilute with EtOAc, and add NaOH solution heat->workup filter Filter through diatomaceous earth workup->filter acidify Acidify filtrate to pH 2 filter->acidify extract Extract with EtOAc acidify->extract concentrate Concentrate organic extracts extract->concentrate recrystallize Recrystallize from Ethanol/Water concentrate->recrystallize product This compound recrystallize->product

Caption: Workflow for the synthesis of this compound via cyanation.

Synthesis_Method_2 cluster_1 Method 2: From 6-Hydroxy-2-naphthaldehyde start Start reactants Combine 6-Hydroxy-2-naphthaldehyde, NH₂OH·HCl, and DMSO start->reactants heat Heat to 100°C for 1 hour reactants->heat precipitate Cool and pour into water to precipitate heat->precipitate filter Filter and wash the solid precipitate->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize product This compound recrystallize->product

Caption: Workflow for the synthesis of this compound from an aldehyde precursor.

Safety Precautions

  • Copper(I) cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

  • Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are skin-penetrating solvents. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

  • Always perform reactions in a well-ventilated area.

Conclusion

The synthesis of this compound can be successfully achieved through multiple synthetic routes. The classical approach utilizing 6-bromo-2-naphthol and copper(I) cyanide is a well-established method. However, the alternative pathway starting from 6-hydroxy-2-naphthaldehyde offers a significant advantage in terms of safety by avoiding the use of highly toxic cyanide reagents, aligning with the principles of green chemistry.[3] The choice of method will depend on the availability of starting materials, the scale of the reaction, and the laboratory's safety protocols. The detailed protocols and comparative data provided in this document are intended to assist researchers in making an informed decision and in the successful execution of the synthesis.

References

Application Notes: 6-Cyano-2-naphthol as a Ratiometric Fluorescent Probe for pH Sensing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Cyano-2-naphthol (6-CN-2-OH) is a fluorescent aromatic alcohol recognized for its unique photophysical properties, particularly its behavior as a "superphotoacid".[1][2][3] This characteristic stems from a significant difference between its ground state acidity (pKa) and its excited state acidity (pKa*).[1] Upon photoexcitation, the molecule becomes substantially more acidic, facilitating an excited-state proton transfer (ESPT) to surrounding solvent molecules.[1] This ESPT phenomenon forms the basis of its utility as a highly sensitive fluorescent pH probe. The fluorescence emission of this compound is highly dependent on the proton concentration of its environment, allowing for quantitative pH measurements in various scientific and biomedical applications.

The molecule's structure features a naphthalene core with an electron-donating hydroxyl group (-OH) and a strong electron-withdrawing cyano group (-CN).[1] This "push-pull" electronic arrangement is crucial for its photoacidic properties.[1] In its ground state, this compound exists in equilibrium between its protonated (neutral) form and its deprotonated (anionic) form. Upon excitation with light, the equilibrium shifts dramatically, favoring the deprotonated state even in acidic conditions. The two distinct species (protonated and deprotonated) exhibit different fluorescence emission profiles, enabling ratiometric pH measurements that are robust and less susceptible to variations in probe concentration or excitation intensity.

Physicochemical and Photophysical Properties

The utility of this compound as a fluorescent probe is defined by its specific chemical and optical characteristics. These properties are summarized in the table below.

PropertyValueReference(s)
Chemical Properties
CAS Number52927-22-7[4][5]
Molecular FormulaC₁₁H₇NO[2][4][6]
Molecular Weight169.18 g/mol [2][4][6]
AppearancePale brown to brown crystalline solid[2][6][7]
Melting Point165.5 - 171 °C[2][3][5]
Photophysical Properties
Ground State pKa~8.4 - 8.57[1][2][6]
Excited State pKa*~0.2[1][2][3][6]
Excitation Wavelength (λex)Dependent on protonation state (~350-400 nm)[8]
Emission Wavelength (λem)Dependent on protonation state (~420-520 nm)[8]

Principle of pH Sensing: Excited-State Proton Transfer (ESPT)

The pH sensing mechanism of this compound is governed by an excited-state proton transfer (ESPT) process. This can be visualized as a four-state cycle involving the protonated (ROH) and deprotonated (RO⁻) forms in both the ground (S₀) and excited (S₁) electronic states.

G ROH_S0 ROH (Ground State, S₀) Protonated Form RO_minus_S0 RO⁻ (Ground State, S₀) Deprotonated Form ROH_S0->RO_minus_S0 Ground State Equilibrium (pKa ≈ 8.5) ROH_S1_star ROH* (Excited State, S₁) Protonated Form (Superphotoacid) ROH_S0->ROH_S1_star Absorption (λex) ROH_S1_star->ROH_S0 Fluorescence (λem1) ~420 nm RO_minus_S1_star RO⁻* (Excited State, S₁) Deprotonated Form ROH_S1_star->RO_minus_S1_star ESPT (pKa* ≈ 0.2) RO_minus_S1_star->RO_minus_S0 Fluorescence (λem2) ~520 nm

Caption: The Jablonski diagram illustrating the four-state ESPT cycle of this compound.

  • Excitation: In an acidic to neutral solution, the probe primarily exists in its protonated form (ROH). It absorbs a photon (λex), transitioning to the excited state (ROH*).

  • Excited-State Proton Transfer (ESPT): Due to the greatly increased acidity in the excited state (pKa* ≈ 0.2), ROH* rapidly transfers a proton to a water molecule, forming the excited deprotonated species (RO⁻*).[1]

  • Fluorescence Emission: Both the excited protonated (ROH) and deprotonated (RO⁻) species can relax to the ground state by emitting a photon. However, they do so at different wavelengths. The protonated form emits at a shorter wavelength (~420 nm), while the deprotonated form emits at a longer wavelength (~520 nm).

  • pH Dependence: At low pH, the ESPT is less efficient, and some emission from ROH* may be observed. As the pH increases, the ESPT process becomes more favorable, leading to a dominant emission from RO⁻*. By measuring the ratio of the fluorescence intensities at the two emission wavelengths (I₅₂₀nm / I₄₂₀nm), one can determine the pH of the solution.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Stock Solution (10 mM):

    • Accurately weigh 1.692 mg of this compound (MW = 169.18 g/mol ).

    • Dissolve the solid in 1.0 mL of dimethyl sulfoxide (DMSO) or ethanol.

    • Mix thoroughly using a vortex mixer until fully dissolved.

    • Store the stock solution at -20°C, protected from light.

  • Working Solution (1-10 µM):

    • Dilute the 10 mM stock solution in the desired aqueous buffer (e.g., phosphate-buffered saline, citrate buffer) to achieve the final working concentration.

    • Note: The final concentration of the organic solvent (DMSO/ethanol) should be kept low (typically < 0.1%) to avoid artifacts. Prepare the working solution fresh before each experiment.

Protocol 2: Determination of Probe pKa

This protocol allows for the calibration of the probe in your specific experimental buffer system.

  • Buffer Preparation: Prepare a series of buffers with varying pH values covering the expected pKa range (e.g., a series of phosphate-citrate buffers from pH 4.0 to 10.0 in 0.5 pH unit increments).

  • Sample Preparation: For each pH value, add a consistent amount of the this compound working solution to the buffer in a cuvette. A final probe concentration of 5-10 µM is typical.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to the absorption maximum of the protonated form (e.g., 360 nm).

    • Record the emission spectrum for each sample from 400 nm to 600 nm.

    • Identify the emission maxima for the protonated (~420 nm) and deprotonated (~520 nm) forms.

  • Data Analysis:

    • For each pH value, determine the ratio of fluorescence intensities at the two emission maxima (I₅₂₀nm / I₄₂₀nm).

    • Plot the fluorescence ratio (Y-axis) against the pH (X-axis).

    • Fit the data to a sigmoidal curve (e.g., using the Henderson-Hasselbalch equation). The pH at the inflection point of the curve corresponds to the pKa of the probe.[9]

Protocol 3: General Protocol for pH Measurement in Solution

  • Sample Preparation: Add the this compound working solution to the unknown sample to a final concentration of 1-10 µM. Ensure adequate mixing.

  • Fluorescence Measurement:

    • Using the same instrument settings as in the pKa determination protocol, record the emission spectrum of the sample.

    • Calculate the fluorescence intensity ratio (I₅₂₀nm / I₄₂₀nm).

  • pH Calculation: Determine the pH of the unknown sample by interpolating the measured ratio onto the calibration curve generated in Protocol 2.

Protocol 4: Relative Fluorescence Quantum Yield (ΦF) Determination

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.[10][11] It can be determined relative to a known standard.

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and absorption/emission properties similar to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546).[12]

  • Absorbance Measurement:

    • Prepare a series of dilute solutions of both the standard and this compound in the same solvent.

    • Measure the absorbance of each solution at the chosen excitation wavelength. Ensure the absorbance values are below 0.1 to avoid inner filter effects.

  • Fluorescence Measurement:

    • Excite each solution at the same wavelength used for the absorbance measurements.

    • Record the integrated fluorescence emission intensity for each solution.

  • Data Analysis:

    • For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance.

    • The slope of the resulting line is proportional to the quantum yield.

    • Calculate the quantum yield of the sample (ΦX) using the following equation:[10] ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where:

      • Φ is the quantum yield.

      • Grad is the gradient from the plot of integrated fluorescence vs. absorbance.

      • η is the refractive index of the solvent.

      • Subscripts X and ST refer to the test sample and the standard, respectively.

Experimental and Data Analysis Workflow

The process of using this compound for pH sensing involves a systematic workflow from preparation to final data interpretation.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock Solution prep_work Prepare 1-10 µM Working Solution prep_stock->prep_work measure_fluor Measure Fluorescence Emission Spectra prep_work->measure_fluor prep_buffers Prepare Buffers (Varying pH) prep_buffers->measure_fluor measure_abs Measure Absorbance (Optional, for QY) calc_ratio Calculate Intensity Ratio (I_em2 / I_em1) measure_fluor->calc_ratio plot_curve Plot Ratio vs. pH (Calibration Curve) calc_ratio->plot_curve interp_ph Interpolate pH of Unknown Sample calc_ratio->interp_ph determine_pka Determine pKa from Sigmoidal Fit plot_curve->determine_pka

Caption: General workflow for pH sensing using this compound.

Data Presentation and Interpretation

A critical step in using this compound is the creation of a robust calibration curve. The following table provides an example of the data structure for such a calibration.

Example Data for pKa Determination

pHFluorescence Intensity at λem1 (~420 nm) (a.u.)Fluorescence Intensity at λem2 (~520 nm) (a.u.)Intensity Ratio (I₅₂₀nm / I₄₂₀nm)
4.0850500.06
5.0845650.08
6.08301200.14
7.07503500.47
8.05506501.18
8.54257801.84
9.02808603.07
10.01008908.90

This data, when plotted, yields a sigmoidal curve from which the pKa can be accurately determined. The relationship between the environmental pH and the probe's fluorescence is fundamental to its application.

G ph Environmental pH equilibrium ROH / RO⁻ Equilibrium ph->equilibrium Governs espt ESPT Efficiency equilibrium->espt Influences excitation Light Excitation (hν) excitation->espt Enables emission Fluorescence Emission (Ratio of λem2 / λem1) espt->emission Determines

Caption: Logical relationship between pH and the resulting fluorescence signal.

References

Synthesis of Nafamostat Mesilate from 6-Cyano-2-naphthol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafamostat mesilate, a synthetic serine protease inhibitor, is a crucial therapeutic agent for conditions such as acute pancreatitis and disseminated intravascular coagulation. This document provides a detailed, step-by-step protocol for the synthesis of Nafamostat mesilate, commencing from the key starting material, 6-Cyano-2-naphthol. The synthesis involves a multi-step process encompassing the preparation of two critical intermediates: 6-amidino-2-naphthol methanesulfonate and 4-guanidinobenzoic acid hydrochloride. These intermediates are subsequently coupled to yield the final active pharmaceutical ingredient. This protocol includes detailed experimental procedures, a summary of quantitative data for each step, and a visual representation of the synthetic workflow to aid in reproducibility and process optimization.

Synthetic Workflow

Nafamostat_Synthesis cluster_0 Part 1: Synthesis of 6-Amidino-2-naphthol methanesulfonate cluster_1 Part 2: Synthesis of 4-Guanidinobenzoic acid hydrochloride cluster_2 Part 3: Final Coupling and Product Formation This compound This compound Pinner_Reaction Pinner Reaction (HCl, Methanol) This compound->Pinner_Reaction Imino_Ester_HCl 6-Hydroxy-2-naphthalene imino methyl ester HCl Pinner_Reaction->Imino_Ester_HCl Ammonolysis Ammonolysis (Ammonia) Imino_Ester_HCl->Ammonolysis 6-Amidino-2-naphthol 6-Amidino-2-naphthol Ammonolysis->6-Amidino-2-naphthol Salt_Formation Salt Formation (Methanesulfonic Acid) 6-Amidino-2-naphthol->Salt_Formation Intermediate_A 6-Amidino-2-naphthol methanesulfonate Salt_Formation->Intermediate_A Coupling Esterification (Coupling Agent, e.g., DIC) Intermediate_A->Coupling 4-Aminobenzoic_acid 4-Aminobenzoic acid Guanidination Guanidination (Cyanamide, HCl) 4-Aminobenzoic_acid->Guanidination Intermediate_B 4-Guanidinobenzoic acid hydrochloride Guanidination->Intermediate_B Intermediate_B->Coupling Nafamostat_Mesilate Nafamostat Mesilate Coupling->Nafamostat_Mesilate

Caption: Synthetic pathway of Nafamostat mesilate from this compound.

Quantitative Data Summary

Step No.ReactionStarting Material(s)Key ReagentsProductReported Yield (%)
1Pinner Reaction & AmmonolysisThis compoundHCl, Methanol, Ammonia6-Amidino-2-naphtholNot explicitly stated
2Salt Formation6-Amidino-2-naphtholMethanesulfonic Acid6-Amidino-2-naphthol methanesulfonate50-53%[1][2]
3Guanidination4-Aminobenzoic acidCyanamide, HCl4-Guanidinobenzoic acid hydrochloride53-85%[3]
4Esterification (Coupling)6-Amidino-2-naphthol methanesulfonate, 4-Guanidinobenzoic acid hydrochlorideN,N'-Diisopropylcarbodiimide (DIC)Nafamostat Mesilate67.9-71.4%[4]

Experimental Protocols

Part 1: Synthesis of 6-Amidino-2-naphthol methanesulfonate

Step 1.1: Pinner Reaction to form 6-Hydroxy-2-naphthalene imino methyl ester hydrochloride

This reaction converts the nitrile group of this compound into an imino ester hydrochloride, also known as a Pinner salt.

  • Materials:

    • This compound (85 g, 0.5 mol)

    • Anhydrous Methanol (740 ml)

    • Acetyl Chloride (430 ml, 5.0 mol)

    • Isopropyl ether

  • Procedure:

    • In a three-necked flask equipped with a stirrer and a dropping funnel, cool anhydrous methanol to 0-5°C.

    • Slowly add acetyl chloride dropwise to the methanol while maintaining the temperature between 0-5°C. This in-situ generation of HCl is an alternative to bubbling HCl gas.

    • After the addition is complete, stir the reaction mixture at 0-5°C for a period to ensure complete formation of the HCl/methanol solution.

    • Add this compound to the reaction mixture.

    • Allow the reaction to proceed at 10°C for 10 hours.

    • Add isopropyl ether to the reaction mixture and stir for 1 hour to precipitate the product.

    • Filter the solid product and wash the filter cake with isopropyl ether.

    • Air-dry the resulting solid, which is the 6-hydroxy-2-naphthalene imino methyl ester hydrochloride.

Step 1.2: Ammonolysis to form 6-Amidino-2-naphthol

The imino ester hydrochloride is then converted to the corresponding amidine by reaction with ammonia.

  • Materials:

    • 6-Hydroxy-2-naphthalene imino methyl ester hydrochloride (from the previous step)

    • Methanol

    • Dry Ammonia gas

  • Procedure:

    • Combine the crude 6-hydroxy-2-naphthalene imino methyl ester hydrochloride with methanol in a reaction vessel.

    • Heat the mixture to 50°C.

    • Bubble dry ammonia gas through the heated mixture for 3 hours.

    • After the reaction is complete, evaporate the solvent under reduced pressure to obtain a yellow solid, which is crude 6-Amidino-2-naphthol.

Step 1.3: Salt Formation to yield 6-Amidino-2-naphthol methanesulfonate

The crude amidine is purified and converted to its methanesulfonate salt for improved stability and handling.

  • Materials:

    • Crude 6-Amidino-2-naphthol (from the previous step)

    • Saturated sodium bicarbonate solution

    • Methanol

    • Methanesulfonic acid

    • Methyl tert-butyl ether

    • Ethanol

  • Procedure:

    • Mix the crude 6-Amidino-2-naphthol with a saturated sodium bicarbonate solution and stir for a period to neutralize any remaining acid.

    • Filter the solid and wash with water until the filtrate is neutral.

    • Suspend the wet product in methanol.

    • Add methanesulfonic acid dropwise until the solid dissolves.

    • Add methyl tert-butyl ether to precipitate the methanesulfonate salt.

    • Filter the solid, wash with methyl tert-butyl ether, and then recrystallize from ethanol to yield a yellow solid of 6-Amidino-2-naphthol methanesulfonate. The reported yield for this step is approximately 50-53%.[1][2]

Part 2: Synthesis of 4-Guanidinobenzoic acid hydrochloride

This intermediate is synthesized from 4-aminobenzoic acid.

  • Materials:

    • 4-Aminobenzoic acid (50 g, 0.364 mol)

    • Concentrated Hydrochloric acid (46 ml)

    • Water (283 ml)

    • Cyanamide (35 g, 0.839 mol)

    • Potassium carbonate (30 g)

  • Procedure:

    • Prepare a stirred suspension of 4-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water at room temperature.

    • Add cyanamide to the suspension.

    • Heat the reaction mixture to reflux at 100°C for 6 hours.

    • After the reaction is complete, allow the mixture to stand at room temperature for 16 hours without stirring.

    • Collect the precipitated solid by filtration and wash with cold water.

    • To purify, suspend the resulting solid in an aqueous solution of potassium carbonate and stir for 30 minutes.

    • Filter the solid again, wash with water, and dry under vacuum to afford 4-guanidinobenzoic acid as a white solid.

    • The hydrochloride salt can be obtained by treating the free base with hydrochloric acid in a suitable solvent like ethanol. The reported yield of 4-guanidinobenzoic acid hydrochloride is up to 85%.[3]

Part 3: Synthesis of Nafamostat Mesilate

The final step involves the esterification of 6-amidino-2-naphthol methanesulfonate with 4-guanidinobenzoic acid hydrochloride.

  • Materials:

    • 4-Guanidinobenzoic acid hydrochloride (5.9 g)

    • 6-Amidino-2-naphthol methanesulfonate (5.9 g)

    • N,N'-Diisopropylcarbodiimide (DIC) as a coupling agent.

    • Dichloromethane (30 ml)

    • Methanesulfonic acid

  • Procedure:

    • In a reaction vessel, mix 4-guanidinobenzoic acid hydrochloride and 6-amidino-2-naphthol methanesulfonate in dichloromethane.

    • Add the coupling agent, N,N'-diisopropylcarbodiimide (DIC), to the mixture.

    • Stir the reaction mixture at 0-5°C for 1 hour, then warm to 20°C and continue stirring for 10-12 hours.

    • Filter the reaction mixture and wash the solid with dichloromethane.

    • The resulting solid is the crude Nafamostat base.

    • Adjust the pH of a suspension of the crude product to 2 with methanesulfonic acid to form the dimethanesulfonate salt.

    • The final product, Nafamostat mesilate, can be purified by recrystallization. The reported yield for this final coupling and salt formation step is in the range of 67.9-71.4%.[4]

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, paying special attention to corrosive reagents like hydrochloric acid and methanesulfonic acid, and the coupling agent DIC which is a sensitizer.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Concluding Remarks

This application note provides a comprehensive and detailed protocol for the synthesis of Nafamostat mesilate starting from this compound. By following these step-by-step instructions and adhering to the safety precautions, researchers and drug development professionals can reliably synthesize this important pharmaceutical compound. The provided quantitative data and workflow diagram serve as valuable resources for process optimization and scaling.

References

Application Notes and Protocols: Palladium-Catalyzed Reduction of 6-Cyano-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of pharmaceuticals, agrochemicals, and functional materials. The resulting primary amines are versatile intermediates, readily undergoing further functionalization. 6-(Aminomethyl)-2-naphthol, synthesized from the reduction of 6-cyano-2-naphthol, is a key building block in medicinal chemistry. Palladium on carbon (Pd/C) is a widely employed heterogeneous catalyst for this transformation due to its high catalytic activity, selectivity, and ease of handling.[1][2] This document provides detailed methodologies and application notes for the palladium-catalyzed reduction of this compound.

Reaction Principle

The palladium-catalyzed reduction of this compound to 6-(aminomethyl)-2-naphthol proceeds via catalytic hydrogenation. In this process, molecular hydrogen (H₂) is activated on the surface of the palladium catalyst, and the nitrile group is subsequently reduced to a primary amine.

Reaction Scheme:

Experimental Protocols

Protocol 1: Model Hydrogenation of a Naphthol Derivative using a Parr Apparatus

This protocol is adapted from the hydrogenation of (S)-1,1'-bi-2-naphthol and serves as a robust starting point for the reduction of this compound.[3]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C, 50% wet with water is safer to handle)[1]

  • Anhydrous Ethanol (EtOH)

  • Nitrogen (N₂) gas

  • Hydrogen (H₂) gas

  • Celite®

Equipment:

  • Parr hydrogenation apparatus or a similar autoclave

  • Glass liner for the autoclave

  • Mechanical stirrer

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Place a glass liner into the autoclave. To the liner, add this compound and a magnetic stir bar (if overhead stirring is not available).

  • Catalyst Addition: Under an inert atmosphere of nitrogen, carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate).

  • Solvent Addition: Add anhydrous ethanol to dissolve the this compound and create a slurry with the catalyst.

  • System Purge: Seal the autoclave. Purge the system by pressurizing with nitrogen gas to 80-100 psig and then venting the pressure. Repeat this cycle three times to ensure an inert atmosphere.

  • Hydrogenation: Purge the system with hydrogen gas by pressurizing to 80-100 psig and venting. Repeat this cycle three times. Finally, pressurize the vessel to the desired hydrogen pressure (e.g., 200-250 psig).[3]

  • Reaction: Begin stirring and heat the reaction mixture to the desired temperature (e.g., 70 °C).[3] Monitor the reaction progress by observing the pressure drop in the hydrogen tank or by thin-layer chromatography (TLC) of aliquots.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen gas three times.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol. Caution: Do not allow the catalyst to dry on the filter paper as it can be pyrophoric. Keep it wet with solvent or water.

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude 6-(aminomethyl)-2-naphthol.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Nitrile Reduction at Atmospheric Pressure

This protocol provides a simpler setup for nitrile reduction using a hydrogen balloon.[1]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or a mixture of Tetrahydrofuran (THF) and Ammonium Hydroxide (NH₄OH))[1]

  • Hydrogen (H₂) gas in a balloon

  • Celite®

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Three-way stopcock

  • Vacuum line

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Setup: To a round-bottom flask containing a magnetic stir bar, add this compound and 10% Pd/C.

  • Solvent Addition: Add the chosen solvent. A 4:1 mixture of THF and NH₄OH can be effective for preventing the formation of secondary and tertiary amine byproducts.[1]

  • System Purge: Seal the flask with a septum and a three-way stopcock. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this process three times.

  • Hydrogenation: Evacuate the flask one final time and then introduce hydrogen gas from a balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Work-up and Isolation: Follow steps 7-10 from Protocol 1.

Data Presentation

The following tables summarize typical reaction parameters and potential outcomes for palladium-catalyzed nitrile reductions. Note that the data for the specific reduction of this compound is not available in the provided search results; therefore, the tables are based on general nitrile reductions and the hydrogenation of a similar naphthol derivative.

Table 1: Reaction Parameters for Palladium-Catalyzed Hydrogenation

ParameterProtocol 1 (High Pressure)Protocol 2 (Atmospheric Pressure)
Catalyst 10% Pd/C10% Pd/C
Catalyst Loading 5-10 mol%5-10 mol%
Substrate This compound (or analogue)This compound
Solvent EthanolMethanol, Ethanol, or THF/NH₄OH (4:1)
Hydrogen Pressure 200 - 250 psig[3]1 atm (balloon)[1]
Temperature 70 °C[3]Room Temperature to 50 °C
Reaction Time 12 - 24 hours (typical)1 - 16 hours (typical)[1]

Table 2: Expected Outcomes and Purity

OutcomeExpected ResultNotes
Product 6-(Aminomethyl)-2-naphtholPrimary amine
Expected Yield HighGenerally >80% for similar reductions
Purity (crude) VariableDependent on reaction conditions
Potential Byproducts Secondary and Tertiary AminesCan be minimized by the addition of ammonia or using specific solvent systems[1]

Visualizations

Reaction Pathway

The following diagram illustrates the general transformation from the nitrile starting material to the primary amine product.

reaction_pathway start This compound product 6-(Aminomethyl)-2-naphthol start->product Hydrogenation reagents + 2H₂ (Pd/C catalyst)

Caption: Palladium-catalyzed hydrogenation of this compound.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure for the palladium-catalyzed reduction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation prep1 Combine Substrate, Catalyst, and Solvent prep2 Purge with N₂ prep1->prep2 prep3 Introduce H₂ prep2->prep3 react Stir and Heat (if necessary) prep3->react workup1 Cool and Vent react->workup1 workup2 Filter through Celite® workup1->workup2 workup3 Concentrate Filtrate workup2->workup3 workup4 Purify Product workup3->workup4

Caption: General workflow for catalytic hydrogenation.

Safety Precautions

  • Palladium on carbon is pyrophoric, especially after use for hydrogenation. Do not allow the catalyst to dry and always handle it in an inert atmosphere when dry. Quench the catalyst carefully with water.[1]

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and that all equipment is properly grounded.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting

  • Low or no conversion:

    • Catalyst activity: The catalyst may be old or deactivated. Use fresh catalyst.

    • Insufficient hydrogen: Ensure the system is properly sealed and that there is a sufficient supply of hydrogen. For balloon hydrogenations, use a fresh balloon of hydrogen if the reaction stalls.

    • Poor mixing: Ensure vigorous stirring to maintain the catalyst in suspension.

  • Formation of byproducts (secondary/tertiary amines):

    • Add a source of ammonia to the reaction mixture (e.g., using a THF/NH₄OH solvent system) to suppress the formation of coupled byproducts.[1]

By following these protocols and considering the safety and troubleshooting advice, researchers can effectively perform the palladium-catalyzed reduction of this compound to obtain the valuable 6-(aminomethyl)-2-naphthol intermediate.

References

Application of 6-Cyano-2-naphthol in the Synthesis of Calamitic Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Cyano-2-naphthol is a versatile organic intermediate utilized in the synthesis of a variety of chemical compounds, including pharmaceuticals and, notably, liquid crystals.[1] Its rigid naphthyl core, coupled with a reactive hydroxyl group and a polar cyano group, makes it an excellent building block for the design of calamitic (rod-shaped) liquid crystals. The cyano group, in particular, is a common terminal substituent in liquid crystal molecules, contributing to a large dipole moment and influencing the dielectric anisotropy, which is a critical parameter for display applications. This document outlines the application of this compound in the synthesis of ester-based thermotropic liquid crystals, providing detailed protocols and characterizing data for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₁₁H₇NO
Molecular Weight 169.18 g/mol
Appearance Brown crystalline solid
Melting Point 165.5-170.5 °C
Boiling Point 383.1 °C at 760 mmHg
Solubility Slightly soluble in DMSO, Ethanol, Ethyl Acetate, Methanol
CAS Number 52927-22-7

Synthesis of this compound

Prior to its use in liquid crystal synthesis, this compound must be synthesized. A common laboratory-scale method involves the cyanation of 6-bromo-2-naphthol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.

Materials:

  • 6-bromo-2-naphthol

  • Copper(I) cyanide (CuCN)

  • N-methyl-2-pyrrolidinone (NMP)

  • Iron(III) chloride

  • Concentrated hydrochloric acid

  • Ethyl ether

  • Anhydrous sodium sulfate

  • Charcoal

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of 6-bromo-2-hydroxynaphthalene (5 g, 0.022 mol) in 25 ml of dry N-methyl-2-pyrrolidinone, add Copper (I) cyanide (2.73 g, 0.03 mol).

  • Reflux the reaction mixture at 200°C under a nitrogen atmosphere for 1.5 hours.

  • Cool the reaction mixture to 100°C and pour it into a solution of iron(III) chloride (5.9 g) in water (91 ml) and concentrated hydrochloric acid (3.18 ml).

  • Stir the mixture at 60°C for 30 minutes.

  • Extract the resulting mixture with ethyl ether.

  • Treat the ether layer with charcoal and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness.

  • Recrystallize the obtained solid from water to yield the final product.

Synthesis_of_6_Cyano_2_naphthol 6-bromo-2-naphthol 6-bromo-2-naphthol Reaction Reaction 6-bromo-2-naphthol->Reaction CuCN CuCN CuCN->Reaction NMP NMP NMP->Reaction Solvent, 200°C, 1.5h Workup Workup Reaction->Workup Quenching, Extraction This compound This compound Workup->this compound Purification

Synthesis of this compound.

Synthesis of 6-Cyano-2-naphthyl Ester Liquid Crystals

The hydroxyl group of this compound can be readily esterified with various carboxylic acids to produce calamitic liquid crystals. The general structure consists of the rigid 6-cyano-2-naphthyl core, a central ester linkage, and another aromatic ring system, often with a flexible alkyl or alkoxy tail.

Experimental Protocol: General Esterification of this compound

This protocol describes a general method for the synthesis of 6-cyano-2-naphthyl esters.

Materials:

  • This compound

  • Substituted benzoic acid (e.g., 4-alkoxybenzoic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted benzoic acid (1.1 eq) in dry dichloromethane.

  • Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

  • Cool the mixture in an ice bath and add a solution of Dicyclohexylcarbodiimide (DCC) (1.2 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final liquid crystal.

Esterification_of_6_Cyano_2_naphthol This compound This compound Esterification Esterification This compound->Esterification Substituted Benzoic Acid Substituted Benzoic Acid Substituted Benzoic Acid->Esterification DCC_DMAP DCC, DMAP DCC_DMAP->Esterification Coupling agents, DCM Purification Purification Esterification->Purification Workup, Recrystallization Liquid Crystal Ester Liquid Crystal Ester Purification->Liquid Crystal Ester

Synthesis of 6-Cyano-2-naphthyl Esters.

Mesomorphic Properties of 6-Cyano-2-naphthyl Esters

The following table summarizes the transition temperatures of a series of 6-cyano-2-naphthyl 4-substituted-benzoates. The data illustrates the influence of the terminal substituent on the mesomorphic behavior.

RC-N or C-S (°C)N-I or S-I (°C)
n-Propoxy127.0212.0
n-Butoxy114.0224.4
n-Pentoxy108.0229.6
n-Hexyloxy102.5237.5
n-Heptyloxy104.0242.0
n-Octyloxy102.0246.0
n-Nonanoxy103.0235.3

C = Crystal, N = Nematic, S = Smectic, I = Isotropic. Data adapted from "The Liquid Crystal Properties of Some Cyano-Substituted Aryl Esters".

Characterization of Liquid Crystalline Phases

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and liquid crystalline properties.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure of the synthesized esters.

  • FTIR Spectroscopy: To verify the formation of the ester linkage (C=O stretch).

  • Differential Scanning Calorimetry (DSC): To determine the transition temperatures and associated enthalpy changes.

  • Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and identify the mesophases (e.g., nematic, smectic).

Conclusion

This compound is a valuable and readily accessible building block for the synthesis of thermotropic liquid crystals. The esterification of its hydroxyl group with various substituted benzoic acids allows for the systematic tuning of the mesomorphic properties. The resulting 6-cyano-2-naphthyl esters exhibit high clearing points and a broad range of nematic and smectic phases, making them interesting candidates for applications in liquid crystal displays and other advanced materials. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of this class of liquid crystalline materials.

References

Application Notes and Protocols for 6-Cyano-2-naphthol in Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyano-2-naphthol (6CN2) is a fluorescent molecule with unique photophysical properties that make it a valuable tool in various research and development applications. Structurally, it possesses a naphthalene core substituted with a hydroxyl (-OH) and a cyano (-CN) group.[1] This substitution pattern results in significant changes in the electronic distribution upon photoexcitation, leading to its classification as a "superphotoacid."[1][2][3][4][5][6] This means its acidity dramatically increases in the excited state compared to its ground state. This property, along with its sensitivity to the polarity of its environment (solvatochromism), makes this compound a versatile fluorescent probe for studying proton transfer dynamics and sensing changes in local microenvironments.[1]

These application notes provide detailed protocols for utilizing this compound in fluorescence spectroscopy for pH sensing and as a potential probe for enzyme activity assays.

Physicochemical and Spectroscopic Properties

This compound is a pale brown to brown crystalline solid with limited solubility in water but is soluble in organic solvents like DMSO, ethanol, and ethyl acetate.[5] Its key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₁H₇NO[3]
Molecular Weight169.18 g/mol [3]
Melting Point165.5-170.5 °C[3][5]
Ground State pKa (pKa)~8.4 - 8.57[1][3]
Excited State pKa (pKa*)~0.2[1][3][5]
SolubilitySlightly soluble in DMSO, Ethanol, Ethyl Acetate, Methanol[5]

The significant difference between the ground and excited state pKa values is the basis for its application as a highly sensitive fluorescent pH probe. In the ground state, the hydroxyl group is protonated at neutral and acidic pH. Upon excitation with UV light, the molecule becomes a much stronger acid and can deprotonate even in acidic solutions, leading to a change in its fluorescence emission spectrum.

Application 1: Ratiometric pH Sensing

The dual emission properties of this compound, corresponding to the protonated (neutral) and deprotonated (anionic) forms, allow for ratiometric pH measurements. This approach enhances accuracy by providing a built-in correction for variations in probe concentration, excitation light intensity, and instrumental efficiency.

Experimental Protocol: pH Calibration Curve

This protocol details the steps to generate a standard pH calibration curve for this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol (for stock solution)

  • A series of buffers covering the desired pH range (e.g., citrate, phosphate, borate buffers)

  • Fluorometer or fluorescence plate reader

  • pH meter

  • Quartz cuvettes or black 96-well plates

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO or ethanol. Store protected from light.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µM in the respective pH buffers. The optimal concentration should be determined empirically to ensure a good signal-to-noise ratio without causing inner filter effects.

  • Fluorescence Measurement:

    • Transfer the working solutions to a quartz cuvette or a 96-well plate.

    • Set the excitation wavelength to approximately 340 nm (the exact maximum should be determined experimentally).

    • Record the fluorescence emission spectrum from 360 nm to 600 nm.

    • Identify the emission maxima for the protonated form (around 420 nm) and the deprotonated form (around 500 nm). The exact wavelengths may vary depending on the solvent and instrumentation.

  • Data Analysis:

    • For each pH value, calculate the ratio of the fluorescence intensities at the two emission maxima (I₅₀₀nm / I₄₂₀nm).

    • Plot the intensity ratio as a function of pH.

    • Fit the data to a sigmoidal curve (e.g., using the Henderson-Hasselbalch equation) to determine the pKa of the probe under the experimental conditions.

Logical Workflow for pH Calibration

ph_calibration_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare 1 mM Stock in DMSO/Ethanol prep_working Prepare 1-10 µM Working Solutions in pH Buffers prep_stock->prep_working measure_fluorescence Measure Fluorescence (Ex: ~340 nm, Em: 360-600 nm) prep_working->measure_fluorescence calculate_ratio Calculate Intensity Ratio (I_anion / I_neutral) measure_fluorescence->calculate_ratio plot_curve Plot Ratio vs. pH calculate_ratio->plot_curve fit_data Fit to Sigmoidal Curve & Determine pKa plot_curve->fit_data

Caption: Workflow for generating a pH calibration curve using this compound.

Application 2: Enzyme Activity Assay (Conceptual Protocol)

Many enzymatic reactions involve the production or consumption of protons, leading to a localized change in pH. The pH-sensitive fluorescence of this compound can be harnessed to monitor the activity of such enzymes in real-time. This protocol provides a conceptual framework for developing a fluorescence-based enzyme assay.

Principle of the Assay

The enzyme reaction should lead to a change in the pH of the bulk solution. This compound, present in the reaction mixture, will respond to this pH change with a corresponding change in its fluorescence emission ratio. The rate of change of the fluorescence ratio is proportional to the enzyme activity.

Experimental Protocol: Developing an Enzyme Assay

Materials:

  • Enzyme of interest

  • Substrate for the enzyme

  • This compound stock solution

  • Low-buffering capacity reaction buffer (to ensure a measurable pH change)

  • Fluorometer or fluorescence plate reader capable of kinetic measurements

Procedure:

  • Optimization of Assay Conditions:

    • Determine the optimal pH for the enzyme activity and ensure it falls within the sensitive range of the this compound probe.

    • Optimize the substrate concentration to be at or near the Michaelis-Menten constant (Km) for the enzyme.

    • Optimize the this compound concentration to provide a robust signal without interfering with the enzyme activity.

  • Enzyme Assay:

    • In a cuvette or well, prepare the reaction mixture containing the reaction buffer, substrate, and this compound.

    • Initiate the reaction by adding the enzyme.

    • Immediately start monitoring the fluorescence intensity at the two emission maxima of this compound over time.

  • Data Analysis:

    • Calculate the fluorescence intensity ratio at each time point.

    • Plot the ratio as a function of time.

    • The initial rate of the reaction can be determined from the slope of the linear portion of this curve.

    • Correlate the rate of change in the fluorescence ratio to the enzyme activity (e.g., by creating a standard curve with known amounts of product or a pH change).

Signaling Pathway for Enzyme-Induced pH Change Detection

enzyme_assay_pathway cluster_reaction Enzymatic Reaction cluster_sensing Fluorescence Sensing Enzyme Enzyme Product_H Product + H⁺ / OH⁻ Enzyme->Product_H catalyzes Substrate Substrate Substrate->Product_H pH_Change Local pH Change Product_H->pH_Change results in Probe_Response 6CN2 Fluorescence Ratio Change (I_anion / I_neutral) pH_Change->Probe_Response modulates Signal_Detection Real-time Fluorescence Measurement Probe_Response->Signal_Detection is detected by

Caption: Principle of a fluorescence-based enzyme assay using this compound.

Conclusion

This compound is a powerful fluorescent probe with significant potential in various research areas, particularly for studying processes involving proton dynamics. Its pronounced photoacidic properties and solvatochromism allow for sensitive and ratiometric measurements of pH. The protocols outlined in these application notes provide a starting point for researchers to harness the unique characteristics of this compound in their experimental systems. Further optimization and validation will be necessary for specific applications, especially in complex biological environments.

References

Application Notes and Protocols for 6-Cyano-2-naphthol in Nickel-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 6-cyano-2-naphthol derivatives as reactants in nickel-catalyzed cross-coupling reactions. The methodologies outlined herein are crucial for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This compound serves as a versatile precursor, which, after activation of its hydroxyl group, can participate in various nickel-catalyzed transformations to form C-C and C-N bonds.

Introduction

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and economical alternative to palladium-catalyzed systems for the formation of carbon-carbon and carbon-heteroatom bonds. The use of derivatives of this compound, such as carbamates, tosylates, or mesylates, allows for the coupling of the naphthyl core with a variety of nucleophiles. The cyano group at the 6-position offers a valuable synthetic handle for further molecular elaboration, making these reactions particularly relevant for the construction of pharmaceutical intermediates and functional materials.

This document provides protocols for two key nickel-catalyzed cross-coupling reactions involving derivatives of 2-naphthol, which are directly applicable to this compound systems: a Buchwald-Hartwig-type amination and a Suzuki-Miyaura coupling.

Nickel-Catalyzed Buchwald-Hartwig Amination of a 2-Naphthyl Carbamate

The nickel-catalyzed amination of aryl carbamates provides a robust method for the formation of C-N bonds. The following protocol is based on the successful amination of 2-naphthyl N,N-dimethylcarbamate and is expected to be readily adaptable for the corresponding 6-cyano derivative.

Quantitative Data Summary

The following table summarizes the yields for the nickel-catalyzed amination of various aryl carbamates with different amines, demonstrating the broad scope of this methodology.

EntryAryl CarbamateAmineProduct Yield (%)
12-Naphthyl N,N-dimethylcarbamateN-Methylaniline95
22-Naphthyl N,N-dimethylcarbamateMorpholine85
3Phenyl N,N-dimethylcarbamateAniline78
44-Methoxyphenyl N,N-dimethylcarbamateDi-n-butylamine92
54-(Trifluoromethyl)phenyl N,N-dimethylcarbamateIndoline88
Experimental Protocol: General Procedure for Nickel-Catalyzed Amination

This protocol details the nickel-catalyzed cross-coupling of an aryl carbamate with an amine.

Materials:

  • 2-Naphthyl N,N-dimethylcarbamate (or 6-cyano-2-naphthyl N,N-dimethylcarbamate)

  • Amine (e.g., N-Methylaniline)

  • Nickel(II) acetylacetonate [Ni(acac)₂]

  • Tris(trimethylsilyl)phosphine (P(TMS)₃)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification supplies (silica gel, solvents, etc.)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Ni(acac)₂ (5 mol%) and P(TMS)₃ (10 mol%).

  • Add anhydrous 1,4-dioxane and stir the mixture at room temperature for 10 minutes to allow for the in situ formation of the active Ni(0) catalyst.

  • To this mixture, add the 2-naphthyl carbamate (1.0 equiv), the amine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-arylated product.

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Catalyst Preparation cluster_reaction Cross-Coupling Reaction cluster_workup Workup and Purification Ni_acac Ni(acac)₂ Catalyst Active Ni(0) Catalyst Ni_acac->Catalyst P_TMS P(TMS)₃ P_TMS->Catalyst Dioxane_cat Anhydrous Dioxane Dioxane_cat->Catalyst Reaction Reaction Mixture Catalyst->Reaction Carbamate 2-Naphthyl Carbamate Carbamate->Reaction Amine Amine Amine->Reaction Base NaOtBu Base->Reaction Heat Heat (100 °C, 12-24h) Reaction->Heat Quench Quench (aq. NH₄Cl) Heat->Quench Extract Extract (EtOAc) Quench->Extract Purify Purify (Chromatography) Extract->Purify Product N-Arylated Product Purify->Product

Caption: Workflow for the Nickel-Catalyzed Buchwald-Hartwig Amination.

Nickel-Catalyzed Suzuki-Miyaura Coupling of a 2-Naphthyl Sulfonate

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. Nickel catalysis provides an efficient means to couple aryl sulfonates, derived from phenols, with boronic acids. The following protocol is a general procedure for the coupling of aryl sulfonates and can be applied to a tosylate or mesylate derivative of this compound.

Quantitative Data Summary

The table below presents representative yields for the nickel-catalyzed Suzuki-Miyaura coupling of various aryl sulfonates with phenylboronic acid, showcasing the versatility of this transformation.

EntryAryl SulfonateBoronic AcidProduct Yield (%)
12-Naphthyl tosylatePhenylboronic acid92
22-Naphthyl mesylatePhenylboronic acid88
34-Tolyl tosylatePhenylboronic acid85
44-Chlorophenyl mesylatePhenylboronic acid76
51-Naphthyl tosylate4-Methoxyphenylboronic acid90
Experimental Protocol: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the nickel-catalyzed cross-coupling of an aryl sulfonate with a boronic acid.

Materials:

  • 2-Naphthyl tosylate (or 6-cyano-2-naphthyl tosylate)

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Nickel(II) chloride (NiCl₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Anhydrous methanol

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, combine NiCl₂ (5 mol%), dppp (10 mol%), and K₃PO₄ (2.0 equiv).

  • Add the 2-naphthyl tosylate (1.0 equiv) and the arylboronic acid (1.5 equiv).

  • Add anhydrous toluene and anhydrous methanol (as a 4:1 v/v mixture).

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C for 12-18 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to yield the biaryl product.

Reaction Pathway Diagram

Suzuki_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System Naphthyl_Tosylate 6-Cyano-2-Naphthyl Tosylate Catalytic_Cycle Ni(0)/Ni(II) Catalytic Cycle Naphthyl_Tosylate->Catalytic_Cycle Oxidative Addition Boronic_Acid Arylboronic Acid Boronic_Acid->Catalytic_Cycle Transmetalation NiCl2 NiCl₂ NiCl2->Catalytic_Cycle dppp dppp dppp->Catalytic_Cycle Base K₃PO₄ Base->Catalytic_Cycle Solvent Toluene/Methanol Solvent->Catalytic_Cycle Product Biaryl Product Catalytic_Cycle->Product Reductive Elimination

Caption: Key steps in the Nickel-Catalyzed Suzuki-Miyaura Coupling.

Conclusion

The protocols provided herein demonstrate the utility of this compound derivatives in nickel-catalyzed cross-coupling reactions. These methods offer efficient and cost-effective routes to valuable N-aryl and biaryl compounds. The presence of the cyano functionality provides a strategic point for further synthetic diversification, enhancing the molecular complexity of the resulting products. Researchers in drug development and materials science can leverage these protocols for the synthesis of novel chemical entities.

Application Notes and Protocols for the Preparation of 6-Amidino-2-naphthol from 6-Cyano-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amidino-2-naphthol is a valuable chemical intermediate, primarily recognized for its role in the synthesis of nafamostat mesylate, a potent serine protease inhibitor used in the treatment of acute pancreatitis and other conditions.[1][2][3] The amidine functional group is crucial for its biological activity, allowing it to interact with and inhibit serine proteases.[4] This document provides a detailed protocol for the synthesis of 6-amidino-2-naphthol from 6-cyano-2-naphthol via an improved Pinner reaction, along with its applications in drug discovery and development.

Key Applications

  • Intermediate in Drug Synthesis: 6-Amidino-2-naphthol is a key precursor for the synthesis of nafamostat mesylate.[2][3]

  • Serine Protease Inhibition: The compound itself exhibits inhibitory activity against serine proteases such as trypsin and thrombin, which are involved in coagulation and inflammatory pathways.[4] This makes it a subject of interest for the development of new therapeutic agents for various diseases.[5][6]

  • Biochemical Research: It serves as a useful N-terminal derivatization reagent for enhancing peptide fragmentation in mass spectrometry.[7][8]

Experimental Protocol: Synthesis of 6-Amidino-2-naphthol

This protocol details an improved Pinner reaction method, which avoids the direct handling of hazardous HCl gas by generating it in situ from the reaction of acetyl chloride and an alcohol.[1][2]

Materials and Reagents

  • This compound

  • Anhydrous Methanol or Ethanol

  • Acetyl Chloride

  • Isopropyl Ether or Methyl tert-butyl Ether

  • Dry Ammonia Gas

  • Saturated Sodium Bicarbonate Solution

  • Methanesulfonic Acid (optional, for salt formation)

  • Three-necked flask and standard glassware

  • Stirring and cooling apparatus

Procedure

Step 1: Formation of 6-Hydroxy-2-naphthalene imino methyl ester hydrochloride (Pinner Salt)

  • In a three-necked flask equipped with a stirrer and a dropping funnel, add anhydrous methanol (740 ml).

  • Cool the flask to 0-5 °C with constant stirring.

  • Slowly add acetyl chloride (430 ml, 5.0 mol) dropwise to the methanol, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring at this temperature for a period of time to ensure complete reaction and formation of HCl in methanol.

  • Add this compound (85 g, 0.5 mol) to the reaction mixture.

  • Allow the reaction to warm to 10 °C and stir for 10 hours.

  • After the reaction is complete, add isopropyl ether (or methyl tert-butyl ether) to the mixture and stir for 1 hour to precipitate the product.

  • Filter the resulting solid (the Pinner salt) and wash it with isopropyl ether.

Step 2: Aminolysis to form 6-Amidino-2-naphthol

  • The filtered Pinner salt is directly mixed with methanol.

  • Heat the mixture to 50 °C.

  • Bubble dry ammonia gas through the solution for 3 hours.

  • After the reaction, evaporate the solvent under reduced pressure to obtain a yellow solid.

Step 3: Purification

  • Mix the yellow solid with a saturated sodium bicarbonate solution and stir for a period of time.

  • Filter the solid and wash it with water until the filtrate is neutral.

  • The resulting solid is 6-amidino-2-naphthol.

Optional Step 4: Formation of 6-Amidino-2-naphthol Methanesulfonate Salt

  • Suspend the purified 6-amidino-2-naphthol in methanol.

  • Add methanesulfonic acid dropwise until the solid dissolves.

  • Add methyl tert-butyl ether to precipitate the methanesulfonate salt.

  • Filter the solid, wash with methyl tert-butyl ether, and recrystallize from ethanol to obtain the final product.[2]

Data Presentation

ParameterValueReference
Reactants
This compound85 g (0.5 mol)[1][2]
Anhydrous Methanol740 ml[1][2]
Acetyl Chloride430 ml (5.0 mol)[1][2]
Reaction Conditions
Pinner Reaction Temperature10 °C[1][2]
Pinner Reaction Time10 hours[1][2]
Aminolysis Temperature50 °C[1][2]
Aminolysis Time3 hours[1][2]
Product Information (Methanesulfonate Salt)
Yield75 g (53%)[2][7]
AppearanceYellow solid[2][7]
Melting Point227-230 °C[2][7]

Visualizations

Experimental Workflow

G Workflow for the Synthesis of 6-Amidino-2-naphthol cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Aminolysis cluster_2 Step 3: Purification A Mix Anhydrous Methanol and Acetyl Chloride at 0-5 °C B Add this compound A->B C React at 10 °C for 10 hours B->C D Precipitate with Isopropyl Ether and Filter C->D E Suspend Pinner Salt in Methanol D->E F Heat to 50 °C and bubble Ammonia gas for 3 hours E->F G Evaporate solvent F->G H Wash with saturated Sodium Bicarbonate solution G->H I Filter and wash with water H->I J Obtain pure 6-Amidino-2-naphthol I->J

Caption: Synthetic workflow for the preparation of 6-amidino-2-naphthol.

Signaling Pathway Inhibition

G Inhibition of Serine Proteases by 6-Amidino-2-naphthol 6-Amidino-2-naphthol 6-Amidino-2-naphthol Serine Proteases (e.g., Trypsin, Thrombin) Serine Proteases (e.g., Trypsin, Thrombin) 6-Amidino-2-naphthol->Serine Proteases (e.g., Trypsin, Thrombin) Inhibits Coagulation Cascade Coagulation Cascade Serine Proteases (e.g., Trypsin, Thrombin)->Coagulation Cascade Activates Inflammatory Response Inflammatory Response Serine Proteases (e.g., Trypsin, Thrombin)->Inflammatory Response Activates

Caption: Inhibition of serine protease-mediated pathways by 6-amidino-2-naphthol.

References

Application Notes and Protocols for Time-Resolved Fluorescence Studies of 6-Cyano-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyano-2-naphthol (6CN2) is a fluorescent molecular probe widely recognized for its pronounced photoacidity. Upon electronic excitation, the acidity of its hydroxyl group dramatically increases, leading to an excited-state proton transfer (ESPT) to a nearby proton acceptor, such as a solvent molecule. This property makes 6CN2 an invaluable tool for investigating proton transfer dynamics, solvation mechanism, and the microenvironment of complex systems like micelles, polymers, and biological macromolecules. Time-resolved fluorescence spectroscopy is the primary technique to directly monitor the kinetics of this ultrafast proton transfer reaction.

These application notes provide a comprehensive overview of the photophysical properties of 6CN2, detailed protocols for conducting time-resolved fluorescence experiments, and guidelines for data analysis.

Photophysical Properties and Excited-State Proton Transfer

The key characteristic of this compound is its "superphotoacidity," meaning there is a substantial difference between its ground state acidity (pKa) and its excited-state acidity (pKa*).[1] The electron-withdrawing cyano group on the naphthalene ring enhances this effect.[1]

Upon photoexcitation, 6CN2 (ROH) can undergo ESPT to form its excited anionic form (RO⁻)*. This process can be monitored by observing the fluorescence decay of the neutral form and the rise and decay of the fluorescence of the anionic form.

Quantitative Data Summary

The following tables summarize the key photophysical and kinetic parameters for this compound.

ParameterValueReference
Ground State pKa8.4 - 8.57[1][2]
Excited State pKa*0.2 to -0.4[1][2]
Molecular Weight169.18 g/mol [2]
Melting Point165.5-170.5 °C[2]

Note: The fluorescence lifetimes and quantum yields are highly dependent on the solvent environment. The following table provides representative values in aqueous solutions.

SpeciesFluorescence Lifetime (τ)Reference
Neutral (ROH)Typically in the nanosecond range, quenched by ESPT[1]
Anionic (RO⁻)Typically in the nanosecond range[3]
SolventProton Dissociation Rate Constant (k_pt) (s⁻¹)Proton Recombination Rate Constant (k_rec) (M⁻¹s⁻¹)Reference
H₂OMeasured by picosecond time-resolved fluorescenceMeasured by picosecond time-resolved fluorescence[1]
D₂OMeasured by picosecond time-resolved fluorescenceMeasured by picosecond time-resolved fluorescence[1]

Experimental Protocols

Protocol 1: Sample Preparation for Time-Resolved Fluorescence Measurements

Objective: To prepare solutions of this compound suitable for time-resolved fluorescence spectroscopy.

Materials:

  • This compound (97% or higher purity)

  • Spectroscopic grade solvents (e.g., ethanol, acetonitrile, deionized water)

  • Volumetric flasks and pipettes

  • pH buffer solutions (for pH-dependent studies)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve the solid in a minimal amount of a suitable organic solvent (e.g., ethanol or acetonitrile) in a volumetric flask.

    • Dilute the solution with the desired solvent (e.g., water, buffer) to the final volume to obtain a concentrated stock solution (e.g., 1 mM).

  • Working Solution Preparation:

    • Prepare a series of working solutions by diluting the stock solution to the desired concentration range. For time-resolved fluorescence measurements, a typical concentration is in the micromolar range (e.g., 10-50 µM) to avoid aggregation and inner filter effects.

  • pH-Dependent Studies:

    • For studying the effect of pH on the ESPT kinetics, prepare a series of buffered solutions with known pH values.

    • Add a small aliquot of the 6CN2 stock solution to each buffer to achieve the final desired concentration. Ensure that the volume of the stock solution added does not significantly alter the pH of the buffer.

  • Degassing (Optional but Recommended):

    • To remove dissolved oxygen, which can quench fluorescence, degas the solutions by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes prior to measurement.

Protocol 2: Time-Resolved Fluorescence Measurement using Time-Correlated Single-Photon Counting (TCSPC)

Objective: To measure the fluorescence decay kinetics of the neutral and anionic forms of this compound.

Instrumentation:

  • TCSPC system equipped with:

    • Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser) with an excitation wavelength in the UV region (e.g., ~340 nm, where 6CN2 absorbs).

    • Sample holder with temperature control.

    • Emission monochromator to select the fluorescence wavelength.

    • Fast and sensitive photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT).

    • TCSPC electronics (e.g., time-to-amplitude converter - TAC, and multichannel analyzer - MCA).

Procedure:

  • Instrument Warm-up and Calibration:

    • Turn on the light source, detector, and electronics and allow them to stabilize as per the manufacturer's instructions.

    • Calibrate the system using a known fluorescence lifetime standard.[4]

  • Instrument Response Function (IRF) Measurement:

    • Fill a cuvette with a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution) at the excitation wavelength.

    • Collect the instrument response function (IRF). The IRF represents the temporal profile of the excitation pulse as detected by the system.

  • Sample Measurement:

    • Place the cuvette containing the 6CN2 solution in the sample holder.

    • Set the excitation wavelength (e.g., ~340 nm).

    • Set the emission monochromator to a wavelength corresponding to the fluorescence of the neutral form (ROH*) of 6CN2 (typically around 380-420 nm).

    • Acquire the fluorescence decay curve until a sufficient number of photon counts are collected in the peak channel (e.g., 10,000 counts) to ensure good statistical accuracy.

    • Repeat the measurement at a wavelength corresponding to the fluorescence of the anionic form (RO⁻*) (typically around 480-520 nm).

  • Data Saving:

    • Save the IRF and the fluorescence decay curves for subsequent analysis.

Data Analysis

The analysis of the time-resolved fluorescence decay data is crucial for extracting the kinetic parameters of the ESPT process. The fluorescence decay curves are typically analyzed by fitting them to a multi-exponential decay model after deconvolution with the IRF.

For a simple two-state ESPT model (ROH* ⇌ RO⁻* + H⁺), the fluorescence decay of the neutral form, IROH(t), and the anionic form, IRO⁻(t), can be described by a sum of two exponentials with the same decay times (λ₁ and λ₂) but different pre-exponential factors.

Data Analysis Workflow:

  • Import Data: Load the IRF and the sample decay data into a suitable fluorescence decay analysis software.

  • Deconvolution and Fitting:

    • Perform an iterative deconvolution of the experimental decay data with the measured IRF.

    • Fit the decay curves of the neutral and anionic forms globally to a biexponential decay model.

  • Parameter Extraction:

    • The fitting procedure will yield the decay times (τ₁ = 1/λ₁ and τ₂ = 1/λ₂) and the pre-exponential factors.

    • The rate constants for the forward proton transfer (k_pt) and the reverse proton transfer (k_rec) can be calculated from the decay parameters.

Visualizations

Excited-State Proton Transfer (ESPT) of this compound

ESPT_Pathway ROH 6CN2 (ROH) RO_minus 6CN2 Anion (RO⁻) ROH->RO_minus pKa ~ 8.5 ROH_star 6CN2* (ROH) ROH->ROH_star Excitation (hν_ex) ROH_star->ROH Fluorescence (hν_f1) ~380-420 nm RO_minus_star 6CN2 Anion (RO⁻*) ROH_star->RO_minus_star k_pt RO_minus_star->RO_minus Fluorescence (hν_f2) ~480-520 nm caption ESPT of this compound

Caption: Excited-State Proton Transfer (ESPT) pathway of this compound.

Experimental Workflow for Time-Resolved Fluorescence Spectroscopy

TRF_Workflow cluster_prep Sample Preparation cluster_measurement TCSPC Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (1 mM in Ethanol) prep_work Prepare Working Solution (10-50 µM in desired solvent/buffer) prep_stock->prep_work measure_irf Measure Instrument Response Function (IRF) prep_work->measure_irf Load Sample measure_decay Measure Fluorescence Decay (at ROH* and RO⁻* emission wavelengths) measure_irf->measure_decay deconvolution Deconvolution of Decay with IRF measure_decay->deconvolution Acquired Data fitting Global Biexponential Fitting deconvolution->fitting extraction Extract Lifetimes (τ) and Rate Constants (k_pt, k_rec) fitting->extraction caption Workflow for Time-Resolved Fluorescence

Caption: Experimental workflow for time-resolved fluorescence studies.

References

Application Note: The Utility of 6-Cyano-2-naphthol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Cyano-2-naphthol (CAS: 52927-22-7), a brown crystalline solid with the molecular formula C₁₁H₇NO, is a highly versatile organic intermediate pivotal in the synthesis of various pharmaceutical agents.[1][2] Its naphthalene core, functionalized with both a hydroxyl and a cyano group, allows for a diverse range of chemical transformations. This makes it a crucial building block in the production of complex molecules, most notably protease inhibitors and other advanced therapeutic agents.[3][4] This document outlines the applications of this compound in pharmaceutical synthesis, providing detailed experimental protocols and summarizing key reaction data.

Role in the Synthesis of Key Pharmaceutical Intermediates

This compound serves as a key precursor in the synthesis of several important pharmaceutical compounds. Its reactivity is leveraged in various metal-catalyzed reactions, including Palladium-catalyzed reductions, Nickel-catalyzed cross-coupling reactions, and Palladium-catalyzed Heck reactions, which are fundamental to modern pharmaceutical manufacturing.[5][6]

Intermediate for Nafamostat Mesylate

A primary application of this compound is as a key intermediate in the synthesis of Nafamostat Mesylate.[1][2][4] Nafamostat is a potent serine protease inhibitor used for its anticoagulant properties and in the treatment of conditions like acute pancreatitis.[7] The synthesis involves the transformation of the cyano group of this compound into an amidine functionality, a key structural feature for the biological activity of Nafamostat.

G A This compound B Multi-step Synthesis (e.g., Pinner reaction) A->B C 6-Amidino-2-naphthol Intermediate B->C D Esterification with 4-guanidinobenzoic acid C->D E Nafamostat D->E F Mesylate Salt Formation E->F G Nafamostat Mesylate F->G

Caption: Synthesis pathway from this compound to Nafamostat Mesylate.

Precursor for Other Bioactive Molecules

Beyond Nafamostat, this compound is a reactant for creating a variety of other complex molecules and pharmaceutical intermediates.[8] These include:

  • Antidepressant Agents: Used to produce monoamine oxidase-inhibiting naphthalene-2-oxyalkylamines.[5]

  • Protease Inhibitors: Serves as a starting material for derivatives like 1,5-bis(7-amidino-2-naphthalenoxy)-3-oxapentane dihydrochloride.[8][9]

  • Novel SERMs: While not a direct precursor in the most common synthesis routes for Raloxifene, the naphthol scaffold is crucial for Selective Estrogen Receptor Modulators (SERMs), and derivatives of this compound are explored for this purpose.[10][11][12]

Synthesis of this compound

Two primary methods are commonly employed for the synthesis of this compound, starting from either 6-bromo-2-naphthol or 6-hydroxy-2-naphthaldehyde.

G cluster_0 Route 1: Cyanation cluster_1 Route 2: Dehydration of Oxime A 6-Bromo-2-naphthol C This compound A->C Reflux B CuCN NMP or DMF D 6-Hydroxy-2-naphthaldehyde D->C Heat (100°C) E NH2OH·HCl DMSO

Caption: Primary synthetic routes to this compound.

Data Presentation: Synthesis Parameters

The following table summarizes quantitative data for the two primary synthesis methods of this compound.

ParameterMethod 1: From 6-Bromo-2-naphthol[13][14]Method 2: From 6-Hydroxy-2-naphthaldehyde[14]
Starting Material 6-Bromo-2-hydroxynaphthalene6-Hydroxy-2-naphthaldehyde
Key Reagent Copper(I) cyanide (CuCN)Hydroxylamine hydrochloride (NH₂OH·HCl)
Solvent N-methyl-2-pyrrolidinone (NMP) or DMFDimethyl sulfoxide (DMSO)
Temperature 135-200°C (Reflux)100°C
Reaction Time 1.5 - 18 hours1 hour
Yield 54%70%
Purity Recrystallized solidRecrystallized solid (≥99.0% typical)[2][7]

Detailed Experimental Protocols

Protocol 1: Synthesis from 6-Bromo-2-naphthol

This protocol is adapted from a procedure utilizing a Rosenmund-von Braun reaction.[13]

G A 1. Add 6-bromo-2-naphthol (5g) and CuCN (2.73g) to NMP (25ml) B 2. Reflux at 200°C for 1.5h under N2 A->B C 3. Cool to 100°C, pour into FeCl3/HCl solution B->C D 4. Stir at 60°C for 30 min C->D E 5. Extract with ethyl ether D->E F 6. Treat with charcoal, dry over Na2SO4, and evaporate solvent E->F G 7. Recrystallize solid from water F->G

Caption: Experimental workflow for synthesis from 6-bromo-2-naphthol.

Methodology:

  • To a solution of 5 g (0.022 mol) of 6-bromo-2-hydroxynaphthalene in 25 ml of dry N-methyl-2-pyrrolidinone (NMP), add 2.73 g (0.03 mol) of Copper (I) cyanide.[13]

  • Reflux the mixture at 200°C under a nitrogen atmosphere for 1.5 hours.[13]

  • Cool the reaction mixture to 100°C and pour it into a solution containing iron(III) chloride (5.9 g) in 91 ml of water and 3.18 ml of concentrated hydrochloric acid.[13]

  • Stir the resulting mixture at 60°C for 30 minutes to decompose the copper complex.[13]

  • Extract the aqueous mixture with ethyl ether.[13]

  • Treat the combined ether layers with charcoal, dry over anhydrous sodium sulfate, and evaporate the solvent to dryness.[13]

  • Recrystallize the obtained solid from water to yield the final product (2.04 g, 54% yield).[13]

Protocol 2: Synthesis from 6-Hydroxy-2-naphthaldehyde

This protocol provides a safer alternative, avoiding the use of highly toxic cyanide reagents.[3][14]

Methodology:

  • In a 5000 mL three-neck flask, add 350 g (2.0 mol) of 6-hydroxy-2-naphthaldehyde, 278 g (4.0 mol) of hydroxylamine hydrochloride, and 3500 mL of dimethyl sulfoxide (DMSO).[14]

  • Stir the mixture and heat to 100°C. Maintain this temperature for 1 hour.[14]

  • Cool the reaction mixture to room temperature.[14]

  • Pour the mixture into a large volume of water and stir to induce precipitation.[14]

  • Filter the solid precipitate and wash thoroughly with water to obtain the wet crude product.[14]

  • Recrystallize the crude product directly from an ethanol/water solution to yield 237 g of purified this compound (70% yield).[14]

References

Application Notes and Protocols for the Purity Characterization of 6-Cyano-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the characterization of 6-Cyano-2-naphthol purity. The following protocols and data are intended to guide researchers in establishing robust methods for quality control and assurance in drug development and other research applications.

Overview of Analytical Techniques

The purity of this compound, a key intermediate in the synthesis of pharmaceuticals such as Nafamostat Mesylate, is critical for ensuring the safety and efficacy of the final product.[1][2] A multi-faceted analytical approach is recommended to comprehensively assess its purity profile. The primary techniques employed for this purpose include High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural confirmation and identification of impurities, and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile and semi-volatile impurities.[3] Melting point analysis also serves as a rapid and straightforward indicator of purity.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for high-purity this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 52927-22-7[1]
Molecular Formula C₁₁H₇NO[1][2]
Molecular Weight 169.18 g/mol [1][2]
Appearance Pale Brown to Brown Crystalline Solid[1][2][4]
Melting Point 165.0 - 169.0 °C[1][3]

Table 2: Purity Specifications and Typical Results

Analytical MethodSpecificationTypical ResultReference
HPLC Purity ≥99.0%99.35%[1]
Loss on Drying <0.50%0.20%[1]
¹H NMR Conforms to StructureComplies[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC with UV detection is the standard method for quantifying the purity of this compound and identifying non-volatile impurities.[3]

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, pump, and autosampler.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, a starting condition of 50:50 (v/v) acetonitrile:water, ramping to 95:5 over 20 minutes. The mobile phase should be degassed before use.[5]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to a final concentration of approximately 0.1 mg/mL in the mobile phase.[5]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_result Result Calculation Standard Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Sample Test Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample HPLC HPLC System Dissolve_Standard->HPLC Inject Filter Filter (0.45 µm) Dissolve_Sample->Filter Filter->HPLC Inject Detector UV Detector (254 nm) HPLC->Detector Data Data Acquisition & Processing Detector->Data Purity Purity (%) Data->Purity Calculate Peak Area %

HPLC Purity Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is suitable for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process. Derivatization is often necessary to increase the volatility of this compound.

Protocol:

  • Instrumentation: A GC-MS system with a capillary column and an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a 5% phenyl polymethylsiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness is a good starting point.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.[7]

  • Injector Temperature: 250 °C.[7]

  • Transfer Line Temperature: 300 °C.[7]

  • Ion Source Temperature: 230 °C.[6]

  • MS Detection: EI at 70 eV, scanning from m/z 40-500.[6]

  • Derivatization: To a solution of this compound in a suitable solvent (e.g., acetonitrile), add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl ether derivative.

  • Sample Preparation: Dissolve the derivatized sample in hexane prior to injection.

  • Analysis: Inject the derivatized sample. Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

GCMS_Workflow Sample This compound Sample Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GC_Separation GC Separation (Capillary Column) Derivatization->GC_Separation Inject Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analyzer (Quadrupole) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Data_Analysis Data Analysis (Library Search) Detection->Data_Analysis Result Impurity Profile Data_Analysis->Result

GC-MS Impurity Profiling Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and identifying structural isomers or other impurities.

Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Analysis: Acquire a proton NMR spectrum. The expected signals for this compound in CDCl₃ are in the aromatic region (δ 7.0-8.0 ppm) and a singlet for the hydroxyl proton.

  • ¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum. This will provide information on the carbon skeleton of the molecule.

  • Data Interpretation: Compare the obtained spectra with reference spectra or theoretical chemical shifts to confirm the structure and identify any unexpected signals that may indicate the presence of impurities.

Expected ¹H NMR Chemical Shifts (400 MHz, CDCl₃): While a complete, assigned spectrum is not readily available in the literature, partial data suggests multiplets in the range of δ 7.08-7.69 ppm for the aromatic protons and a singlet for the hydroxyl proton around δ 5.10 ppm.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.

Protocol:

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Sample Preparation: Place a small amount of the powdered sample directly on the ATR crystal.

  • Analysis: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands. For this compound, key bands include:

    • O-H stretch: A broad band around 3200-3600 cm⁻¹ for the hydroxyl group.

    • C≡N stretch: A sharp, medium intensity band around 2220-2260 cm⁻¹ for the cyano group.

    • C=C stretch: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.

    • C-O stretch: A band in the 1200-1300 cm⁻¹ region.

    • Aromatic C-H out-of-plane bending: Bands in the 700-900 cm⁻¹ region, which can be indicative of the substitution pattern.

Potential Impurities

Knowledge of the synthetic route is crucial for predicting potential impurities. This compound is often synthesized from 6-bromo-2-naphthol or 6-hydroxy-2-naphthaldehyde.[3][9] Therefore, potential impurities could include:

  • Starting Materials: Unreacted 6-bromo-2-naphthol or 6-hydroxy-2-naphthaldehyde.

  • Isomeric Impurities: Other cyano-naphthol isomers formed during the synthesis.

  • By-products: Compounds formed from side reactions.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

The analytical methods described above should be optimized to detect and quantify these potential impurities.

Impurity_Logic cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurity Sources Start_Mat Starting Materials (e.g., 6-bromo-2-naphthol) Reaction Synthesis Reaction Start_Mat->Reaction Reagents Reagents (e.g., CuCN) Reagents->Reaction Product Crude this compound Reaction->Product Unreacted_SM Unreacted Starting Materials Reaction->Unreacted_SM Byproducts Reaction By-products Reaction->Byproducts Isomers Isomeric Impurities Reaction->Isomers Residual_Solvents Residual Solvents (from purification) Product->Residual_Solvents

Logical Flow of Potential Impurity Formation

References

Application Notes: 6-Cyano-2-naphthol for Studying Proton Transfer Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Cyano-2-naphthol (6CN2) is a fluorescent probe widely recognized as a "superphotoacid." This characteristic stems from a significant increase in the acidity of its hydroxyl proton upon electronic excitation. The ground state pKa is approximately 8.4-8.6, while the excited-state pKa* drops dramatically to around 0.2.[1][2][3] This substantial difference makes 6CN2 an exceptional tool for investigating the dynamics of excited-state proton transfer (ESPT) reactions. Upon photoexcitation, 6CN2 rapidly donates a proton to a nearby acceptor, a process that can be monitored using time-resolved fluorescence spectroscopy. The kinetics of this proton transfer are sensitive to the molecule's immediate environment, providing insights into solvent properties, hydrogen bond networks, and confinement effects in complex systems.

Physicochemical and Photophysical Properties

The utility of this compound in kinetic studies is rooted in its distinct properties in the ground and excited states. The electron-withdrawing cyano group at the C-6 position significantly influences the electronic distribution of the naphthalene ring, enhancing the photoacidity compared to unsubstituted 2-naphthol.[1][4]

Table 1: Properties of this compound

PropertyValueReference
Chemical Formula C₁₁H₇NO[3]
Molecular Weight 169.18 g/mol [3]
Appearance Brown Crystalline Solid[2][3]
Melting Point 165.5 - 170.5 °C[3]
Ground State pKa 8.4 / 8.57[1][2][3]
Excited State pKa *~0.2 / -0.4[1][2]

Excited-State Proton Transfer (ESPT) Mechanism

The study of proton transfer kinetics using 6CN2 is based on the Förster cycle. Upon absorbing a photon, the neutral form (ROH) is promoted to its first excited singlet state (ROH). In this excited state, the molecule is significantly more acidic and can rapidly dissociate, transferring a proton to a solvent molecule or another proton acceptor to form the excited anion (RO⁻). Both ROH* and RO⁻* are fluorescent but emit at different wavelengths. By monitoring the decay of the ROH* fluorescence and the rise and decay of the RO⁻* fluorescence, the rates of proton dissociation and recombination can be determined.

Foerster_Cycle ROH ROH (Ground State) ROH_star ROH* (Excited State) ROH->ROH_star Absorption (hν) RO_minus RO⁻ (Ground State Anion) ROH->RO_minus pKa ROH_star->ROH Fluorescence (k_f) RO_minus_star RO⁻* (Excited State Anion) ROH_star->RO_minus_star k_diss* (Proton Dissociation) RO_minus->ROH RO_minus_star->ROH_star k_recomb* (Proton Recombination) RO_minus_star->RO_minus Fluorescence (k'_f)

Caption: The Förster cycle for this compound illustrating ESPT.

Quantitative Kinetic Data

The rates of proton transfer are highly dependent on the solvent system. Studies have measured these rates in various solvents, revealing the influence of solvent polarity, hydrogen bonding capability, and isotopic composition on the kinetics.[5][6]

Table 2: Summary of ESPT Kinetic Findings for Cyano-substituted Naphthols

ParameterSolvent SystemObservationReference
Proton Dissociation H₂O vs. D₂OThe rate of proton dissociation is significantly slower in D₂O compared to H₂O, indicating a primary kinetic isotope effect. This suggests O-H bond breaking is a key step.[1][5]
Proton Recombination H₂O vs. D₂OThe isotope effect on the recombination rate constant is less pronounced than on the dissociation rate.[5][6]
ESPT Reaction Methanol, DMSOESPT is observed even in less effective proton-accepting solvents like methanol and DMSO, highlighting the superphotoacidity of 6CN2.[1][7]
ESPT Dynamics Protic Ionic LiquidsThe reaction yield and dynamics are influenced by the basicity of the anion and the alkyl chain length of the cation in the ionic liquid.[1][8]

Experimental Protocols

The primary technique for studying the ESPT kinetics of 6CN2 is time-resolved fluorescence spectroscopy, often Time-Correlated Single-Photon Counting (TCSPC).

Protocol 1: Sample Preparation and Steady-State Spectroscopy

Objective: To determine the absorption and steady-state emission spectra of the neutral and anionic forms of 6CN2.

Materials:

  • This compound (97% or higher purity)

  • Solvent of choice (e.g., ultrapure water, D₂O, methanol)

  • Buffer solutions (e.g., phosphate, acetate) to control pH

  • Strong acid (e.g., HCl) and strong base (e.g., NaOH) for pH adjustment

  • Quartz cuvettes (1 cm path length)

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer (Spectrofluorometer)

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of 6CN2 (e.g., 1-10 mM) in a suitable organic solvent like methanol or DMSO.

  • Working Solutions: Prepare working solutions by diluting the stock solution into the aqueous buffer or solvent of interest. The final concentration should be low enough to avoid inner filter effects (typically ~10-20 µM, with absorbance < 0.1 at the excitation wavelength).

  • Neutral Form Spectra: Prepare a solution at a pH at least 2 units below the ground state pKa (e.g., pH 6) to ensure the molecule is fully protonated.

  • Anionic Form Spectra: Prepare a solution at a pH at least 2 units above the ground state pKa (e.g., pH 11) to ensure the molecule is fully deprotonated.

  • Absorption Spectra: Record the UV-Vis absorption spectrum for both the neutral and anionic forms from approximately 250 nm to 500 nm.

  • Emission Spectra: Record the fluorescence emission spectrum for both forms. Excite at a wavelength where the neutral form absorbs (e.g., ~350 nm).[9] The neutral form (ROH) will typically emit at a shorter wavelength, while the anionic form (RO⁻) emits at a longer, red-shifted wavelength.[7]

Protocol 2: Time-Resolved Fluorescence Spectroscopy (TCSPC)

Objective: To measure the fluorescence decay kinetics of the excited neutral (ROH) and anionic (RO⁻) species to determine the proton transfer rate constants.

Instrumentation:

  • Time-Correlated Single-Photon Counting (TCSPC) system equipped with:

    • Pulsed light source (e.g., picosecond diode laser or Ti:Sapphire laser) with an appropriate excitation wavelength (e.g., ~340-360 nm).

    • Monochromator to select emission wavelengths.

    • Fast photodetector (e.g., microchannel plate photomultiplier tube, MCP-PMT).

Procedure:

  • Sample Preparation: Prepare a sample of 6CN2 in the desired solvent system (e.g., pure water, buffered solution) as described in Protocol 1. The solution should be deoxygenated by bubbling with nitrogen or argon to minimize quenching by oxygen.

  • Instrument Setup:

    • Set the excitation wavelength.

    • Collect the Instrument Response Function (IRF) using a scattering solution (e.g., a dilute colloidal silica suspension) at the excitation wavelength.

  • Data Acquisition (ROH* decay):

    • Set the emission monochromator to the peak fluorescence wavelength of the neutral form (ROH*).

    • Acquire the fluorescence decay profile until sufficient counts (e.g., 10,000 in the peak channel) are collected for good statistics.

  • Data Acquisition (RO⁻* rise and decay):

    • Set the emission monochromator to the peak fluorescence wavelength of the anionic form (RO⁻*).

    • Acquire the fluorescence decay profile, which will show a rise component corresponding to the formation of the anion from ROH* and a subsequent decay.

  • Data Analysis:

    • Use deconvolution software to fit the experimental decay curves with the IRF.

    • The decay of ROH* is typically fitted to a multi-exponential function. The rate of proton transfer contributes to the decay constant.

    • The kinetics of both species are globally analyzed using a model that includes the rate constants for dissociation (k_diss) and recombination (k_recomb), as depicted in the Förster cycle.

Visualized Workflows and Relationships

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_measure Phase 2: Spectroscopic Measurement cluster_analysis Phase 3: Data Analysis prep_stock Prepare 6CN2 Stock Solution prep_working Prepare Working Solutions (e.g., in H₂O, D₂O, Buffers) prep_stock->prep_working steady_state Steady-State Spectroscopy (Absorption & Fluorescence) prep_working->steady_state tcspc Time-Resolved Spectroscopy (TCSPC) prep_working->tcspc fit_decay Fit Fluorescence Decays (Deconvolution with IRF) tcspc->fit_decay global_analysis Global Kinetic Analysis of ROH* and RO⁻ fit_decay->global_analysis extract_rates Extract Rate Constants (k_diss, k_recomb*) global_analysis->extract_rates

Caption: General experimental workflow for studying proton transfer kinetics.

Influencing_Factors center Proton Transfer Kinetics (k_diss, k_recomb) f1 Solvent Polarity f1->center f2 H-Bonding Capacity f2->center f3 Temperature f3->center f4 Isotopic Substitution (H₂O vs D₂O) f4->center f5 Proton Acceptor Concentration & Strength f5->center

Caption: Key factors influencing the ESPT kinetics of this compound.

References

Application Notes and Protocols for 6-Cyano-2-naphthol in Two-Photon Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-photon microscopy is a powerful imaging technique that offers significant advantages for deep-tissue and live-cell imaging, including reduced phototoxicity and enhanced penetration depth compared to conventional fluorescence microscopy.[1][2][3] The selection of appropriate fluorescent probes is critical for the success of two-photon imaging experiments. This document provides detailed application notes and protocols for the potential use of 6-Cyano-2-naphthol as a fluorescent probe in two-photon imaging, particularly for sensing changes in micro-viscosity.

While direct, extensive literature on the two-photon applications of this compound is emerging, its structural motifs are present in probes designed for viscosity sensing.[4][5][6][7] The fluorescence of such "molecular rotors" is often sensitive to the viscosity of their microenvironment. In low-viscosity environments, intramolecular rotation quenches fluorescence, while in high-viscosity environments, this rotation is restricted, leading to an increase in fluorescence emission. This principle has been successfully applied to image viscosity changes in living cells and tissues.[4][7][8]

Photophysical and Physicochemical Properties of this compound

Understanding the fundamental properties of a fluorophore is essential for its application in imaging. The key properties of this compound are summarized below.

PropertyValue/DescriptionReference
Molecular FormulaC₁₁H₇NO[9]
Ground State pKa~8.4 - 8.57[9]
Excited State pKa*~0.2 - (-0.4)[9]
SynthesisCommonly synthesized from 6-bromo-2-naphthol via reaction with copper(I) cyanide.[9]
Key FeatureRecognized as a "superphotoacid" due to the large difference between its ground and excited state pKa.[9]
Potential ApplicationThe cyano- group can be a key component in probes exhibiting intramolecular charge transfer (ICT) and aggregation-induced emission (AIE), which are useful for bioimaging.[10]

Principle of Viscosity Sensing

Many fluorescent probes for viscosity operate as molecular rotors. Their fluorescence quantum yield is highly dependent on the rigidity of their environment.

G cluster_0 Low Viscosity cluster_1 High Viscosity Low Viscosity Low Viscosity Free Rotation Intramolecular Rotation Quenching Fluorescence Quenching Free Rotation->Quenching High Viscosity High Viscosity Restricted Rotation Restricted Rotation Emission Fluorescence Emission Restricted Rotation->Emission Probe Probe Probe->Free Rotation Low Viscosity Environment Probe->Restricted Rotation High Viscosity Environment Excitation Excitation Excitation->Probe

Caption: Mechanism of a molecular rotor viscosity probe.

Potential Signaling Pathway Application: Apoptosis

Changes in intracellular viscosity are associated with various cellular processes, including apoptosis.[8] Therefore, a viscosity-sensitive probe could be a valuable tool for studying programmed cell death.

G Apoptotic Stimulus Apoptotic Stimulus Caspase Activation Caspase Activation Apoptotic Stimulus->Caspase Activation Cytoskeletal Reorganization Cytoskeletal Reorganization Caspase Activation->Cytoskeletal Reorganization Increased Viscosity Increased Viscosity Cytoskeletal Reorganization->Increased Viscosity Probe Fluorescence Probe Fluorescence Increased Viscosity->Probe Fluorescence enhances

Caption: Simplified pathway linking apoptosis to viscosity changes.

Experimental Protocols

The following are generalized protocols for the application of a this compound-based probe in two-photon imaging of cellular viscosity. Note: These protocols are based on methodologies for similar viscosity probes and would require optimization for this compound.

I. Probe Preparation
  • Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution at -20°C, protected from light.

II. Cell Culture and Staining
  • Cell Seeding: Plate cells (e.g., HeLa cells) on glass-bottom dishes suitable for microscopy. Allow cells to adhere and grow to the desired confluency.

  • Probe Loading:

    • Prepare a working solution of the probe by diluting the stock solution in a serum-free culture medium or phosphate-buffered saline (PBS) to a final concentration of 5-10 µM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe working solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: After incubation, wash the cells two to three times with PBS to remove any excess probe.

  • Imaging: Add fresh culture medium or PBS to the cells for imaging.

III. Two-Photon Imaging
  • Microscope Setup: Utilize a two-photon laser scanning microscope equipped with a tunable femtosecond laser.

  • Excitation Wavelength: Based on probes with similar structures, an initial excitation wavelength in the range of 780-820 nm should be tested for optimal two-photon excitation.[4][8]

  • Emission Collection: Collect the fluorescence emission through a suitable bandpass filter. For naphthol derivatives, a collection window of approximately 420-550 nm is a reasonable starting point.

  • Image Acquisition:

    • Acquire images with appropriate laser power and detector gain to achieve a good signal-to-noise ratio while minimizing phototoxicity.

    • For dynamic studies, acquire time-lapse series of images.

    • For quantitative analysis, ensure that imaging parameters are kept consistent across all experimental conditions.

IV. Data Analysis
  • Fluorescence Intensity Analysis:

    • Define regions of interest (ROIs) within the cells (e.g., cytoplasm, specific organelles).

    • Measure the mean fluorescence intensity within the ROIs.

    • Changes in fluorescence intensity will correlate with changes in micro-viscosity.

  • Fluorescence Lifetime Imaging (FLIM):

    • If available, FLIM can provide a more quantitative measure of viscosity that is independent of probe concentration.[4][8]

    • The fluorescence lifetime of the probe is expected to increase with increasing viscosity.

Experimental Workflow

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Prepare Stock Prepare Probe Stock Solution Culture Cells Culture Cells on Imaging Dish Load Probe Load Cells with Probe Culture Cells->Load Probe Induce Change Induce Viscosity Change (e.g., Apoptosis) Load Probe->Induce Change Image Two-Photon Imaging Induce Change->Image Analyze Intensity Analyze Fluorescence Intensity/Lifetime Image->Analyze Intensity Correlate Correlate with Biological Event Analyze Intensity->Correlate

Caption: General workflow for a two-photon viscosity imaging experiment.

Concluding Remarks

This compound presents a promising scaffold for the development of two-photon fluorescent probes for viscosity. Its photophysical properties, particularly its potential to act as a molecular rotor, make it a candidate for imaging viscosity changes in complex biological systems. The protocols and information provided herein offer a foundation for researchers to begin exploring the utility of this compound in two-photon imaging experiments. Experimental validation of its two-photon absorption properties and optimization of the outlined protocols are essential next steps.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Cyano-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 6-Cyano-2-naphthol. Below you will find frequently asked questions (FAQs) and troubleshooting guides for the most common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and well-documented methods for synthesizing this compound are:

  • Rosenmund-von Braun Reaction: This involves the cyanation of 6-bromo-2-naphthol using copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).[1][2]

  • From 6-Hydroxy-2-naphthaldehyde: This method proceeds via the reaction of 6-hydroxy-2-naphthaldehyde with hydroxylamine hydrochloride in a solvent such as dimethyl sulfoxide (DMSO), which forms an intermediate oxime that dehydrates to the nitrile.[2][3]

A potential, though less specifically documented, route is the Sandmeyer reaction , which would involve the diazotization of 6-amino-2-naphthol followed by a reaction with a cyanide source, typically in the presence of a copper catalyst.[4][5]

Q2: My yield is very low in the Rosenmund-von Braun synthesis from 6-bromo-2-naphthol. What are the likely causes?

A2: Low yields in this reaction are common and can often be attributed to several factors:

  • Incomplete Reaction: The reaction requires high temperatures (typically 135-200°C) and sufficient reaction time (often 18 hours or more) to proceed to completion.[3] Ensure your reaction is heated adequately and for a sufficient duration.

  • Reagent Purity: The purity of both the 6-bromo-2-naphthol and the copper(I) cyanide is crucial. Impurities can interfere with the reaction.

  • Solvent Quality: The use of dry, high-purity solvents like DMF or NMP is important. The presence of water can lead to side reactions.

  • Product Loss During Work-up: The work-up procedure for this reaction can be challenging. The product needs to be efficiently separated from the high-boiling solvent and copper salts. Inefficient extraction or premature precipitation can lead to significant product loss.[6]

Q3: I am having difficulty removing the copper catalyst after the Rosenmund-von Braun reaction. How can I purify my product?

A3: Removing copper residues is a critical and often difficult step. Here are some suggested solutions:

  • Acidic Iron(III) Chloride Wash: One documented work-up involves pouring the cooled reaction mixture into a solution of iron(III) chloride and hydrochloric acid. This helps to complex and dissolve the copper salts, facilitating their removal during aqueous extraction.[1]

  • Alkaline Wash: Another approach is to treat the reaction mixture with an alkaline solution, such as 10% sodium hydroxide, and then filter through celite to remove the precipitated copper salts.[3]

  • Aqueous Ammonia or EDTA Wash: Washing the organic extract with an aqueous solution of ammonia or EDTA can be effective. These reagents form water-soluble complexes with copper ions, which can then be removed in the aqueous phase.

Q4: I am trying the synthesis from 6-hydroxy-2-naphthaldehyde and my yield is lower than expected. What could be the problem?

A4: While often considered a simpler and safer route, low yields can still occur. Consider the following:

  • Incomplete Dehydration of the Oxime Intermediate: The reaction proceeds through an oxime intermediate, which must dehydrate to form the nitrile. If the reaction conditions (e.g., temperature, reaction time) are not optimal, you may have incomplete conversion. The reaction is typically run at around 100°C for at least one hour.[3]

  • Purity of Starting Material: Ensure the 6-hydroxy-2-naphthaldehyde is pure. Aldehydes can oxidize over time, and impurities could lead to side reactions.

  • Product Precipitation: The work-up typically involves precipitating the product by adding the reaction mixture to a large volume of water.[3] Ensure that the precipitation is complete by allowing sufficient time for stirring and cooling. The choice of recrystallization solvent is also critical to minimize loss; an ethanol/water mixture is commonly used.[3]

Q5: Can I use the Sandmeyer reaction to synthesize this compound from 6-amino-2-naphthol? What are the potential pitfalls?

A5: The Sandmeyer reaction is a plausible route, but it has its own set of challenges:

  • Instability of the Diazonium Salt: The intermediate diazonium salt can be unstable, especially at higher temperatures. The diazotization step must be carried out at low temperatures (typically 0-5°C). Premature decomposition of the diazonium salt is a common cause of low yields.

  • Side Reactions: A significant side reaction is the formation of the corresponding phenol (in this case, regeneration of a naphthol-like species) if the diazonium salt reacts with water before the cyanide is introduced.[7]

  • Copper Catalyst: The cyanation step is typically catalyzed by a copper(I) salt, and similar to the Rosenmund-von Braun reaction, removal of copper residues can be a purification challenge.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound
ParameterRosenmund-von Braun ReactionSynthesis from 6-Hydroxy-2-naphthaldehyde
Starting Material 6-Bromo-2-naphthol6-Hydroxy-2-naphthaldehyde
Key Reagents Copper(I) cyanide (CuCN)Hydroxylamine hydrochloride (NH₂OH·HCl)
Solvent NMP or DMFDMSO
Temperature 135-200°C~100°C
Reaction Time 1.5 - 18 hours~1 hour
Reported Yield 54-70%~70%
Key Advantages Established classical methodAvoids highly toxic cyanide reagents, milder conditions
Key Disadvantages Use of toxic CuCN, high temperatures, difficult work-upRelies on the availability of the starting aldehyde

Experimental Protocols

Protocol 1: Synthesis via Rosenmund-von Braun Reaction

This protocol is adapted from reported literature and should be performed with appropriate safety precautions, especially when handling cyanide compounds.

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a nitrogen inlet, combine 6-bromo-2-naphthol (e.g., 25.0 g, 112 mmol) and copper(I) cyanide (e.g., 11 g, 123 mmol) in anhydrous DMF (e.g., 30 mL).[3]

  • Reaction Execution: Heat the mixture to 135°C under a nitrogen atmosphere and maintain for 18 hours.[3]

  • Work-up:

    • Cool the reaction mixture and dilute with ethyl acetate (e.g., 50 mL).[3]

    • Add a 10% sodium hydroxide solution and stir vigorously.[3]

    • Filter the mixture through a pad of celite to remove insoluble copper salts.[3]

    • Transfer the filtrate to a separatory funnel and acidify the aqueous layer to pH 2 with concentrated HCl.[3]

    • Extract the aqueous layer with ethyl acetate.[3]

  • Purification:

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

    • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.[3]

Protocol 2: Synthesis from 6-Hydroxy-2-naphthaldehyde

This protocol is a safer alternative, avoiding the use of metal cyanides.

  • Reaction Setup: In a three-necked flask, add 6-hydroxy-2-naphthaldehyde (e.g., 350 g, 2.0 mol), hydroxylamine hydrochloride (e.g., 278 g, 4.0 mol), and dimethyl sulfoxide (e.g., 3500 mL).[3]

  • Reaction Execution: Stir the mixture and heat to 100°C. Maintain this temperature for 1 hour.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.[3]

    • Pour the mixture into a large volume of water with stirring to precipitate the product.[3]

    • Filter the solid and wash thoroughly with water.[3]

  • Purification: Recrystallize the crude product from an ethanol/water solution to obtain pure this compound.[3]

Visualizations

Experimental Workflow Diagrams

Workflow: Rosenmund-von Braun Synthesis cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Combine 6-bromo-2-naphthol, CuCN, and DMF B Heat at 135-200°C under N2 A->B C Cool and dilute with Ethyl Acetate B->C D Alkaline/Acid Wash & Celite Filtration C->D E Extract with Ethyl Acetate D->E F Dry and concentrate organic layers E->F G Recrystallize from Ethanol/Water F->G H Isolate pure This compound G->H

Caption: Rosenmund-von Braun Synthesis Workflow.

Workflow: Hydroxylamine Hydrochloride Synthesis cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Combine 6-hydroxy-2-naphthaldehyde, NH2OH·HCl, and DMSO B Heat at 100°C for 1 hour A->B C Cool to room temperature B->C D Precipitate in water C->D E Filter and wash solid D->E F Recrystallize from Ethanol/Water E->F G Isolate pure This compound F->G

Caption: Hydroxylamine Hydrochloride Synthesis Workflow.

Troubleshooting Logic Diagram

Troubleshooting Low Yield cluster_RvB Rosenmund-von Braun Issues cluster_HAH Hydroxylamine HCl Issues Start Low Yield of This compound Route Which Synthesis Route? Start->Route RvB Rosenmund-von Braun Route->RvB  From 6-bromo-2-naphthol HAH Hydroxylamine HCl Route->HAH  From 6-hydroxy-2-naphthaldehyde RvB_Check1 Incomplete Reaction? (Check TLC/LCMS) RvB->RvB_Check1 HAH_Check1 Incomplete Conversion? (Check for oxime intermediate) HAH->HAH_Check1 RvB_Sol1 Increase reaction time or temperature (up to 200°C) RvB_Check1->RvB_Sol1 Yes RvB_Check2 Purification Issues? RvB_Check1->RvB_Check2 No RvB_Sol2 Optimize work-up: - Use FeCl3 or alkaline wash - Filter through celite - Multiple extractions RvB_Check2->RvB_Sol2 Yes RvB_Check3 Reagent Quality? RvB_Check2->RvB_Check3 No RvB_Sol3 Use high-purity starting material and CuCN. Ensure dry solvent. RvB_Check3->RvB_Sol3 HAH_Sol1 Ensure reaction at 100°C for at least 1 hour. Check purity of aldehyde. HAH_Check1->HAH_Sol1 Yes HAH_Check2 Loss during Precipitation or Recrystallization? HAH_Check1->HAH_Check2 No HAH_Sol2 Ensure complete precipitation in water. Optimize recrystallization solvent ratio (Ethanol/Water). HAH_Check2->HAH_Sol2

Caption: Troubleshooting Logic for Low Yield.

References

optimizing reaction conditions for 6-bromo-2-naphthol to 6-Cyano-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-cyano-2-naphthol from 6-bromo-2-naphthol.

Troubleshooting Guide

Issue 1: Low or No Conversion of 6-bromo-2-naphthol

  • Question: My reaction shows a low yield of this compound, with a significant amount of unreacted 6-bromo-2-naphthol remaining. What are the possible causes and solutions?

  • Answer: Low conversion can stem from several factors depending on the chosen synthetic route. Here’s a breakdown of potential issues and remedies for both copper-catalyzed and palladium-catalyzed methods.

    • For Copper-Catalyzed Reactions (Rosenmund-von Braun):

      • Inactive Copper(I) Cyanide (CuCN): CuCN is sensitive to moisture and air, which can lead to oxidation and reduced reactivity.[1] Ensure you are using fresh, high-purity CuCN and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

      • Insufficient Temperature: This reaction typically requires high temperatures, often in the range of 100°C to 200°C.[1][2] If the temperature is too low, the reaction rate will be very slow. Consider carefully increasing the reaction temperature within the stability limits of your solvent and starting material.

      • Solvent Purity: The presence of water in polar aprotic solvents like DMF or NMP can interfere with the reaction. Use anhydrous solvents to improve reaction efficiency.[1]

      • Reaction Time: Some protocols require extended reaction times, from 1.5 to over 18 hours, depending on the temperature.[1][2][3] Ensure the reaction is running for a sufficient duration.

    • For Palladium-Catalyzed Reactions:

      • Catalyst Deactivation: Cyanide ions are known to poison palladium catalysts, which is a common cause of low conversion.[4]

        • Solution 1: Use of Additives: Incorporating additives like zinc formate dihydrate can help reactivate the palladium catalyst.[5]

        • Solution 2: Choice of Cyanide Source: Using less soluble cyanide sources like zinc cyanide (Zn(CN)2) or potassium hexacyanoferrate(II) (K4[Fe(CN)6]) can help maintain a low concentration of free cyanide in the solution, thus minimizing catalyst poisoning.[4][6]

      • Ligand Selection: The choice of phosphine ligand is crucial for the efficiency of the palladium catalyst. The optimal ligand can vary depending on the specific substrate and reaction conditions. It may be necessary to screen different ligands to find the most effective one.

      • Inadequate Mixing: In heterogeneous catalysis (e.g., with Pd/C), ensure efficient stirring to maximize the interaction between the reactants and the catalyst surface.

      • Oxygen Sensitivity: While some palladium catalysts are relatively stable, it is good practice to degas the reaction mixture and maintain an inert atmosphere to prevent oxidative degradation of the catalyst and ligands.

Issue 2: Formation of Impurities and Side Products

  • Question: My final product is impure. What are the likely side reactions, and how can I minimize them?

  • Answer: The formation of byproducts is a common challenge. Here are some potential side reactions and strategies to mitigate them:

    • Hydrolysis of the Cyano Group: If water is present in the reaction mixture, especially at high temperatures and in the presence of acid or base, the newly formed cyano group can be hydrolyzed to an amide or a carboxylic acid.

      • Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. Ensure the work-up procedure is designed to minimize hydrolysis.

    • Decomposition of Starting Material or Product: Naphthols can be sensitive to high temperatures and oxidative conditions.

      • Solution: Optimize the reaction temperature and time to achieve a reasonable conversion rate without causing significant degradation. Using milder conditions, often possible with palladium catalysis, can be advantageous.

    • Incomplete Reaction: As discussed in the low conversion issue, unreacted starting material will be a major impurity. Optimizing reaction conditions is key.

    • Side Reactions with the Solvent: At high temperatures, solvents like DMF can decompose, leading to the formation of byproducts that can complicate purification.

      • Solution: If solvent-related impurities are suspected, consider using a more stable solvent like N-methyl-2-pyrrolidinone (NMP) or explore lower-temperature palladium-catalyzed methods.

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to isolate pure this compound from the crude reaction mixture. What purification strategies are recommended?

  • Answer: Purifying this compound often requires a multi-step approach.

    • Work-up Procedure for Copper-Catalyzed Reactions: A common work-up involves treating the reaction mixture with an iron(III) chloride solution to complex with residual cyanide, followed by extraction.[2]

    • Acid-Base Extraction: The phenolic hydroxyl group of this compound allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., 10% sodium hydroxide) to deprotonate the naphthol and transfer it to the aqueous layer.[3] The aqueous layer can then be separated, acidified to re-protonate the product, and the precipitated pure product can be collected by filtration or extracted with an organic solvent.[3]

    • Recrystallization: Recrystallization is an effective final purification step. Common solvent systems include ethanol/water mixtures or aqueous methanol.[1][3]

    • Column Chromatography: If other purification methods fail to remove persistent impurities, silica gel column chromatography can be employed.

Frequently Asked Questions (FAQs)

  • Q1: What are the main synthetic routes to produce this compound from 6-bromo-2-naphthol?

    • A1: The two primary methods are the Rosenmund-von Braun reaction, which uses copper(I) cyanide at high temperatures, and palladium-catalyzed cyanation, which offers milder reaction conditions and often better functional group tolerance.[1][4] An alternative route involves reacting 6-hydroxy-2-naphthaldehyde with hydroxylamine hydrochloride.[3][7]

  • Q2: What are the advantages of using a palladium-catalyzed method over the traditional copper cyanide method?

    • A2: Palladium-catalyzed methods generally proceed under milder conditions, which can improve the tolerance of other functional groups in the molecule and reduce the formation of degradation byproducts.[4] They can also be more efficient, sometimes requiring lower catalyst loadings. Furthermore, they can utilize less toxic cyanide sources like K4[Fe(CN)6], which is a significant safety and environmental advantage over the highly toxic copper(I) cyanide.[4][6][7]

  • Q3: What safety precautions should be taken when working with cyanide compounds?

    • A3: All cyanide compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Be aware of the risk of generating highly toxic hydrogen cyanide (HCN) gas if the cyanide source comes into contact with acid.[8] Have an emergency plan and appropriate cyanide antidote kit available. All cyanide waste must be quenched and disposed of according to institutional safety protocols.

  • Q4: Can I use other cyanide sources for the palladium-catalyzed reaction?

    • A4: Yes, several cyanide sources can be used in palladium-catalyzed cyanations. Zinc cyanide (Zn(CN)2) is widely used.[4] Potassium hexacyanoferrate(II) (K4[Fe(CN)6]) is a non-toxic and inexpensive alternative.[4][6] Other options that have been explored for aryl halides include malononitrile and trimethylsilyl cyanide (TMSCN).[8] The choice of cyanide source can influence the reaction conditions and catalyst system.

  • Q5: How can I monitor the progress of my reaction?

    • A5: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). This will allow you to track the disappearance of the starting material (6-bromo-2-naphthol) and the appearance of the product (this compound).

Experimental Protocols

Protocol 1: Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)

This protocol is adapted from literature procedures.[1][2][3]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 6-bromo-2-naphthol (1.0 eq) and copper(I) cyanide (1.1-1.5 eq).

  • Solvent Addition: Add anhydrous N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF) to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 135-200°C) and maintain it for the required time (1.5-18 hours), monitoring the reaction by TLC or HPLC.[1][2][3]

  • Work-up:

    • Cool the reaction mixture to approximately 100°C.

    • Pour the mixture into a solution of iron(III) chloride in dilute hydrochloric acid and stir for 30 minutes at 60°C.[2]

    • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.[1][3]

Protocol 2: Palladium-Catalyzed Cyanation using Zinc Cyanide

This is a general procedure based on established methods for aryl bromides.[9]

  • Reaction Setup: To a Schlenk flask, add 6-bromo-2-naphthol (1.0 eq), zinc cyanide (0.6-0.8 eq), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), and a phosphine ligand (e.g., dppf, 2-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., DMF, DMAc, or dioxane) via syringe.

  • Heating: Heat the reaction mixture to the optimized temperature (typically 80-120°C) until the starting material is consumed as indicated by TLC or HPLC.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts and the catalyst.

    • Wash the organic filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

ParameterCopper-Catalyzed MethodPalladium-Catalyzed Method
Cyanide Source Copper(I) Cyanide (CuCN)Zinc Cyanide (Zn(CN)2), Potassium Hexacyanoferrate(II) (K4[Fe(CN)6]), etc.[4][6]
Catalyst Stoichiometric or excess CuCNCatalytic Palladium (e.g., Pd/C, Pd(OAc)2, Pd2(dba)3) with a ligand[4][5]
Solvent DMF, NMP[1]DMF, DMAc, Dioxane, Acetonitrile/Water[9][10]
Temperature 100 - 200 °C[1][2]70 - 120 °C[4][10]
Reaction Time 1.5 - 24 hours[1][2]Generally shorter than the copper-catalyzed method
Key Challenges High toxicity of CuCN, harsh conditions, potential for side reactions[1]Catalyst poisoning by cyanide, cost of catalyst and ligands[4]

Visualizations

Experimental_Workflow_CuCN cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 6-bromo-2-naphthol and CuCN in flask B Add anhydrous DMF or NMP A->B C Purge with inert gas (N2) B->C D Heat to 135-200 °C C->D E Monitor reaction (TLC/HPLC) D->E F Cool and quench with FeCl3/HCl E->F G Extract with organic solvent F->G H Wash and Dry G->H I Concentrate H->I J Purify (Recrystallization/Chromatography) I->J

Caption: Workflow for Copper-Catalyzed Cyanation.

Experimental_Workflow_Pd cluster_prep_pd Reaction Preparation cluster_reaction_pd Reaction cluster_workup_pd Work-up & Purification A_pd Combine 6-bromo-2-naphthol, cyanide source, Pd catalyst, and ligand in Schlenk flask B_pd Evacuate and backfill with inert gas A_pd->B_pd C_pd Add degassed anhydrous solvent B_pd->C_pd D_pd Heat to 70-120 °C C_pd->D_pd E_pd Monitor reaction (TLC/HPLC) D_pd->E_pd F_pd Cool and filter through celite E_pd->F_pd G_pd Wash with water and brine F_pd->G_pd H_pd Dry and Concentrate G_pd->H_pd I_pd Purify (Chromatography/Recrystallization) H_pd->I_pd Troubleshooting_Logic Start Low Yield or Incomplete Reaction Method Which method was used? Start->Method CuCN_Issues Potential Issues (Copper-Catalyzed) Method->CuCN_Issues CuCN Pd_Issues Potential Issues (Palladium-Catalyzed) Method->Pd_Issues Palladium Inactive_CuCN Inactive CuCN? CuCN_Issues->Inactive_CuCN Temp_Time_Cu Temp/Time sufficient? CuCN_Issues->Temp_Time_Cu Catalyst_Poison Catalyst poisoning? Pd_Issues->Catalyst_Poison Conditions_Pd Ligand/Solvent/Base optimal? Pd_Issues->Conditions_Pd Sol_CuCN Use fresh CuCN under inert atmosphere. Inactive_CuCN->Sol_CuCN Yes Sol_Temp_Time_Cu Increase temperature or extend reaction time. Temp_Time_Cu->Sol_Temp_Time_Cu No Sol_Poison Use Zn(CN)2 or K4[Fe(CN)6], add reactivators. Catalyst_Poison->Sol_Poison Likely Sol_Conditions_Pd Screen ligands, ensure anhydrous conditions. Conditions_Pd->Sol_Conditions_Pd No

References

Technical Support Center: 6-Cyano-2-naphthol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of crude 6-Cyano-2-naphthol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying this compound are recrystallization and acid-base extraction followed by precipitation. The choice of method often depends on the scale of the synthesis and the nature of the impurities. Recrystallization is effective for removing minor impurities, while acid-base extraction is useful for separating the phenolic product from non-acidic contaminants.

Q2: What are the likely impurities in crude this compound?

A2: Impurities will vary based on the synthetic route.

  • From 6-hydroxy-2-naphthaldehyde: Unreacted starting material, hydroxylamine hydrochloride, and side-products from the reaction.

  • From 6-bromo-2-naphthol: Unreacted 6-bromo-2-naphthol and copper salts.[1][2]

Q3: Which solvent system is recommended for recrystallization?

A3: An ethanol/water mixture is a commonly reported and effective solvent system for the recrystallization of this compound.[1][3] Recrystallization from water alone has also been reported.[2] The ideal solvent or solvent mixture should dissolve the crude product at an elevated temperature and allow for the precipitation of pure crystals upon cooling.

Q4: How can I improve the recovery yield during purification?

A4: To improve yield, ensure the crude product is properly isolated before purification. During recrystallization, use the minimum amount of hot solvent necessary to fully dissolve the crude material. Allow the solution to cool slowly to promote the formation of pure crystals and minimize loss in the mother liquor. During precipitation after acid-base extraction, ensure the pH is sufficiently acidic to precipitate all of the product.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Steps
Low Recovery of Crystals - Too much solvent was used.- The cooling process was too rapid.- Concentrate the solution by evaporating some of the solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Product is Oily or Impure After Recrystallization - The chosen solvent system is not optimal.- Insoluble impurities were not removed prior to recrystallization.- Perform a solvent screen to identify a more suitable solvent or solvent ratio.- Hot filter the solution to remove any insoluble materials before allowing it to cool.
No Crystals Form Upon Cooling - The solution is not supersaturated.- Lack of nucleation sites.- Reduce the solvent volume by gentle heating.- Scratch the inside of the flask with a glass rod at the solution's surface.- Add a seed crystal of pure this compound.
Acid-Base Extraction Issues
ProblemPossible Cause(s)Troubleshooting Steps
Poor Separation of Layers (Emulsion Formation) - Vigorous shaking of the separatory funnel.- Gently swirl or invert the funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Low Yield of Precipitated Product - Incomplete extraction into the aqueous phase.- Insufficient acidification of the aqueous layer.- Perform multiple extractions with the aqueous base.- Check the pH of the aqueous layer with pH paper to ensure it is acidic enough for complete precipitation.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is suitable for purifying crude this compound obtained from the reaction of 6-hydroxy-2-naphthaldehyde with hydroxylamine hydrochloride.[1]

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid.

  • Addition of Water: Slowly add hot water to the solution until the "cloud point" is reached (the solution becomes persistently cloudy).

  • Clarification: Add a small amount of hot ethanol dropwise until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold water.

  • Drying: Dry the crystals under vacuum or in a desiccator.

Protocol 2: Purification via Acid-Base Extraction and Precipitation

This protocol is effective for purifying crude this compound synthesized from 6-bromo-2-naphthol and cuprous cyanide.[1]

  • Dissolution and Basification: Dilute the reaction mixture with ethyl acetate and treat it with a 10% sodium hydroxide solution. The this compound will deprotonate and dissolve in the aqueous layer.

  • Filtration: Filter the mixture through diatomaceous earth to remove insoluble copper salts and other solids.

  • Separation: Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2 with a suitable acid (e.g., HCl) to precipitate the purified this compound.

  • Extraction of Product: Extract the precipitated product with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified product.

  • Optional Recrystallization: For higher purity, the product can be further recrystallized from an ethanol/water mixture.

Quantitative Data Summary

Purification MethodStarting MaterialSolvent/ReagentsReported YieldReference
Recrystallization6-hydroxy-2-naphthaldehydeEthanol/Water~70%[1][3]
Precipitation/Recrystallization6-bromo-2-naphtholNaOH, Ethyl Acetate, Ethanol/WaterNot explicitly stated for purification step alone[1]
Recrystallization6-bromo-2-hydroxynaphthaleneWater54%[2]

Process Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation A Crude this compound B Add minimal hot ethanol A->B C Add hot water to cloud point B->C D Add hot ethanol to clarify C->D E Slowly cool to room temperature D->E Hot, clear solution F Cool in ice bath E->F G Vacuum filtration F->G H Wash with cold water G->H I Dry crystals H->I J Pure this compound I->J

Caption: Workflow for the purification of this compound by recrystallization.

AcidBase_Extraction_Workflow A Crude reaction mixture in organic solvent B Add 10% NaOH solution A->B C Separate aqueous layer (contains sodium 6-cyano-2-naphthoxide) B->C H Organic layer (contains non-acidic impurities) B->H Discard D Acidify aqueous layer to pH 2 C->D E Precipitated this compound D->E F Filter and wash solid E->F G Dry the purified product F->G

Caption: Workflow for purification via acid-base extraction and precipitation.

References

how to improve the solubility of 6-Cyano-2-naphthol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 6-Cyano-2-naphthol in organic solvents.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: this compound is not dissolving sufficiently in a chosen organic solvent.

  • Possible Cause: The polarity of the solvent may not be optimal for dissolving this compound. Based on its structure, which includes a polar hydroxyl group and a cyano group, as well as a large non-polar naphthalene ring system, its solubility is influenced by a delicate balance of intermolecular forces.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility in a range of solvents with varying polarities. Good starting points, based on qualitative data, include Dimethyl Sulfoxide (DMSO), ethanol, methanol, and ethyl acetate, where it is known to be slightly soluble.[1][2][3] For less polar applications, consider solvents like chloroform and dichloromethane, as the parent compound, 2-naphthol, shows solubility in these.[4][5][6]

    • Co-solvency: Employ a co-solvent system.[7][8] This technique involves adding a miscible solvent in which this compound has higher solubility to the primary solvent. For example, if the compound has low solubility in a non-polar solvent required for a reaction, adding a small amount of a more polar solvent like DMSO or ethanol can significantly enhance solubility.

    • Temperature Adjustment: Gently heating the mixture can increase the solubility of most solid solutes.[7] However, be cautious of potential degradation of this compound or other reaction components at elevated temperatures. The melting point of this compound is in the range of 165.5-170.5 °C.[1][9][10][11]

Issue 2: this compound precipitates out of solution during a reaction or upon cooling.

  • Possible Cause: The concentration of this compound has exceeded its saturation point in the solvent system, which can be triggered by a change in temperature or solvent composition during the reaction.

  • Troubleshooting Steps:

    • Maintain Elevated Temperature: If the reaction can be safely conducted at a higher temperature, this may keep the compound dissolved.

    • Increase Solvent Volume: Diluting the reaction mixture with more of the same solvent or a co-solvent can help to keep the product in solution.

    • Hot Filtration: If precipitation occurs upon cooling after a reaction, a hot filtration step can be used to separate the desired soluble product from insoluble impurities before crystallization.

Issue 3: Difficulty in preparing a stock solution of a specific concentration.

  • Possible Cause: Inaccurate assumptions about the solubility of this compound in the selected solvent.

  • Troubleshooting Steps:

    • Incremental Addition: Add the solid this compound to the solvent in small increments, ensuring each portion dissolves completely before adding the next.

    • Sonication: Use of an ultrasonic bath can help to break down solid agglomerates and accelerate the dissolution process.

    • Determine Experimental Solubility: If a precise concentration is critical, it is advisable to experimentally determine the solubility of this compound in the specific solvent system at the desired temperature. A detailed protocol for this is provided in the "Experimental Protocols" section.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid that is generally more soluble in organic solvents than in water.[12] Qualitative data indicates it is slightly soluble in DMSO, ethanol, ethyl acetate, and methanol.[1][2][3] Its solubility is governed by the interplay of its polar hydroxyl (-OH) and cyano (-CN) groups, which can participate in hydrogen bonding and dipole-dipole interactions, and its non-polar naphthalene core, which favors interactions with non-polar solvents.

Q2: How does the structure of this compound influence its solubility?

A2: The molecular structure of this compound contains both polar and non-polar regions, making its solubility dependent on the solvent's properties. The hydroxyl group can act as a hydrogen bond donor and acceptor, favoring polar protic solvents. The cyano group is a strong electron-withdrawing group, contributing to the molecule's overall polarity.[13] The large, aromatic naphthalene ring system is non-polar and will interact favorably with non-polar or moderately polar solvents through van der Waals forces.

Q3: Can pH be used to improve the solubility of this compound in organic solvents?

A3: While pH is a primary method for altering the solubility of ionizable compounds in aqueous solutions, its effect in organic solvents is less direct. This compound is a weak acid due to its phenolic hydroxyl group (predicted pKa of approximately 8.57).[1][9][13] In the presence of a base, it can be deprotonated to form a phenoxide salt. This salt form may have different solubility characteristics in certain polar organic solvents. However, the addition of a base will depend on the compatibility with the intended chemical reaction.

Q4: Are there any chemical modification strategies to improve the solubility of this compound?

A4: Yes, chemical modification can be a powerful tool to alter solubility. One common approach is the formation of a prodrug or a derivative. For instance, the hydroxyl group can be converted into an ester or an ether, which would change the polarity and hydrogen bonding capabilities of the molecule, thereby altering its solubility profile. The choice of modification would depend on the specific requirements of the application.

Q5: How can I quantitatively determine the solubility of this compound in a specific solvent?

A5: The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound. A detailed protocol for this method is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

SolventSolubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1][2][3]
EthanolSlightly Soluble[1][2][3]
Ethyl AcetateSlightly Soluble[1][2][3]
MethanolSlightly Soluble[1][2][3]

Note: "Slightly soluble" is a qualitative term and the actual quantitative solubility can vary. It is highly recommended to determine the solubility experimentally for precise applications.

Experimental Protocols

Methodology for Determining the Thermodynamic Solubility of this compound (Shake-Flask Method)

This protocol outlines a generalized procedure for determining the solubility of this compound in a given organic solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration:

    • Agitate the vials at a constant temperature using a shaker or a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

  • Sample Withdrawal and Dilution:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to avoid precipitation upon cooling.

    • Dilute the withdrawn sample with a known volume of a suitable solvent in which this compound is freely soluble to bring the concentration into the analytical range of the chosen quantification method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation:

    • Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Visualizations

Caption: Workflow for improving the solubility of this compound.

References

preventing photobleaching of 6-Cyano-2-naphthol in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of 6-Cyano-2-naphthol (6-CN) during fluorescence microscopy experiments.

Troubleshooting Guide

Issue 1: Rapid loss of fluorescence signal from this compound.

Possible Cause: Photobleaching due to excessive excitation light intensity or duration.

Solutions:

  • Reduce Laser Power/Light Source Intensity: Use the lowest possible illumination intensity that provides a sufficient signal-to-noise ratio.[1][2] Start with a low laser power setting and gradually increase it only as needed.

  • Decrease Exposure Time: Minimize the duration the sample is exposed to the excitation light.[1][2] Use the shortest possible exposure time that allows for clear image acquisition.

  • Use Neutral Density (ND) Filters: Insert ND filters into the light path to attenuate the excitation light without changing its spectral properties.[2][3]

  • Employ Antifade Reagents: Mount your specimen in a mounting medium containing an antifade reagent.[1][4][5][6][7] Refer to the tables below for a comparison of common antifade agents.

  • Minimize Oxygen Exposure: Photobleaching is often an oxidative process.[1][8] Use oxygen-scavenging systems in your imaging buffer for live-cell imaging.[1]

Issue 2: Weak initial fluorescence signal from this compound.

Possible Cause: Suboptimal imaging conditions, low concentration of the fluorophore, or quenching.

Solutions:

  • Optimize Filter Sets: Ensure that the excitation and emission filters are appropriate for the spectral properties of this compound (Excitation ~331 nm, Emission ~354 nm).[9]

  • Check Fluorophore Concentration: Verify that the concentration of this compound used for labeling is adequate.

  • pH of Mounting Medium: The fluorescence of naphthol derivatives can be pH-sensitive.[10] Ensure the pH of your mounting medium is optimal for 6-CN fluorescence.

  • Antifade Reagent Quenching: Some antifade reagents can cause an initial drop in fluorescence intensity, even while prolonging the signal.[4][11] Consider testing different antifade reagents.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to lose its ability to fluoresce.[1] It occurs when the fluorophore is in its excited state and undergoes chemical reactions, often involving molecular oxygen, that permanently damage its structure.[1][5][6]

Q2: How can I choose the right antifade reagent for my experiments with this compound?

A2: The choice of antifade reagent depends on your experimental setup (e.g., fixed or live cells) and the compatibility with the fluorophore. For fixed cells, mounting media containing reagents like PPD, n-propyl gallate (NPG), or DABCO are common.[4][7] Commercial antifade reagents like ProLong Gold and VECTASHIELD are also widely used.[4][11] It is advisable to test a few different options to see which performs best for your specific application.[2]

Q3: Are there any imaging techniques that can help reduce photobleaching?

A3: Yes. Techniques like confocal microscopy, which uses a pinhole to reject out-of-focus light, can reduce overall sample illumination. Additionally, multiphoton excitation can sometimes reduce photobleaching as it uses lower energy, longer-wavelength light for excitation.[1]

Q4: Can I create my own antifade mounting medium?

A4: Yes, you can prepare your own antifade mounting medium. A common recipe involves a glycerol-based solution with an antifade agent. However, commercial preparations often offer more consistent performance and longevity.[11]

Q5: How do I prepare my sample to minimize photobleaching?

A5: Proper sample preparation is crucial. Ensure your cells or tissues are well-fixed and mounted in a high-quality antifade medium. For live-cell imaging, maintain the health of the cells and consider using an imaging medium with an oxygen scavenging system.[1]

Data Presentation

Table 1: Comparison of Common Antifade Reagents

Antifade ReagentAdvantagesDisadvantagesSuitability for 6-CN
p-Phenylenediamine (PPD) Highly effective at reducing fading.[4][7]Can cause initial quenching, may react with cyanine dyes, and can be toxic.[4][7]Potentially effective, but should be tested for quenching effects.
n-Propyl gallate (NPG) Non-toxic and can be used with live cells.[4][7]Difficult to dissolve and may have anti-apoptotic effects.[7]A good option to test, especially for live-cell imaging.
1,4-Diazabicyclo[2.2.2]octane (DABCO) Less toxic than PPD.[4][7]Less effective than PPD.[4]A reasonable alternative to PPD with lower toxicity.
Trolox A vitamin E derivative that is cell-permeable and acts as an antioxidant.A promising candidate for both live and fixed cell imaging of 6-CN.
Commercial Mountants (e.g., ProLong Gold, VECTASHIELD) Ready-to-use, optimized formulations with enhanced photobleaching resistance.[11][12]Can be more expensive. Some may not be compatible with all fluorophores.[4]Highly recommended for ease of use and consistent performance.

Experimental Protocols

Protocol 1: Mounting Fixed Cells with an Antifade Reagent
  • Cell Culture and Fixation:

    • Grow cells on coverslips to the desired confluency.

    • Wash the cells with Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining with this compound:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution to the desired working concentration in PBS.

    • Incubate the fixed cells with the 6-CN solution for the desired time and temperature, protected from light.

    • Wash the cells three times with PBS to remove unbound fluorophore.

  • Mounting:

    • Carefully aspirate the final PBS wash from the coverslip.

    • Place a small drop of antifade mounting medium onto a clean microscope slide.

    • Invert the coverslip (cell-side down) onto the drop of mounting medium.

    • Gently press the coverslip to remove any air bubbles.

    • Seal the edges of the coverslip with clear nail polish or a commercial sealant.

    • Allow the mounting medium to cure in the dark for 24 hours before imaging.[11]

Protocol 2: Live-Cell Imaging with an Oxygen Scavenging System
  • Cell Preparation:

    • Plate cells in a glass-bottom imaging dish.

    • Incubate cells with this compound at the desired concentration and for the appropriate duration in a suitable imaging buffer (e.g., HBSS or phenol red-free medium).

  • Preparation of Imaging Medium with Oxygen Scavenger:

    • Prepare a stock solution of glucose oxidase and catalase.

    • Immediately before imaging, add glucose, glucose oxidase, and catalase to the imaging medium to the final desired concentrations.

  • Imaging:

    • Replace the cell culture medium with the imaging medium containing the oxygen scavenging system.

    • Place the dish on the microscope stage, equipped with an environmental chamber to maintain temperature and CO2 levels.

    • Proceed with imaging, using the lowest possible excitation light intensity and exposure time.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_mounting Mounting cluster_imaging Imaging cell_culture Cell Culture fixation Fixation (for fixed cells) cell_culture->fixation staining Staining with 6-CN fixation->staining add_antifade Add Antifade Medium staining->add_antifade mount_coverslip Mount Coverslip add_antifade->mount_coverslip seal Seal Edges mount_coverslip->seal microscopy Fluorescence Microscopy seal->microscopy image_acquisition Image Acquisition microscopy->image_acquisition

Caption: Workflow for preparing and imaging samples stained with this compound.

photobleaching_prevention cluster_instrumental Instrumental Factors cluster_chemical Chemical Environment photobleaching Photobleaching of 6-CN light_intensity Reduce Light Intensity light_intensity->photobleaching mitigates exposure_time Decrease Exposure Time exposure_time->photobleaching mitigates nd_filters Use ND Filters nd_filters->photobleaching mitigates antifade Use Antifade Reagents antifade->photobleaching mitigates oxygen_scavengers Use Oxygen Scavengers oxygen_scavengers->photobleaching mitigates

Caption: Key strategies to mitigate the photobleaching of this compound.

References

addressing spectral overlap issues with 6-Cyano-2-naphthol fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Cyano-2-naphthol (6-CN) fluorescence. The focus is on addressing issues related to spectral overlap, a common challenge in multi-color fluorescence experiments.

Troubleshooting Guide: Spectral Overlap Issues

Spectral overlap, or bleed-through, occurs when the emission signal of one fluorophore is detected in the channel designated for another. This can lead to false positives and inaccurate quantification. This compound's unique photophysical properties, particularly its tendency for excited-state proton transfer (ESPT), can contribute to these challenges.

Problem: I am observing a signal in my green channel (e.g., FITC/GFP) that seems to be coming from my this compound sample.

This is a classic case of spectral bleed-through. The emission spectrum of this compound, especially its deprotonated form, can extend into the green part of the spectrum.

Solutions:

  • Sequential Scanning: Instead of acquiring all fluorescence channels simultaneously, configure your confocal microscope to scan each channel sequentially. This involves exciting one fluorophore and collecting its emission before exciting the next. This method is highly effective at eliminating emission bleed-through.[1][2]

  • Optimize Filter Sets: Ensure your emission filters are as narrow as possible and centered around the peak emission of your intended fluorophore. This will help to exclude the "tail" of the 6-CN emission.

  • Spectral Unmixing: If your imaging system is equipped for it, spectral unmixing is a powerful computational technique to separate overlapping spectra. This method requires acquiring reference spectra for each individual fluorophore in your sample.[2][3]

  • Reduce 6-CN Concentration: High concentrations of 6-CN can exacerbate bleed-through. Titrate the concentration to the lowest level that still provides a sufficient signal-to-noise ratio.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of spectral overlap with this compound?

A1: There are two main reasons for spectral overlap when using this compound:

  • Broad Emission Spectrum: Like many fluorophores, 6-CN has a broad emission profile that can tail into the detection channels of other fluorophores.

  • Excited-State Proton Transfer (ESPT): 6-CN is a "superphotoacid," meaning it becomes much more acidic upon excitation.[4][5][6][7][8] In protic solvents (like water or alcohols), it can undergo ESPT, leading to dual emission from both the neutral (protonated) and anionic (deprotonated) forms. The anionic form has a significantly red-shifted emission, which can strongly overlap with green-emitting fluorophores.[9][10]

Q2: What is "bleed-through" or "crosstalk"?

A2: Bleed-through, also known as crosstalk, is the detection of fluorescence from one fluorophore in a channel that is intended to measure the signal from a different fluorophore. This can happen due to the overlapping emission spectra of the fluorophores being used.[1]

Q3: How can I choose fluorophores that are compatible with this compound to minimize spectral overlap?

A3: When selecting additional fluorophores for your experiment, aim for maximal spectral separation. Since 6-CN's emission is primarily in the blue-to-green range, consider using fluorophores that emit in the red or far-red regions of the spectrum. Always use a fluorescence spectra viewer tool to visualize the excitation and emission spectra of your chosen dyes to assess potential overlap.

Q4: Can I use this compound with DAPI?

A4: Using 6-CN with DAPI can be challenging due to their similar emission profiles in the blue region of the spectrum. Significant spectral overlap is likely. If you must use both, spectral unmixing would be the most appropriate technique to differentiate their signals.

Q5: What are "compensation controls" and why are they important?

A5: Compensation controls are samples that are stained with only one fluorophore each. They are essential for accurately correcting spectral bleed-through, especially when performing spectral unmixing. By imaging each single-stained sample with all the laser and detector settings you will use in your multi-color experiment, you can precisely measure the amount of spectral overlap and create the necessary reference spectra for unmixing algorithms.

Data Presentation

The photophysical properties of this compound are highly dependent on its environment, particularly the solvent and pH, due to its ESPT characteristics. The following tables summarize the known properties of 2-naphthol (as a reference) and provide an estimated spectral profile for this compound based on available literature.

Table 1: Photophysical Properties of 2-Naphthol

PropertyValueNotes
Excitation Maximum~331 nmIn aqueous solution.[11]
Emission Maximum (Neutral)~354 nmIn acidic aqueous solution.[11][12]
Emission Maximum (Anionic)~420 nmIn basic aqueous solution.[12][13]
Quantum Yield (Φ)0.18In aqueous solution.[13]

Table 2: Estimated Photophysical Properties of this compound

PropertyEstimated ValueNotes
Excitation Maximum~340-350 nmThe cyano group is expected to cause a slight red-shift compared to 2-naphthol.
Emission Maximum (Neutral)~360-380 nmIn non-polar, aprotic solvents.
Emission Maximum (Anionic)~450-500 nmIn polar, protic solvents due to ESPT. This is the primary source of bleed-through into green channels.
Quantum Yield (Φ)VariableHighly solvent-dependent. Generally lower in more polar solvents.
Molar Extinction Coefficient (ε)Not well documented

Table 3: Recommended Fluorophores for Multi-color Imaging with this compound

Spectral RegionRecommended FluorophoreExcitation Max (nm)Emission Max (nm)
RedTRITC550573
RedTexas Red589615
Far-RedCy5650670
Far-RedAlexa Fluor 647650668

Experimental Protocols

Protocol 1: Sequential Scanning on a Confocal Microscope to Minimize Bleed-through

This protocol provides a general workflow for acquiring multi-color images with minimal spectral overlap using sequential scanning.

  • Sample Preparation: Prepare your sample stained with this compound and your other chosen fluorophore(s) according to your established protocol.

  • Microscope Setup:

    • Turn on the confocal microscope, lasers, and acquisition software.

    • Place your sample on the microscope stage and bring it into focus.

  • Define Channels and Excitation:

    • In the software, create a separate channel for each fluorophore.

    • Assign the appropriate excitation laser to each channel (e.g., ~350 nm for 6-CN, 561 nm for a red fluorophore).

  • Set Emission Detection:

    • For each channel, define the emission detection range to be as narrow as possible around the fluorophore's emission maximum.

  • Enable Sequential Scanning:

    • Locate the acquisition mode settings in your software.

    • Switch from "simultaneous" to "sequential" or "multitrack" mode. You can typically choose to sequence between frames or lines. Frame-by-frame is generally sufficient to prevent bleed-through.[14]

  • Image Acquisition:

    • Set your desired image resolution, scan speed, and other imaging parameters.

    • Begin the acquisition. The microscope will now scan the image for the first channel, then switch laser and detector settings to scan for the second channel, and so on.

  • Image Analysis: The resulting image will have separate channels for each fluorophore with minimized bleed-through, ready for co-localization analysis or other quantitative measurements.

Protocol 2: Spectral Unmixing for Overlapping Fluorophores

This protocol outlines the general steps for performing linear spectral unmixing to computationally separate the signals from this compound and an overlapping fluorophore.

  • Prepare Control Samples:

    • Unstained Control: A sample prepared in the same way as your experimental sample but without any fluorescent labels. This is for measuring autofluorescence.

    • Single-Stained Controls: For each fluorophore in your experiment (including 6-CN), prepare a sample stained with only that single fluorophore.

  • Acquire Reference Spectra:

    • Using the same imaging parameters (laser power, gain, etc.) that you will use for your experimental sample, acquire a "lambda stack" or "spectral image" of each single-stained control and the unstained control. This involves imaging at a series of narrow emission bands across the spectrum.

  • Acquire Image of Experimental Sample:

    • Acquire a lambda stack of your multi-labeled experimental sample using the same settings as for the controls.

  • Perform Spectral Unmixing:

    • In your imaging software's spectral unmixing tool, load the reference spectra you acquired from your control samples.

    • Apply the unmixing algorithm to your experimental image's lambda stack. The software will use the reference spectra to calculate the contribution of each fluorophore to the total signal in every pixel.

  • Analyze Unmixed Images: The output will be a set of images, each representing the isolated signal from a single fluorophore, with the spectral overlap computationally removed.

Visualizations

Spectral_Overlap cluster_6CN This compound Emission cluster_Other Other Fluorophore Emission 6CN_Neutral Neutral Form (~370 nm) 6CN_Anionic Anionic Form (ESPT, ~480 nm) FITC FITC/GFP (~520 nm) 6CN_Anionic->FITC Spectral Overlap (Bleed-through)

Caption: Spectral overlap between the anionic form of this compound and a green fluorophore.

Sequential_Scanning_Workflow Start Start Multi-color Imaging Setup Configure Channels for Each Fluorophore Start->Setup Mode Select 'Sequential Scan' Mode Setup->Mode Scan1 Excite 6-CN & Detect Emission Mode->Scan1 Scan Frame 1 Scan2 Excite Second Fluorophore & Detect Emission Scan1->Scan2 Combine Combine Channel Images Scan2->Combine End End: Bleed-through Minimized Image Combine->End Spectral_Unmixing_Logic cluster_Inputs Required Inputs cluster_Outputs Separated Signals Mixed_Image Multi-color Image (Lambda Stack) Unmixing_Algo Linear Unmixing Algorithm Mixed_Image->Unmixing_Algo Ref_6CN Reference Spectrum: 6-CN only Ref_6CN->Unmixing_Algo Ref_Other Reference Spectrum: Other Fluorophore only Ref_Other->Unmixing_Algo Ref_Auto Reference Spectrum: Autofluorescence Ref_Auto->Unmixing_Algo Image_6CN Image of 6-CN Signal Unmixing_Algo->Image_6CN Image_Other Image of Other Fluorophore Signal Unmixing_Algo->Image_Other Image_Auto Image of Autofluorescence Unmixing_Algo->Image_Auto

References

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 6-Cyano-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and optimizing catalysts for chemical transformations involving 6-Cyano-2-naphthol. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of catalytic reactions performed on this compound?

A1: this compound is a versatile intermediate used in several key catalytic reactions. The most common transformations include:

  • Cross-Coupling Reactions : Particularly Suzuki-Miyaura coupling, where the naphthol is first converted to a triflate or halide, enabling the formation of C-C bonds. This is crucial for building complex molecular scaffolds.[1][2]

  • Hydrogenation : This can involve either the reduction of the cyano group to an amine or the partial or full reduction of the naphthalene aromatic system.[3][4] The choice of catalyst and conditions determines the selectivity.[5]

  • Etherification : The phenolic hydroxyl group can be alkylated to form ethers. This reaction is often catalyzed by solid acid catalysts or proceeds under basic conditions with an alkyl halide.[6][7]

  • Hydroxylative Dearomatization : An advanced asymmetric transformation that converts 2-naphthols into chiral ortho-quinols, which are valuable building blocks in synthesis.[8]

Q2: How do I choose a starting catalyst system for a Suzuki-Miyaura coupling reaction with a 6-cyano-2-naphthyl triflate?

A2: For Suzuki-Miyaura coupling of aryl triflates or challenging aryl chlorides, palladium-based catalysts are the industry standard.[2][9] A highly effective starting point is a system using a palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ precursor combined with a sterically hindered and electron-rich phosphine ligand, such as SPhos or XPhos.[2] These "Buchwald ligands" are known for their high activity, which allows for lower catalyst loadings and is effective for coupling less reactive partners.[2] A strong inorganic base like potassium phosphate (K₃PO₄) is typically required.[2]

Q3: What factors influence regioselectivity in the hydrogenation of the this compound ring system?

A3: Regioselectivity in naphthol hydrogenation (i.e., which ring is reduced) is a significant challenge. Key factors include:

  • Catalyst Metal : Different metals have distinct selectivities. For instance, rhodium and ruthenium catalysts are often used for aromatic hydrogenation.[3][5] A synergistic Ru-NiOₓ/C catalyst has shown high efficiency and selectivity for the hydrogenation of 2-naphthol to 5,6,7,8-tetrahydro-2-naphthol.[4]

  • Support Material : The catalyst support (e.g., carbon, alumina) can influence catalyst activity and selectivity.[5]

  • Solvent : The reaction solvent plays a crucial role. Supercritical carbon dioxide has been used as a solvent to achieve higher catalyst activity and selectivity at lower temperatures compared to traditional organic solvents.[5] Isopropanol has also been identified as an effective solvent in certain systems.[4]

  • Reaction Conditions : Temperature and hydrogen pressure are critical parameters that must be optimized to favor the desired product.[4]

Q4: Can I use a heterogeneous catalyst for reactions with this compound? What are the advantages?

A4: Yes, heterogeneous catalysts are frequently used and offer significant advantages, particularly in industrial applications.

  • For Etherification : Solid acid catalysts like sulfonic acid-functionalized mesoporous silicas (SBA-15, MCF) have been successfully used for the etherification of 2-naphthol.[6]

  • For Hydrogenation : Supported metal catalysts like Palladium on carbon (Pd/C) are standard for many hydrogenation reactions.[3][10] More advanced systems like Ru-NiOₓ on carbon have also been developed for selective transformations.[4]

  • Advantages : The primary benefits of heterogeneous catalysts are ease of separation from the reaction mixture (reducing product contamination), potential for recycling and reuse, and suitability for continuous flow processes, which aligns with green chemistry principles.[11][12]

Troubleshooting Guides

This section addresses common problems encountered during the catalytic transformation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion in Suzuki Coupling 1. Inactive Catalyst : The Pd(0) active species has not formed or has decomposed. 2. Poor Ligand Choice : The phosphine ligand is not suitable for the substrate. 3. Base Incompatibility : The base is not strong enough or is insoluble. 4. Presence of Inhibitors : Water or oxygen in the reaction can deactivate the catalyst.1. Catalyst Activation : Ensure you are using a reliable palladium precursor and ligand. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[2] 2. Screen Ligands : Test a range of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos).[2] 3. Change Base/Solvent : Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the solvent system (e.g., Toluene/H₂O, Dioxane) facilitates the base's function.[1][2] 4. Ensure Inert Conditions : Thoroughly degas solvents and purge the reaction vessel with an inert gas (Argon or Nitrogen).[2]
Poor Selectivity in Naphthalene Ring Hydrogenation 1. Over-reduction : The catalyst is too active, leading to the hydrogenation of both aromatic rings or the cyano group. 2. Incorrect Catalyst Metal : The chosen metal (e.g., Pd, Pt, Rh, Ru) has the wrong intrinsic selectivity for this substrate. 3. Harsh Reaction Conditions : High temperature or excessive hydrogen pressure can reduce selectivity.1. Reduce Catalyst Activity : Lower the catalyst loading or switch to a less active catalyst. 2. Screen Metal Catalysts : Test different supported metals. For selective reduction of the non-phenolic ring, Ru-based catalysts are often a good starting point.[4][5] 3. Optimize Conditions : Systematically lower the reaction temperature and H₂ pressure.[4] Monitor the reaction over time to find the optimal endpoint before over-reduction occurs.
Low Yield in Etherification 1. Catalyst Deactivation : For solid acid catalysts, water produced during the reaction can deactivate acidic sites. 2. Insufficient Reactant : The molar ratio of the alkylating agent to this compound may be too low. 3. Suboptimal Temperature : The reaction temperature may be too low for efficient conversion.1. Use a Robust Catalyst : Employ a catalyst known for hydrothermal stability. Alternatively, use a method to remove water as it forms. 2. Increase Molar Ratio : Increase the excess of the alcohol or alkylating agent. Molar ratios of alcohol to naphthol as high as 20:1 have been reported.[6] 3. Increase Temperature : Carefully increase the reaction temperature. For etherification with ethanol, temperatures around 180 °C have been shown to be effective.[6]
Product Decomposition During Workup 1. Acid/Base Sensitivity : The product may be unstable to acidic or basic conditions used during the aqueous workup. 2. Air Sensitivity : The product may be susceptible to oxidation upon exposure to air.1. Test Stability : Before workup, take a small aliquot of the reaction mixture and test its stability to the planned acid/base wash. If decomposition occurs, use a neutral wash (e.g., brine) instead.[13] 2. Workup Under Inert Atmosphere : If air sensitivity is suspected, perform the extraction and filtration steps under a blanket of nitrogen or argon.

Quantitative Data on Catalyst Performance

Table 1: Performance of Palladium Catalysts in Suzuki Coupling of Aryl Chlorides/Triflates

(Data modeled on typical performance for challenging substrates like naphthyl derivatives[2])

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Key Features
Pd(PPh₃)₄3 - 5TriphenylphosphineK₂CO₃, Cs₂CO₃Toluene, Dioxane/H₂O100-11012 - 2440-70Traditional, readily available, moderate activity for aryl chlorides.[2]
Pd(OAc)₂ / SPhos1 - 2SPhosK₃PO₄Toluene, t-AmOH100-1102 - 8>90Buchwald ligand; highly active for sterically hindered and electron-rich substrates.[2]
Pd₂(dba)₃ / XPhos1 - 2XPhosK₃PO₄2-Me-THF1008 - 16>95Highly active and versatile system for a broad range of substrates.
NiCl₂(dppp)5 - 10dpppK₃PO₄Dioxane80-10012 - 2460-85Cost-effective nickel alternative, effective for some aryl chlorides.
Table 2: Performance of Catalysts in Regioselective Hydrogenation of 2-Naphthol

(Data based on reported results for 2-naphthol hydrogenation[4])

CatalystSolventTemp (°C)H₂ Pressure (MPa)Time (h)Conversion (%)Selectivity to 5,6,7,8-THN-2-ol (%)
Ru-NiOₓ/CIsopropanol704310072.9
Ru/CIsopropanol7041210055.1
NiOₓ/CIsopropanol7041211.289.3

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted for the coupling of a 6-cyano-2-naphthyl triflate with an arylboronic acid using a Pd/SPhos catalyst system.[2]

  • Reagent Preparation : In a reaction tube, add the 6-cyano-2-naphthyl triflate (1.0 equiv), the arylboronic acid (1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and SPhos (0.04 equiv).

  • Inert Atmosphere : Seal the tube with a septum and purge with dry argon or nitrogen for 10-15 minutes.

  • Solvent Addition : Add degassed solvent (e.g., toluene or 2-Me-THF, to make a ~0.1 M solution) via syringe.

  • Reaction : Place the reaction tube in a preheated oil bath at 100-110 °C and stir vigorously for 2-8 hours.

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Selective Hydrogenation

This protocol is based on the regioselective hydrogenation of 2-naphthol to 5,6,7,8-tetrahydro-2-naphthol.[4]

  • Reactor Setup : Add this compound (1.0 equiv) and the Ru-NiOₓ/C catalyst (e.g., 10 wt% of the substrate) to a high-pressure autoclave reactor.

  • Solvent Addition : Add isopropanol as the solvent.

  • Purging : Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas to remove all air.

  • Reaction : Pressurize the reactor with hydrogen to the desired pressure (e.g., 4 MPa). Heat the reactor to the target temperature (e.g., 70 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction by taking aliquots (if the reactor allows) and analyzing them by GC-MS or HPLC.

  • Workup : After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purification : Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst, washing with additional solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X (Ar-Pd Complex) OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 Base Base (e.g., K₃PO₄) Base->Trans Activates Boronic Acid Boronic R²-B(OR)₂ Boronic->Trans RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² (Coupled Product) RedElim->Product Halide Ar-X (e.g., Naphthyl-Triflate) Halide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow General Workflow for Catalyst Screening cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification prep_reagents Prepare Substrates & Reagents prep_catalyst Select & Weigh Catalyst/Ligand prep_reagents->prep_catalyst prep_inert Ensure Inert Atmosphere (N₂/Ar) prep_catalyst->prep_inert add_solvents Add Degassed Solvents prep_inert->add_solvents run_reaction Run Reaction (Temp & Time) add_solvents->run_reaction monitor Monitor Progress (TLC, LCMS, GC) run_reaction->monitor workup Quench & Workup (Extraction) monitor->workup purify Purify Product (Chromatography) workup->purify characterize Characterize (NMR, MS) & Calculate Yield purify->characterize characterize->prep_catalyst Iterate/ Optimize

Caption: A general experimental workflow for catalyst screening and optimization.

Catalyst_Selection_Logic Decision Logic for Catalyst Selection start Desired Transformation of This compound c_c_bond C-C Bond Formation? start->c_c_bond c_o_bond C-O Bond Formation? c_c_bond->c_o_bond No suzuki Suzuki Coupling: Pd Precursor + Bulky Phosphine Ligand (e.g., Pd(OAc)₂/SPhos) c_c_bond->suzuki Yes reduction Reduction? c_o_bond->reduction No ether Etherification: Solid Acid Catalyst (e.g., Sulfonated SBA-15) or Williamson Ether (Base + Alkyl Halide) c_o_bond->ether Yes hydro Hydrogenation: Supported Metal Catalyst (e.g., Ru-NiOₓ/C, Pd/C, Rh/C) reduction->hydro Yes

Caption: Decision logic for initial catalyst selection based on reaction type.

References

storage and handling guidelines to maintain 6-Cyano-2-naphthol stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 6-Cyano-2-naphthol to ensure its stability and integrity for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry place. Specific temperature recommendations can vary by supplier, but a common range is 2-8°C.[1] Some sources also indicate that storage at room temperature is acceptable if the material is kept sealed and dry.[2] Always refer to the product-specific information provided by the supplier.

Q2: Is this compound sensitive to light or moisture?

A2: Yes, this compound is known to be light-sensitive. It should be stored away from direct sunlight and other strong light sources.[1][3] Additionally, it is crucial to prevent moisture exposure by keeping the container tightly closed in a dry environment.[1][4]

Q3: What type of container should I use to store this compound?

A3: The compound should be stored in a tightly sealed container to prevent exposure to air, moisture, and contaminants.[1][4][5] Suppliers often provide the material in suitable containers such as fluorinated bottles or within aluminum foil bags.[1]

Q4: What are the main chemical incompatibilities for this compound?

A4: To prevent degradation or hazardous reactions, avoid storing this compound with incompatible substances. These include strong oxidizing agents, strong bases, acids, and acid anhydrides.[3]

Q5: What personal protective equipment (PPE) is required when handling this compound?

A5: When handling this compound, which appears as a pale brown powder or crystalline solid, standard laboratory PPE is required.[1][2][6][7] This includes safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[4][5][8] If there is a risk of generating dust, a NIOSH-approved respirator (such as a type N95) should be used.[8] All handling should be performed in a well-ventilated area or under a chemical fume hood.[3][5]

Storage and Handling Summary

The following table summarizes the key quantitative and qualitative guidelines for maintaining the stability of this compound.

ParameterGuidelineSource
Storage Temperature 2-8°C or Room Temperature (Sealed, Dry)[1][2]
Atmosphere Store in a dry, well-ventilated place.[1][5]
Light Exposure Protect from direct sunlight and light.[1][3]
Moisture Keep container tightly closed to avoid moisture.[1][4]
Container Tightly closed, suitable containers (e.g., fluorinated bottle).[1][5]
Incompatible Materials Strong oxidizing agents, strong bases, acids, acid anhydrides.[3]
Appearance Pale Brown to Brown Crystalline Solid.[1][2]
Melting Point 165.5 - 170.5 °C[2][6][7][8]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Change in color or appearance of the solid. This may indicate degradation due to improper storage, such as exposure to light, moisture, or incompatible substances.Discard the reagent as its purity is compromised. Review storage procedures to ensure the container is tightly sealed and protected from light and moisture.
Inconsistent or unexpected experimental results. The reagent may have degraded, leading to lower purity and reactivity. This can be caused by prolonged storage outside of recommended conditions.Use a fresh batch of this compound for the experiment. If possible, verify the purity of the suspect batch using a technique like HPLC before further use.
Difficulty dissolving the compound. While soluble in methanol and slightly soluble in DMSO and ethanol, insolubility could indicate contamination or degradation.[1][2][7]Ensure you are using an appropriate solvent. If the issue persists with a recommended solvent, the compound's integrity may be compromised. Use a fresh vial and verify your solvent is pure.

Experimental Protocols

Protocol: General Assessment of Chemical Stability by HPLC

This protocol provides a general methodology for assessing the stability of this compound under various conditions.

  • Objective: To quantify the purity of this compound over time under specific stress conditions (e.g., elevated temperature, light exposure) using High-Performance Liquid Chromatography (HPLC).

  • Materials:

    • This compound (high-purity reference standard and test samples)

    • HPLC-grade methanol (or other suitable solvent)

    • HPLC system with a UV detector

    • Appropriate HPLC column (e.g., C18)

    • Environmental chamber or oven for temperature studies

    • Controlled light source for photostability studies

  • Methodology:

    • Initial Analysis (T=0): Prepare a standard solution of high-purity this compound at a known concentration. Perform an HPLC analysis to establish the initial purity and retention time. This serves as the baseline.

    • Sample Preparation: Weigh several samples of this compound into individual, appropriate vials.

    • Stress Conditions:

      • Thermal Stability: Place a set of samples in an environmental chamber at an elevated temperature (e.g., 40°C).

      • Photostability: Expose another set of samples to a controlled light source that simulates UV and visible light exposure. Keep a control set wrapped in aluminum foil to block light.

      • Control: Store one set of samples under the recommended storage conditions (e.g., 2-8°C, protected from light).

    • Time-Point Analysis: At predetermined intervals (e.g., 1 week, 2 weeks, 1 month), remove one sample from each stress condition and the control group.

    • Prepare a solution of each sample at the same concentration as the initial analysis.

    • Analyze each sample by HPLC using the same method as the baseline.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control and the T=0 baseline.

    • Calculate the percentage of this compound remaining at each time point.

    • Look for the appearance of new peaks, which would indicate degradation products.

Visual Logic and Workflow

The following diagrams illustrate the key relationships and workflows for maintaining the stability of this compound.

cluster_storage Optimal Storage Conditions cluster_handling Proper Handling Procedures cluster_outcome Experimental Outcome storage_temp Cool & Dry (2-8°C) stability Maintained Stability & Purity storage_temp->stability storage_light Protect from Light storage_light->stability storage_air Tightly Sealed Container storage_air->stability storage_chem Away from Incompatibles storage_chem->stability handle_ppe Use Correct PPE handle_ppe->stability handle_vent Well-Ventilated Area handle_vent->stability handle_dust Avoid Dust Formation handle_dust->stability degradation Degradation & Impurity improper_storage Improper Storage improper_storage->degradation improper_handling Improper Handling improper_handling->degradation

Caption: Logical flow from storage/handling to compound stability.

cluster_exp Experimental Use start Receive This compound check Verify Appearance (Pale Brown Powder) start->check store Store at 2-8°C Protected from Light/Moisture check->store handle Handle with PPE in Ventilated Area store->handle experiment Perform Experiment handle->experiment results Analyze Results experiment->results end_good Reliable Data results->end_good Consistent troubleshoot Troubleshoot: Check Reagent Stability results->troubleshoot Inconsistent troubleshoot->store Review Storage & Handling

Caption: Experimental workflow for using this compound.

References

common side products in the synthesis of 6-Cyano-2-naphthol and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Cyano-2-naphthol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: There are two primary synthetic routes for this compound:

  • Rosenmund-von Braun Reaction: This classic method involves the reaction of 6-bromo-2-naphthol with copper(I) cyanide (CuCN) in a high-boiling polar solvent like DMF or N-methyl-2-pyrrolidinone at elevated temperatures.

  • From 6-hydroxy-2-naphthaldehyde: A more modern and "greener" approach reacts 6-hydroxy-2-naphthaldehyde with hydroxylamine hydrochloride in a solvent such as dimethyl sulfoxide (DMSO). This method avoids the use of highly toxic cyanide reagents.[1]

Q2: What are the most likely impurities I will encounter in my crude this compound?

A2: The most common impurities are typically unreacted starting materials.

  • In the Rosenmund-von Braun synthesis , the primary impurity is unreacted 6-bromo-2-naphthol . Due to the high reaction temperatures, other minor, often colored, degradation byproducts may also be present.

  • In the synthesis from 6-hydroxy-2-naphthaldehyde , the main impurities are likely to be unreacted 6-hydroxy-2-naphthaldehyde and the intermediate oxime .

Q3: How can I purify my crude this compound?

A3: The most common and effective purification methods are recrystallization and acid-base extraction. The choice of method depends on the nature of the impurities.

  • Recrystallization is effective for removing a variety of impurities, especially when a suitable solvent system is chosen where the solubility of this compound and the impurities differ significantly. Common solvent systems include ethanol/water mixtures.[1]

  • Acid-base extraction is particularly useful for removing acidic impurities, such as unreacted 6-bromo-2-naphthol, from the desired product.[2]

Troubleshooting Guides

Problem 1: My final product is a brownish or off-white solid, not the expected pale-yellow crystals.
  • Possible Cause: Presence of colored impurities from the reaction or degradation of starting materials, especially in the high-temperature Rosenmund-von Braun synthesis.

  • Solution:

    • Recrystallization with Charcoal Treatment: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol). Add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes. The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal, then allow the filtrate to cool slowly to form crystals.

    • Column Chromatography: For persistent color issues, column chromatography using silica gel can be employed to separate the desired product from colored, polar impurities.

Problem 2: My purified this compound has a low melting point and broad melting range.
  • Possible Cause: The presence of residual starting materials or other side products is depressing the melting point. The reported melting point for pure this compound is in the range of 165.5-170.5 °C.[3]

  • Solution:

    • Identify the Impurity: Use analytical techniques like HPLC or TLC to identify the major impurities.

    • Targeted Purification:

      • If 6-bromo-2-naphthol is the contaminant, perform an acid-base extraction as detailed in the experimental protocols below.

      • If 6-hydroxy-2-naphthaldehyde or the oxime intermediate are present, recrystallization from an ethanol/water mixture is often effective.[1]

Data Presentation

Table 1: Solubility of this compound and Key Impurities in Common Solvents

CompoundWaterEthanolChloroformEthyl AcetateMethanolDMSO
This compound Sparingly SolubleSlightly Soluble[3][4]SolubleSlightly Soluble[3][4]Slightly Soluble[3][4]Slightly Soluble[3][4]
6-Bromo-2-naphthol Sparingly Soluble[5]Soluble[5][6]Soluble[6][7]SolubleSoluble[7]Soluble
6-Hydroxy-2-naphthaldehyde InsolubleSolubleSolubleSolubleSolubleSoluble

This table provides a qualitative guide for selecting appropriate solvents for purification.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization from an Ethanol/Water Mixture

This protocol is effective for removing non-polar impurities and unreacted 6-hydroxy-2-naphthaldehyde.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture on a hot plate or in a water bath.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Cloudiness: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Removal of Unreacted 6-Bromo-2-naphthol by Acid-Base Extraction

This protocol leverages the acidic nature of the phenolic hydroxyl group on 6-bromo-2-naphthol to separate it from the less acidic this compound.

  • Dissolution: Dissolve the crude product containing 6-bromo-2-naphthol in a suitable organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Base Extraction: Add a 5-10% aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. The volume of the basic solution should be approximately equal to the volume of the organic solution.

  • Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent the formation of an emulsion.

  • Separation: Allow the layers to separate. The aqueous layer (bottom layer) will contain the sodium salt of 6-bromo-2-naphthol, while the organic layer (top layer) will contain the this compound.

  • Drain and Repeat: Drain the lower aqueous layer. Repeat the extraction of the organic layer with a fresh portion of NaOH solution to ensure complete removal of the acidic impurity.

  • Washing the Organic Layer: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any residual NaOH and water.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Synthesis_Troubleshooting cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Guide Start Start Crude Product Crude Product Start->Crude Product Reaction Pure Product Pure Product Crude Product->Pure Product Purification Impurity_Detected Impurity Detected in Crude Product Unreacted_Bromo Unreacted 6-bromo-2-naphthol Impurity_Detected->Unreacted_Bromo Acidic Impurity Unreacted_Aldehyde Unreacted 6-hydroxy-2-naphthaldehyde / Oxime Impurity_Detected->Unreacted_Aldehyde Neutral/Slightly Acidic Impurity Colored_Impurities Colored Impurities Impurity_Detected->Colored_Impurities Discoloration Acid_Base_Extraction Acid_Base_Extraction Unreacted_Bromo->Acid_Base_Extraction Solution Recrystallization Recrystallization Unreacted_Aldehyde->Recrystallization Solution Recrystallization_Charcoal Recrystallization_Charcoal Colored_Impurities->Recrystallization_Charcoal Solution

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Workflow Crude_Product Crude this compound Dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) Crude_Product->Dissolve Add_Base Add Aqueous NaOH Solution Dissolve->Add_Base Separate_Layers Separate Organic and Aqueous Layers Add_Base->Separate_Layers Wash_Organic Wash Organic Layer with Water and Brine Separate_Layers->Wash_Organic Organic Layer Aqueous_Layer Aqueous Layer (contains 6-bromo-2-naphthol salt) Separate_Layers->Aqueous_Layer Aqueous Layer Dry_Organic Dry Organic Layer (e.g., Na2SO4) Wash_Organic->Dry_Organic Evaporate Evaporate Solvent Dry_Organic->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Experimental workflow for acid-base extraction.

References

improving the quantum yield of 6-Cyano-2-naphthol fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fluorescence quantum yield of 6-Cyano-2-naphthol (6-CN).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound (6-CN) and why is its fluorescence of interest?

A1: this compound (6-CN) is a fluorescent molecule belonging to the naphthol family. Its fluorescence properties are highly sensitive to its local environment, making it a valuable probe for studying molecular interactions, micro-environments (e.g., in proteins or micelles), and solvent properties. A key characteristic of 6-CN is that it is a "photoacid," meaning its hydroxyl group becomes significantly more acidic upon electronic excitation. This phenomenon, leading to Excited-State Proton Transfer (ESPT), is a primary factor influencing its fluorescence quantum yield.[1][2][3]

Q2: I am observing a very low fluorescence quantum yield for 6-CN in my aqueous solution. What are the likely causes?

A2: A low quantum yield for 6-CN, especially in polar, protic solvents like water, is expected and primarily due to Excited-State Proton Transfer (ESPT) .[1][3] Upon excitation, the hydroxyl group of 6-CN readily donates its proton to surrounding water molecules. This process provides a highly efficient non-radiative decay pathway that competes directly with fluorescence, thus quenching the emission from the protonated form and lowering the overall quantum yield. Other common causes for low quantum yield include:

  • Fluorescence Quenching: Presence of quenchers like dissolved oxygen or halide ions in the solution.[4][5]

  • High Concentration: At high concentrations, self-quenching or aggregation can occur, reducing fluorescence intensity.[4][5]

  • Inappropriate pH: The ground-state protonation of 6-CN is pH-dependent, which affects the absorbing species and subsequent emission.[6][7]

  • Solvent Impurities: Impurities in the solvent can act as quenchers. Always use high-purity or spectroscopy-grade solvents.[8]

Q3: How can I improve the fluorescence quantum yield of 6-CN?

A3: The primary strategy for enhancing the quantum yield of 6-CN is to suppress the ESPT process. This can be achieved by shielding the hydroxyl group from the bulk solvent, particularly water. Key methods include:

  • Solvent Choice: Using aprotic solvents (e.g., acetonitrile, dioxane) instead of protic solvents (e.g., water, methanol) can significantly reduce ESPT.[9][10]

  • Host-Guest Chemistry: Encapsulating 6-CN within a hydrophobic cavity of a host molecule can physically block access of water molecules to the hydroxyl group.

    • Cyclodextrins: α-cyclodextrin, in particular, has been shown to form a 1:2 inclusion complex with 6-CN, leading to a remarkable increase in fluorescence by suppressing ESPT.[1] Interestingly, β-cyclodextrin shows negligible effect on 6-CN's fluorescence.[1]

    • Micelles: Incorporating 6-CN into surfactant micelles (e.g., Sodium Dodecyl Sulfate - SDS) can also provide a non-polar micro-environment that inhibits proton transfer and enhances fluorescence.[11][12]

Q4: How does pH affect the fluorescence spectrum of 6-CN?

A4: The pH of the solution determines the ground-state equilibrium between the protonated form (neutral naphthol, ROH) and the deprotonated form (anion, RO⁻). These two species have distinct absorption and emission spectra. In the excited state, the equilibrium is governed by the much lower excited-state pKa (pKa). Therefore, you may observe emission from both the excited protonated form (ROH) and the excited anionic form (RO⁻*), even when starting from a solution containing only the ROH form, due to ESPT.[6][7][13] Controlling the pH is crucial for interpreting the fluorescence spectra correctly.

Quantitative Data Summary

The fluorescence quantum yield (Φf) of this compound is highly dependent on its environment. The following table summarizes key quantitative data from the literature.

CompoundEnvironment/SolventQuantum Yield (Φf)Key ObservationReference
This compound WaterVery Low (ESPT dominates)Strong quenching due to efficient proton transfer to water.[1][3]
This compound Aprotic SolventsHigher than in waterSuppression of ESPT pathway leads to increased fluorescence.[9][14]
This compound + β-Cyclodextrin (in water)Negligible ChangeForms a 1:1 complex but fails to significantly suppress ESPT.[1]
This compound + α-Cyclodextrin (in water)Remarkable IncreaseForms a 1:2 complex, effectively shielding the -OH group and inhibiting ESPT.[1]
2-Naphthol (parent) Aqueous Solution0.18Parent compound for comparison.[7]

Visual Guides & Workflows

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Quantum Yield Observed for 6-CN cause1 Dominant ESPT? start->cause1 cause2 Quencher Present? start->cause2 cause3 Incorrect pH? start->cause3 cause4 Concentration Too High? start->cause4 sol1 Change Solvent (Aprotic vs. Protic) cause1->sol1 Shield -OH group sol2 Add Host Molecule (e.g., α-Cyclodextrin) cause1->sol2 Shield -OH group sol3 De-gas Solution (Remove O2) cause2->sol3 sol4 Check Solvent Purity cause2->sol4 sol5 Adjust pH Buffer cause3->sol5 sol6 Perform Dilution Series cause4->sol6

Caption: Troubleshooting workflow for low quantum yield of 6-CN.

Enhancement_Mechanism cluster_water In Aqueous Solution cluster_CD With α-Cyclodextrin (α-CD) CN_H2O 6-CN CN_excited_H2O 6-CN* CN_H2O->CN_excited_H2O Excitation (hν) ESPT ESPT (Non-radiative) CN_excited_H2O->ESPT Proton Transfer Fluo_H2O Weak Fluorescence CN_excited_H2O->Fluo_H2O Minor Pathway H2O H₂O CN_excited_H2O->H2O ESPT->CN_H2O Decay CN_CD_complex 6-CN:(α-CD)₂ Complex CN_excited_CD [6-CN:(α-CD)₂]* CN_CD_complex->CN_excited_CD Excitation (hν) Fluo_CD Strong Fluorescence CN_excited_CD->Fluo_CD Radiative Decay ESPT_blocked ESPT Blocked CN_excited_CD->ESPT_blocked Inhibited Fluo_CD->CN_CD_complex Emission (hν')

Caption: Mechanism of fluorescence enhancement by α-cyclodextrin encapsulation.

Experimental Protocols

Protocol 1: Relative Fluorescence Quantum Yield Measurement

This protocol describes the comparative method for determining the fluorescence quantum yield of 6-CN relative to a known standard (e.g., quinine sulfate).[15][16]

Objective: To calculate the fluorescence quantum yield (Φf) of 6-CN.

Materials:

  • This compound (sample)

  • Quinine sulfate (standard, Φf = 0.54 in 0.1 M H₂SO₄)

  • Spectroscopy-grade solvents (e.g., cyclohexane for 6-CN, 0.1 M H₂SO₄ for standard)

  • Calibrated UV-Vis spectrophotometer

  • Calibrated spectrofluorometer

  • 10 mm path length quartz cuvettes

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the standard (quinine sulfate) in 0.1 M H₂SO₄.

    • Prepare a stock solution of the sample (6-CN) in the chosen solvent.

    • From the stock solutions, prepare a series of 4-5 dilutions for both the standard and the sample. The dilutions should have absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. Keeping absorbance below 0.1 is critical to avoid inner filter effects.[5][15][17]

  • Absorbance Measurement:

    • Select an excitation wavelength (e.g., 330 nm) where both the sample and standard absorb light.

    • Record the absorbance of each diluted solution at the selected excitation wavelength using the UV-Vis spectrophotometer.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the value used for absorbance measurements.

    • Record the fluorescence emission spectrum for each of the diluted solutions (both sample and standard). Ensure instrumental settings (e.g., slit widths) are identical for all measurements.[15]

    • Record the emission spectrum of a solvent blank for background correction.

  • Data Analysis:

    • Correct each emission spectrum by subtracting the solvent blank spectrum.

    • Integrate the area under each corrected emission spectrum to obtain the integrated fluorescence intensity (I).

    • For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

    • Determine the slope (Gradient) of the linear fit for both plots. The plots should be linear.[4][15]

  • Quantum Yield Calculation:

    • Use the following equation to calculate the quantum yield of the sample (Φf_sample):

      Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    • Where:

      • Φf_std is the known quantum yield of the standard.

      • Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.[16]

      • n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively.[16]

Protocol_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solutions (Sample & Standard) prep2 Create Dilution Series (Abs < 0.1) prep1->prep2 meas1 Measure Absorbance (at Excitation λ) prep2->meas1 meas2 Record Emission Spectra (Same Excitation λ) meas1->meas2 an1 Integrate Emission Spectra meas2->an1 an2 Plot Intensity vs. Absorbance an1->an2 an3 Determine Gradient (Slope) an2->an3 calc Calculate Quantum Yield using Comparative Equation an3->calc

References

challenges in scaling up the synthesis of 6-Cyano-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Cyano-2-naphthol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two primary routes for the synthesis of this compound:

  • Rosenmund-von Braun Reaction: This classic method involves the cyanation of an aryl halide, typically 6-bromo-2-naphthol, using copper(I) cyanide (CuCN) in a high-boiling polar solvent like DMF, NMP, or pyridine at elevated temperatures.[1][2]

  • Greener Alternative Route: This method involves the reaction of 6-hydroxy-2-naphthaldehyde with hydroxylamine hydrochloride in a solvent such as dimethyl sulfoxide (DMSO).[1][3] This route is often preferred for larger-scale synthesis due to the avoidance of highly toxic cyanide reagents.[1]

Q2: What are the main challenges when scaling up the Rosenmund-von Braun synthesis of this compound?

A2: Scaling up the Rosenmund-von Braun reaction presents several challenges:

  • Toxicity of Reagents: Copper(I) cyanide is highly toxic, and its handling and disposal on a large scale require stringent safety protocols and adherence to environmental regulations.[1]

  • High Reaction Temperatures: The reaction often requires temperatures up to 200°C, which can be challenging to manage safely and efficiently on a large scale, potentially leading to side reactions and impurities.[2][4]

  • Product Purification: The use of excess copper cyanide and high-boiling point solvents makes the isolation and purification of the final product difficult.[2]

  • Heat Transfer: Exothermic reactions can lead to localized hotspots in large reactors if mixing and heat removal are not efficient, affecting yield and purity.

Q3: What are the common issues encountered in the greener synthesis route from 6-hydroxy-2-naphthaldehyde?

A3: While safer, this route also has its challenges:

  • Reaction Control: The reaction of 6-hydroxy-2-naphthaldehyde with hydroxylamine hydrochloride can be exothermic, requiring careful temperature control during scale-up.

  • Work-up and Isolation: The product precipitates upon addition of water, and the filtration and washing of large quantities of solid need to be optimized to ensure purity and minimize product loss.[3]

  • Solvent Selection: While DMSO is effective, its high boiling point can complicate removal during downstream processing.

Q4: How can I improve the yield and purity of this compound during crystallization?

A4: For optimal crystallization:

  • Solvent Selection: A mixture of ethanol and water is commonly used for recrystallization.[3] The ratio should be optimized to ensure good solubility at high temperatures and poor solubility at low temperatures.

  • Cooling Rate: A slow and controlled cooling process generally leads to the formation of larger, purer crystals. Rapid cooling can trap impurities.

  • Seeding: Introducing a small amount of pure this compound crystals (seeding) to a supersaturated solution can initiate controlled crystallization.

  • Agitation: Gentle agitation can improve heat and mass transfer, leading to more uniform crystal growth, but vigorous agitation can lead to the formation of smaller crystals.

Troubleshooting Guides

Rosenmund-von Braun Synthesis from 6-Bromo-2-naphthol
Problem Possible Cause(s) Troubleshooting Steps
Low or No Reaction 1. Inactive 6-bromo-2-naphthol. 2. Poor quality of copper(I) cyanide. 3. Insufficient reaction temperature or time. 4. Presence of moisture in the reaction.1. Check the purity of the starting material. 2. Use freshly purchased, high-purity copper(I) cyanide. 3. Ensure the reaction is maintained at the specified temperature (typically 135-200°C) for the recommended duration (1.5-18 hours).[3][4] 4. Use dry solvents and ensure the reaction is performed under an inert atmosphere (e.g., nitrogen).[4]
Low Yield 1. Incomplete reaction. 2. Product degradation at high temperatures. 3. Inefficient work-up and extraction.1. Monitor the reaction by TLC or HPLC to ensure completion. 2. Consider using a lower reaction temperature for a longer duration. Some protocols suggest temperatures around 135°C.[3] 3. Optimize the extraction procedure. Ensure the pH is correctly adjusted during work-up to maximize product recovery.[3]
Impure Product (dark color, multiple spots on TLC) 1. Side reactions due to high temperature. 2. Residual copper salts. 3. Incomplete removal of high-boiling solvent.1. Lower the reaction temperature. 2. The work-up procedure involving an iron(III) chloride solution is designed to remove copper salts.[4] Ensure this step is performed correctly. 3. Use high vacuum distillation or azeotropic distillation to remove residual high-boiling solvents like NMP or DMF.
Difficulty in Product Isolation/Purification 1. Use of excess copper cyanide. 2. High viscosity of the reaction mixture.1. Use a minimal excess of copper(I) cyanide. 2. Dilute the reaction mixture with a suitable solvent before filtration to reduce viscosity.
Greener Synthesis from 6-Hydroxy-2-naphthaldehyde
Problem Possible Cause(s) Troubleshooting Steps
Low or No Reaction 1. Inactive starting materials. 2. Insufficient heating.1. Verify the purity of 6-hydroxy-2-naphthaldehyde and hydroxylamine hydrochloride. 2. Ensure the reaction mixture reaches and is maintained at the optimal temperature (around 100°C).[3]
Low Yield 1. Incomplete precipitation of the product. 2. Product loss during filtration and washing.1. After adding water, ensure the mixture is stirred for a sufficient time to allow for complete precipitation. Cooling the mixture may improve precipitation. 2. Use a minimal amount of cold solvent for washing the filtered product to avoid redissolving it.
Impure Product 1. Incomplete reaction leading to residual starting material. 2. Side products from the reaction.1. Monitor the reaction to completion using TLC or HPLC. 2. Optimize the recrystallization process. A second recrystallization may be necessary to achieve high purity.
Product is an oil or sticky solid 1. Presence of residual DMSO. 2. Incomplete drying.1. Ensure the product is thoroughly washed with water to remove DMSO. 2. Dry the product under vacuum at an appropriate temperature to remove residual solvents.

Experimental Protocols

Protocol 1: Rosenmund-von Braun Synthesis of this compound (Lab Scale)

This protocol is based on a reported lab-scale synthesis.[4]

Materials:

  • 6-bromo-2-hydroxynaphthalene (5 g, 0.022 mol)

  • Copper(I) cyanide (2.73 g, 0.03 mol)

  • Dry N-methyl-2-pyrrolidinone (NMP) (25 ml)

  • Iron(III) chloride (5.9 g)

  • Concentrated hydrochloric acid (3.18 ml)

  • Water (91 ml)

  • Ethyl ether

  • Anhydrous sodium sulfate

  • Activated charcoal

Procedure:

  • In a flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 6-bromo-2-hydroxynaphthalene in dry NMP.

  • Add copper(I) cyanide to the solution.

  • Heat the mixture to reflux at 200°C and maintain for 1.5 hours.

  • Cool the reaction mixture to 100°C.

  • In a separate beaker, prepare a solution of iron(III) chloride in water and concentrated hydrochloric acid.

  • Pour the reaction mixture into the iron(III) chloride solution and stir at 60°C for 30 minutes.

  • Extract the mixture with ethyl ether.

  • Treat the ether layer with activated charcoal and dry over anhydrous sodium sulfate.

  • Evaporate the ether to dryness.

  • Recrystallize the solid product from water to yield this compound.

Expected Yield: Approximately 54%.[4]

Protocol 2: Greener Synthesis of this compound (Larger Lab Scale)

This protocol is adapted from a larger scale laboratory synthesis.[3]

Materials:

  • 6-hydroxy-2-naphthaldehyde (350 g, 2.0 mol)

  • Hydroxylamine hydrochloride (278 g, 4.0 mol)

  • Dimethyl sulfoxide (DMSO) (3500 ml)

  • Ethanol

  • Water

Procedure:

  • In a 5000 mL three-neck flask, add 6-hydroxy-2-naphthaldehyde, hydroxylamine hydrochloride, and DMSO.

  • Stir the mixture and heat to 100°C.

  • Maintain the temperature at 100°C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a large amount of water and stir to precipitate the solid product.

  • Filter the solid and wash with water.

  • Recrystallize the crude product from an ethanol/water solution.

Expected Yield: Approximately 70%.[3]

Data Presentation

Table 1: Comparison of Lab-Scale Synthesis Protocols

ParameterRosenmund-von Braun Route[4]Greener Route[3]
Starting Material 6-bromo-2-hydroxynaphthalene6-hydroxy-2-naphthaldehyde
Key Reagent Copper(I) cyanideHydroxylamine hydrochloride
Solvent N-methyl-2-pyrrolidinone (NMP)Dimethyl sulfoxide (DMSO)
Reaction Temperature 200°C100°C
Reaction Time 1.5 hours1 hour
Reported Yield 54%70%
Key Safety Concern High toxicity of CuCNHandling of hydroxylamine HCl

Visualizations

Synthesis_Pathways cluster_0 Rosenmund-von Braun Route cluster_1 Greener Route 6-bromo-2-naphthol 6-bromo-2-naphthol 6-Cyano-2-naphthol_1 This compound 6-bromo-2-naphthol->6-Cyano-2-naphthol_1 CuCN, NMP, 200°C 6-hydroxy-2-naphthaldehyde 6-hydroxy-2-naphthaldehyde 6-Cyano-2-naphthol_2 This compound 6-hydroxy-2-naphthaldehyde->6-Cyano-2-naphthol_2 NH2OH·HCl, DMSO, 100°C

Caption: Primary synthetic routes to this compound.

Troubleshooting_Logic start Low Yield in Synthesis q1 Which synthesis route? start->q1 rosenmund Rosenmund-von Braun q1->rosenmund greener Greener Route q1->greener check_temp Check Reaction Temperature (135-200°C) rosenmund->check_temp check_precipitation Ensure Complete Precipitation (Stirring time, cooling) greener->check_precipitation check_reagents Verify Reagent Quality (CuCN, Starting Material) check_temp->check_reagents Temp OK optimize_workup Optimize Work-up (pH adjustment, extraction) check_reagents->optimize_workup Reagents OK check_washing Minimize Product Loss (Use cold solvent for washing) check_precipitation->check_washing Precipitation OK

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: 6-Cyano-2-naphthol for Spectroscopic Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-Cyano-2-naphthol in spectroscopic analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in spectroscopy?

This compound (6CN2) is a fluorescent molecule known as a "superphotoacid".[1][2][3][4] This means its acidity dramatically increases upon excitation with light. Its ground state pKa is approximately 8.4-8.6, while its excited state pKa* is around 0.2.[1][4] This significant change in acidity, coupled with its sensitivity to the local environment (solvatochromism), makes it a valuable probe in spectroscopy to study proton transfer dynamics and the polarity of microenvironments.

Q2: What is solvatochromism and how does it affect this compound's spectra?

Solvatochromism is the phenomenon where the absorption and emission spectra of a molecule shift in response to the polarity of the solvent.[1] For this compound, an increase in solvent polarity typically leads to a red-shift (a shift to longer wavelengths) in its fluorescence emission spectrum. This is because the excited state of the molecule is more polar than the ground state, and polar solvent molecules can stabilize this excited state, thus lowering its energy.

Q3: What is Excited-State Intramolecular Proton Transfer (ESIPT) and is it relevant for this compound?

Excited-State Intramolecular Proton Transfer (ESIPT) is a process where a proton is transferred within the same molecule in its excited state. While this compound is a potent excited-state proton donor, the term ESIPT is more commonly used for molecules where the proton is transferred between two functional groups on the same molecule. The primary excited-state process for this compound in protic or basic solvents is intermolecular proton transfer to the solvent or a base.

Q4: How do I choose the right solvent for my experiment?

The choice of solvent will depend on the specific application.

  • To study solvatochromism: A range of solvents with varying polarities should be used, from nonpolar (e.g., cyclohexane) to highly polar (e.g., acetonitrile, methanol).

  • To study excited-state proton transfer (ESPT): Protic solvents (e.g., water, alcohols) or solvents with basic properties are necessary to accept the proton from the excited this compound.

  • To minimize ESPT and focus on the neutral form's fluorescence: Aprotic, non-basic solvents are recommended.

Q5: What is a Lippert-Mataga plot and how is it useful for this compound?

A Lippert-Mataga plot is a graphical representation that relates the Stokes shift of a fluorophore to the polarity of the solvent. It is a powerful tool to quantify the change in dipole moment of a molecule upon excitation. For this compound, a linear Lippert-Mataga plot can confirm that the observed spectral shifts are indeed due to solvent polarity effects and can be used to estimate the difference in dipole moment between the ground and excited states.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or very low fluorescence signal 1. Incorrect excitation/emission wavelengths.2. Sample concentration is too low.3. Solvent is quenching the fluorescence.4. The compound has degraded.1. Check the absorption spectrum to determine the optimal excitation wavelength. Scan a broad emission range.2. Prepare a more concentrated solution.3. Use a different, non-quenching solvent. Degas the solvent if oxygen quenching is suspected.4. Prepare a fresh solution from a reliable stock.
Inconsistent or drifting fluorescence intensity 1. Photobleaching of the sample.2. Temperature fluctuations in the sample holder.3. Evaporation of the solvent.4. Aggregation of the solute at high concentrations.1. Reduce the excitation light intensity or the exposure time. Use fresh sample for each measurement.2. Use a temperature-controlled cuvette holder.3. Keep the cuvette capped.4. Work with more dilute solutions. Check for concentration-dependent changes in the spectra.
Emission spectrum overlaps with the excitation peak 1. Slit widths are too wide.2. Scattering from the sample (Rayleigh or Raman).1. Reduce the excitation and emission slit widths.2. Use a solvent with low Raman scattering. Measure a solvent blank to identify scattering peaks.
Unexpected peaks in the emission spectrum 1. Fluorescent impurities in the solvent or the this compound sample.2. Presence of the deprotonated (anionic) form due to basic impurities or solvent properties.3. Formation of excimers at high concentrations.1. Use high-purity, spectroscopy-grade solvents. Purify the this compound if necessary.2. In aprotic solvents, consider the presence of basic impurities. In protic solvents, this is expected. The anionic form will have a red-shifted emission.[5][6] 3. Dilute the sample and re-measure the spectrum.
Non-linear Lippert-Mataga plot 1. Specific solute-solvent interactions (e.g., hydrogen bonding) are occurring in addition to general polarity effects.2. The probe is undergoing a chemical reaction in some solvents (e.g., deprotonation).1. Analyze the data using multi-parameter solvent scales that account for specific interactions.2. Be aware of the pKa of this compound and the acidity/basicity of the solvents used.

Data Presentation

The following table summarizes the photophysical properties of a close structural analog of this compound, 5-isocyanonaphthalene-1-ol, in various solvents. The trends observed are expected to be very similar for this compound.

Table 1: Photophysical Properties of 5-isocyanonaphthalene-1-ol in Various Solvents [6]

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)Quantum Yield (ΦF)
Toluene32338551100.48
Dioxane32539859130.12
Ethyl Acetate32340062200.10
Dichloromethane32040568590.08
Tetrahydrofuran32641065490.69
Chloroform32741266420.05
Acetonitrile32441268590.11
2-Propanol32941565490.04
Methanol32941565490.04
N,N-Dimethylformamide33043271550.07
Dimethyl Sulfoxide32943574070.05

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Materials:

    • This compound (high purity)

    • Spectroscopy-grade solvents (e.g., cyclohexane, toluene, acetonitrile, methanol)

    • Volumetric flasks (e.g., 10 mL, 25 mL)

    • Micropipettes

  • Procedure for 1 mM Stock Solution:

    • Accurately weigh out 1.692 mg of this compound.

    • Dissolve the solid in a small amount of a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask.

    • Once fully dissolved, bring the volume up to the 10 mL mark with the same solvent.

    • Store the stock solution in a dark, sealed container at 4°C.

  • Procedure for Working Solutions (e.g., 10 µM):

    • Using a micropipette, transfer 100 µL of the 1 mM stock solution into a 10 mL volumetric flask.

    • Dilute to the 10 mL mark with the desired solvent for spectroscopic analysis.

    • Prepare fresh working solutions daily.

Protocol 2: Measurement of Absorption and Emission Spectra
  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Fluorometer

  • Procedure:

    • Turn on the spectrophotometer and fluorometer and allow the lamps to warm up for at least 30 minutes.

    • Use quartz cuvettes for all measurements.

    • Absorption Spectrum:

      • Fill a cuvette with the solvent to be used and record a baseline spectrum.

      • Rinse the cuvette with the working solution of this compound and then fill it.

      • Measure the absorption spectrum over a suitable wavelength range (e.g., 250-450 nm). The absorbance at the maximum should ideally be between 0.1 and 0.5.

    • Emission Spectrum:

      • Set the excitation wavelength of the fluorometer to the absorption maximum determined from the absorption spectrum.

      • Fill a cuvette with the solvent and record a solvent blank emission spectrum.

      • Rinse the cuvette with the working solution and then fill it. Ensure the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner-filter effects.

      • Measure the emission spectrum, starting the scan at a wavelength slightly higher than the excitation wavelength (e.g., excitation at 350 nm, start emission scan at 360 nm).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis stock Prepare 1 mM Stock Solution in Acetonitrile working Prepare 10 µM Working Solutions in Various Solvents stock->working Dilution abs_spec Measure Absorption Spectrum (UV-Vis Spectrophotometer) working->abs_spec em_spec Measure Emission Spectrum (Fluorometer) abs_spec->em_spec Determine Excitation Wavelength data_table Tabulate λ_abs, λ_em, Stokes Shift, Φ_F em_spec->data_table lippert_plot Construct Lippert-Mataga Plot data_table->lippert_plot

Caption: Experimental workflow for optimizing solvent systems for this compound spectroscopy.

solvent_effects cluster_energy cluster_legend S0_nonpolar Ground State (S₀) Nonpolar Solvent S1_nonpolar Excited State (S₁) Nonpolar Solvent S0_nonpolar->S1_nonpolar Absorption S1_nonpolar->S0_nonpolar Fluorescence (Higher Energy) S0_polar Ground State (S₀) Polar Solvent S1_polar Excited State (S₁) Polar Solvent S0_polar->S1_polar Absorption S1_polar->S0_polar Fluorescence (Lower Energy - Red Shift) increase_polarity Increasing Solvent Polarity stabilization Greater stabilization of the more polar excited state (S₁)

Caption: Relationship between solvent polarity and spectral shifts of this compound.

signaling_pathway cluster_ground_state Ground State (S₀) cluster_excited_state Excited State (S₁) ROH 6-CN-Naphthol (ROH) ROH_star Excited 6-CN-Naphthol (ROH) ROH->ROH_star Absorption of Light (hν) ROH_star->ROH Fluorescence (Neutral Form) RO_minus_star Excited Anion (RO⁻) ROH_star->RO_minus_star Proton Transfer to Solvent RO_minus_star->ROH Fluorescence (Anionic Form) (Red-Shifted) RO_minus_star->ROH_star Proton Recombination

Caption: Simplified Jablonski diagram illustrating the photophysical processes of this compound.

References

minimizing impurities in the Pinner reaction of 6-Cyano-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for minimizing impurities in the Pinner reaction of 6-Cyano-2-naphthol.

Frequently Asked Questions (FAQs)

Q1: What is the Pinner reaction and why is it used for this compound?

The Pinner reaction is an acid-catalyzed process that converts a nitrile (in this case, this compound) into an imino ester salt, often called a Pinner salt, by reacting it with an alcohol in the presence of an acid catalyst like hydrogen chloride (HCl).[1] This intermediate is valuable because it can be readily converted into other functional groups, such as esters or amidines, which are important in pharmaceutical synthesis.[2]

Q2: What are the most common impurities I might encounter in this reaction?

The primary impurities to monitor are:

  • 6-Hydroxy-2-naphthoic acid ester: This forms if water is present in the reaction, which hydrolyzes the intermediate Pinner salt.[1][2]

  • 6-Hydroxy-2-naphthamide: This can result from the thermal decomposition of the Pinner salt, especially if the reaction temperature is too high.[1][3]

  • Orthoester of 6-hydroxy-2-naphthoic acid: This can form if a large excess of alcohol is used in the reaction.[1][2]

  • Unreacted this compound: Incomplete reaction is a common issue if the reaction conditions are not optimal.

Q3: Why are anhydrous conditions so critical for the Pinner reaction?

The Pinner reaction is highly sensitive to moisture. The intermediate Pinner salt is readily hydrolyzed by water to form the corresponding ester.[1][4] Even small amounts of water can significantly reduce the yield of the desired imino ester and increase the level of the ester impurity. A study has shown that a Pinner reaction conducted in a 10:1 acetonitrile/water mixture can result in a yield as low as 3%.[4]

Q4: What is the optimal temperature for this reaction?

Low temperatures, typically between 0°C and 5°C, are crucial for the success of the Pinner reaction.[5] The imino ester hydrochloride (Pinner salt) intermediate is often thermodynamically unstable and can decompose at higher temperatures to form an amide and an alkyl chloride.[1][3] Maintaining a low temperature throughout the reaction, especially during the addition of the acid catalyst, minimizes this decomposition pathway.[3]

Q5: Can I use a Lewis acid instead of gaseous HCl?

Yes, Lewis acids like trimethylsilyl triflate (TMSOTf) can be used to promote the Pinner reaction.[4] A key advantage for a substrate like this compound is that Lewis acid-promoted Pinner reactions have been shown to be highly chemoselective, meaning they will not acylate the phenolic hydroxyl group.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired imino ester salt 1. Incomplete reaction due to insufficient acid catalyst. 2. Presence of water in the reaction mixture. 3. Reaction temperature was too low or reaction time was too short. 1. Use a slight excess (1.1-1.15 molar equivalents) of anhydrous HCl relative to the nitrile to drive the reaction to completion. [3]2. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. If using HCl gas, ensure it is passed through a drying agent. [2]3. Maintain the reaction temperature at 0-5°C and monitor the reaction's progress using an appropriate analytical method (e.g., TLC, HPLC) to determine the optimal reaction time. [5]
High levels of 6-hydroxy-2-naphthoic acid ester impurity Water is present in the reaction mixture, leading to the hydrolysis of the Pinner salt intermediate. [1]Strictly adhere to anhydrous conditions. Dry all solvents and reagents thoroughly. Consider using a system with a drying tube to protect the reaction from atmospheric moisture. [2]
Significant formation of 6-hydroxy-2-naphthamide byproduct 1. The reaction temperature was too high, causing thermal decomposition of the Pinner salt. [1][3]2. Excessively long reaction time, favoring the formation of the more thermodynamically stable amide. [3]1. Maintain a consistently low reaction temperature (0-5°C) throughout the entire process. [5]2. Monitor the reaction to avoid unnecessarily long reaction times once the starting material has been consumed. [3]
The Pinner salt does not precipitate from the reaction mixture The concentration of the reactants in the solvent may be too low, or the solvent system is not ideal for precipitation. If using a co-solvent, try reducing its volume. Alternatively, after the reaction is complete, carefully add a non-polar anhydrous solvent like diethyl ether or cyclopentyl methyl ether (CPME) to induce precipitation.

Impact of Reaction Parameters on Product and Impurity Formation

The following table summarizes the expected outcomes when varying key reaction parameters, based on established principles of the Pinner reaction.

Parameter Condition Expected Yield of Imino Ester Expected Impurity Levels Rationale
Temperature Low (0-5°C) High Low Minimizes thermal decomposition of the Pinner salt to the amide.[1]
High (>10°C) Low High (Amide) The Pinner salt is thermally unstable and will decompose.[3]
Water Content Anhydrous High Low Prevents hydrolysis of the Pinner salt to the ester.[2]
Trace Moisture Low High (Ester) The Pinner salt is highly susceptible to hydrolysis.[4]
HCl Concentration Slight Excess (e.g., 1.1 eq) High Low Ensures complete protonation and activation of the nitrile.[3]
Stoichiometric or Deficient Low (Unreacted Nitrile) Low Incomplete conversion of the starting material.
Reaction Time Optimal (Reaction Monitored) High Low Reaction is stopped upon consumption of starting material.
Excessive Potentially Lower Higher (Amide) Prolonged time can lead to the formation of more stable byproducts.[3]

Experimental Protocols

Protocol 1: Classical Pinner Reaction with Gaseous HCl

This protocol is based on general procedures for the Pinner reaction of aromatic nitriles.

Materials:

  • This compound

  • Anhydrous Methanol (or other anhydrous alcohol)

  • Anhydrous Hydrogen Chloride (gas)

  • Anhydrous Diethyl Ether

Procedure:

  • Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube.

  • Dissolution: In the flask, dissolve this compound in anhydrous methanol (e.g., 5-10 mL per gram of nitrile).

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • HCl Addition: Slowly bubble anhydrous HCl gas through the stirred solution. Monitor the temperature closely to ensure it does not rise above 5°C. Continue the addition until the solution is saturated and a slight excess of HCl has been added (typically determined by weight gain of the reaction vessel).[5]

  • Reaction: Seal the flask and continue to stir the mixture at 0-5°C. Monitor the reaction by TLC or HPLC until the starting material is consumed (typically several hours).[5]

  • Isolation: If the Pinner salt precipitates, it can be collected by filtration under a blanket of inert gas (e.g., nitrogen or argon). Wash the solid with cold, anhydrous diethyl ether and dry under vacuum. If it does not precipitate, the product can often be precipitated by the addition of anhydrous diethyl ether.

Protocol 2: Improved Pinner Reaction with in situ HCl Generation

This protocol avoids the direct handling of gaseous HCl.

Materials:

  • This compound

  • Anhydrous Methanol

  • Acetyl Chloride

  • Anhydrous Methyl tert-butyl ether (MTBE) or Cyclopentyl methyl ether (CPME)

Procedure:

  • Setup: In an oven-dried, three-necked flask with a stirrer, dropping funnel, and nitrogen inlet, add anhydrous methanol.

  • Cooling: Cool the methanol to 0-5°C in an ice-water bath.

  • HCl Generation: Slowly add acetyl chloride dropwise to the cold methanol. This reaction is exothermic and generates HCl in situ. Maintain the temperature below 10°C.

  • Nitrile Addition: Once the acetyl chloride addition is complete, add the this compound to the reaction mixture.

  • Reaction: Allow the reaction to stir at a controlled temperature (e.g., 10°C) for several hours (e.g., 10 hours), monitoring for completion.

  • Isolation: Add anhydrous MTBE or CPME to the reaction mixture and stir for an additional hour to precipitate the Pinner salt. Collect the solid by filtration, wash with the anhydrous ether, and dry.

Visualizations

Pinner Reaction Mechanism

Pinner_Reaction cluster_reactants Reactants cluster_products Product RCN This compound (R-CN) Nitrilium Nitrilium Ion [R-C≡NH]⁺ RCN->Nitrilium + H⁺ HCl HCl ROH Alcohol (R'-OH) PinnerSalt_protonated Protonated Imidate Nitrilium->PinnerSalt_protonated + R'-OH PinnerSalt Pinner Salt [R-C(OR')=NH₂]⁺Cl⁻ PinnerSalt_protonated->PinnerSalt - H⁺ Troubleshooting_Workflow Start Pinner Reaction of This compound CheckYield Low Yield? Start->CheckYield CheckPurity High Impurity? CheckYield->CheckPurity No Anhydrous Ensure Anhydrous Conditions CheckYield->Anhydrous Yes Success Reaction Successful CheckPurity->Success No Ester Ester Impurity? CheckPurity->Ester Yes HCl_Conc Optimize HCl Concentration (1.1-1.15 eq) Anhydrous->HCl_Conc TimeTemp Adjust Reaction Time/Temp (Monitor Progress) HCl_Conc->TimeTemp TimeTemp->Start Re-run Amide Amide Impurity? Ester->Amide No StrictDry Strictly Anhydrous Conditions Ester->StrictDry Yes LowerTemp Lower Reaction Temperature (0-5°C) Amide->LowerTemp Yes StrictDry->Start Re-run MonitorTime Reduce Reaction Time LowerTemp->MonitorTime MonitorTime->Start Re-run Conditions_Outcome cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcome LowTemp Low Temperature (0-5°C) DesiredProduct High Yield of Imino Ester LowTemp->DesiredProduct Anhydrous Anhydrous (No Water) Anhydrous->DesiredProduct OptimalHCl Optimal HCl (Slight Excess) OptimalHCl->DesiredProduct EsterImpurity Ester Impurity AmideImpurity Amide Impurity HighTemp High Temperature HighTemp->AmideImpurity Moisture Presence of Water Moisture->EsterImpurity

References

Validation & Comparative

A Comparative Guide to 6-Cyano-2-naphthol and Other Fluorescent pH Indicators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in cellular and biochemical analysis, the precise measurement of pH is critical. Fluorescent pH indicators have become indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution. This guide provides an objective comparison of the performance of 6-Cyano-2-naphthol with other widely used fluorescent pH indicators, including Seminaphtharhodafluor (SNARF), fluorescein, and rhodamine-based probes. The information presented is supported by available experimental data to assist in the selection of the most appropriate indicator for specific research needs.

Introduction to Fluorescent pH Indicators

Fluorescent pH indicators are molecules that exhibit changes in their fluorescence properties, such as intensity or wavelength, in response to variations in pH. This property allows for the non-invasive monitoring of pH in various environments, from simple solutions to the intricate interiors of living cells. The ideal fluorescent pH indicator possesses a combination of desirable characteristics, including a pKa value within the physiological range, high fluorescence quantum yield (brightness), significant changes in fluorescence upon protonation or deprotonation, and excellent photostability.

This compound: A Naphthalene-Based Indicator

This compound is a fluorescent dye belonging to the naphthol family. A key feature of this compound is its characterization as a "superphotoacid," meaning its acidity dramatically increases upon excitation with light.[1] Its ground state pKa is approximately 8.4-8.57, while its excited state pKa is significantly lower, around 0.2.[2][3] This substantial difference in acidity between the ground and excited states is a unique property among pH indicators.

Comparison of Photophysical and pH-Sensing Properties

To facilitate a direct comparison, the key photophysical and pH-sensing properties of this compound and other common fluorescent pH indicators are summarized in the table below. "Brightness" is a practical measure of a fluorophore's performance and is calculated as the product of its molar extinction coefficient and fluorescence quantum yield.

PropertyThis compoundFluoresceinCarboxy-SNARF-1Rhodamine B-based
pKa ~8.5 (ground state)[2][3], ~0.2 (excited state)[2][3]~6.4~7.54.7 - 5.2
Excitation Max (nm) ~350-360 (protonated), ~410-420 (deprotonated)~490 (dianion)550 (pH 6.0), 575 (pH 9.0)~550-560
Emission Max (nm) ~450-460 (protonated), ~500-520 (deprotonated)~515585 (pH 6.0), 640 (pH 9.0)~580-585
Quantum Yield (Φ) Data not readily available~0.93 (dianion)Data not readily availableHigh
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) Data not readily available~70,000 (dianion)Data not readily available~80,000
Brightness (ε × Φ) Data not readily available~65,100Data not readily availableHigh
Photostability Generally good for naphthalene derivativesModerate[4]Moderate[4]Generally high

Signaling Pathways and Experimental Workflows

To visualize the principles of action and experimental design, the following diagrams are provided in the DOT language for Graphviz.

pH-Dependent Fluorescence of this compound

G cluster_ground_state Ground State (pKa ≈ 8.5) cluster_excited_state Excited State (pKa* ≈ 0.2) 6CNOH This compound (Protonated, Fluorescent) 6CNO 6-Cyano-2-naphtholate (Deprotonated, Less Fluorescent) 6CNOH->6CNO + OH⁻ - H₂O Light_Absorption Light Absorption 6CNO->6CNOH + H⁺ 6CNOH_exc Excited this compound (Highly Acidic) 6CNO_exc Excited 6-Cyano-2-naphtholate 6CNOH_exc->6CNO_exc Proton Transfer Light_Absorption->6CNOH_exc

Caption: pH-dependent equilibrium and photoacidic behavior of this compound.

General Experimental Workflow for Comparing Fluorescent pH Indicators

G Start Start: Select Indicators Prepare_Solutions Prepare Stock Solutions of Each Indicator Start->Prepare_Solutions Prepare_Buffers Prepare a Series of pH Buffers Prepare_Solutions->Prepare_Buffers Measure_Spectra Measure Absorption and Emission Spectra at Each pH Prepare_Buffers->Measure_Spectra Determine_pKa Determine pKa from Spectral Data Measure_Spectra->Determine_pKa Measure_QY Measure Fluorescence Quantum Yield Measure_Spectra->Measure_QY Measure_Photostability Assess Photostability under Controlled Illumination Measure_Spectra->Measure_Photostability Analyze_Data Analyze and Compare Performance Metrics Determine_pKa->Analyze_Data Measure_QY->Analyze_Data Measure_Photostability->Analyze_Data Conclusion Conclusion: Select Optimal Indicator for Application Analyze_Data->Conclusion

Caption: A generalized workflow for the comparative evaluation of fluorescent pH indicators.

Experimental Protocols

Determination of pKa via Spectrophotometric Titration

The acid dissociation constant (pKa) is a critical parameter for a pH indicator, as it defines the pH range over which the indicator is most sensitive.

Materials:

  • Fluorescent pH indicator stock solution (e.g., 1 mM in DMSO or ethanol).

  • A series of buffers with known pH values spanning the expected pKa range of the indicator (e.g., universal buffer or a series of phosphate and borate buffers).

  • Spectrofluorometer.

  • Cuvettes.

Procedure:

  • Prepare a series of solutions by diluting the indicator stock solution to a final concentration (e.g., 1-10 µM) in each of the pH buffers.

  • For each solution, measure the fluorescence emission spectrum at a fixed excitation wavelength. For ratiometric indicators, it may be necessary to measure emission at two wavelengths or excitation at two wavelengths.

  • Plot the fluorescence intensity (or the ratio of intensities at two wavelengths) against the pH of the buffer.

  • Fit the resulting data to the Henderson-Hasselbalch equation or a sigmoidal curve to determine the pKa, which corresponds to the pH at the midpoint of the transition.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) quantifies the efficiency of the fluorescence process. It is often determined relative to a well-characterized standard.

Materials:

  • Solution of the indicator to be tested.

  • Solution of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Spectrophotometer and spectrofluorometer.

  • Cuvettes.

Procedure:

  • Prepare dilute solutions of both the test indicator and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

  • Measure the absorbance of both solutions at the chosen excitation wavelength.

  • Measure the fluorescence emission spectrum of both solutions, ensuring identical instrument settings (e.g., excitation and emission slit widths).

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • 'sample' and 'std' refer to the test sample and the standard, respectively.

Assessment of Photostability

Photostability is the resistance of a fluorophore to photodegradation upon exposure to light.

Materials:

  • Solution of the fluorescent indicator.

  • A stable light source (e.g., the excitation source of a spectrofluorometer or a microscope).

  • Spectrofluorometer or fluorescence microscope with a sensitive detector.

Procedure:

  • Place the indicator solution in the light path of the instrument.

  • Continuously illuminate the sample with a constant light intensity.

  • Record the fluorescence intensity at regular time intervals.

  • Plot the fluorescence intensity as a function of time.

  • The rate of fluorescence decay provides a measure of the indicator's photostability. This can be compared across different indicators under identical illumination conditions. A slower decay rate indicates higher photostability. For a more quantitative comparison, the photobleaching quantum yield can be determined.[1]

Conclusion

The selection of a fluorescent pH indicator is a critical step in experimental design. This compound, with its unique photoacidic properties, offers an interesting alternative to more conventional indicators. However, the lack of readily available quantitative data on its fluorescence quantum yield and molar extinction coefficient currently limits a direct comparison of its brightness with established probes like fluorescein, SNARF, and rhodamine derivatives. While naphthalene-based dyes are generally known for good photostability, direct comparative studies are needed to definitively rank this compound against other indicators in this regard.

For applications requiring high brightness and proven performance within the physiological pH range, Carboxy-SNARF-1 and various rhodamine-based indicators remain excellent choices. Fluorescein, while very bright, is known to have moderate photostability.[4] The choice of indicator will ultimately depend on the specific pH range of interest, the required photostability for the duration of the experiment, and the instrumentation available. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative evaluations to determine the most suitable fluorescent pH indicator for their specific needs.

References

6-Cyano-2-naphthol: A Superior Photoacid to 2-Naphthol for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a photoacid can be critical for applications ranging from ultrafast spectroscopy to targeted drug delivery. While 2-naphthol has been a foundational tool in studying proton transfer, 6-cyano-2-naphthol has emerged as a significantly more potent and versatile alternative. This guide provides a detailed comparison of these two photoacids, supported by experimental data, to inform the selection of the optimal compound for your research needs.

The primary advantage of this compound over 2-naphthol lies in its markedly increased excited-state acidity. The addition of an electron-withdrawing cyano (-CN) group to the naphthalene ring system dramatically enhances the molecule's ability to donate a proton upon photoexcitation. This heightened photoacidity, often categorized as "superphotoacidity," leads to significantly faster and more efficient proton transfer dynamics, a crucial attribute for many advanced applications.

Quantitative Comparison of Photophysical Properties

The following table summarizes the key photophysical parameters of this compound and 2-naphthol in aqueous solutions, highlighting the superior photoacidic properties of the cyano-substituted compound.

PropertyThis compound2-Naphthol
Ground-State Acidity (pKa) 8.4[1][2][3]9.5
Excited-State Acidity (pKa)*~0.2[1][2][3]2.8 - 3.3
Fluorescence Quantum Yield (Φf) of Neutral Form Very low (<0.01)0.18
Excited-State Lifetime (τ) of Neutral Form Picoseconds~5.2 ns
Excited-State Proton Transfer Rate (kd) Extremely fast(8.1 ± 0.3) x 10⁷ s⁻¹

The data clearly illustrates that this compound is a much stronger acid in the excited state, with a pKa* value orders of magnitude lower than that of 2-naphthol. This translates to an extremely rapid proton transfer rate, on the picosecond timescale, making the fluorescence of its neutral form in water almost negligible. In contrast, 2-naphthol exhibits a measurable fluorescence quantum yield and a longer excited-state lifetime for its protonated form, indicative of a slower proton transfer process.

Experimental Protocols

Determining Excited-State Acidity (pKa*) by Fluorescence Titration

This method relies on the change in fluorescence intensity of the acidic (protonated) and basic (deprotonated) forms of the photoacid as a function of pH.

Materials:

  • This compound or 2-naphthol

  • A series of buffer solutions of known pH (e.g., phosphate, borate, citrate buffers)

  • Spectrofluorometer

  • pH meter

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the photoacid in a suitable solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mM.

  • Prepare a series of buffered aqueous solutions with varying pH values, covering a range that brackets the expected pKa*.

  • For each pH value, prepare a sample by adding a small aliquot of the photoacid stock solution to the buffer solution in a volumetric flask. The final concentration of the photoacid should be in the micromolar range to avoid aggregation and inner filter effects.

  • Measure the fluorescence emission spectrum of each sample using the spectrofluorometer. The excitation wavelength should be set to the absorption maximum of the photoacid. Record the fluorescence intensity at the emission maximum of the acidic form (I_HA) and the basic form (I_A-).

  • Plot the ratio of the fluorescence intensities (I_HA / I_A-) against the pH of the solutions.

  • The pKa is determined* as the pH at which the fluorescence intensities of the acidic and basic forms are equal (the inflection point of the titration curve).

Measuring Excited-State Lifetime and Proton Transfer Rate using Time-Resolved Fluorescence Spectroscopy

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique used to measure the decay of fluorescence intensity over time, providing information about the excited-state lifetime and the rates of various decay processes, including proton transfer.

Instrumentation:

  • Pulsed light source (e.g., picosecond laser or LED) with a high repetition rate.

  • Sample holder and optics for fluorescence collection.

  • Fast photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT or single-photon avalanche diode - SPAD).

  • TCSPC electronics (e.g., time-to-amplitude converter - TAC, and multichannel analyzer - MCA).

Procedure:

  • Prepare a dilute solution of the photoacid in the solvent of interest (e.g., water). The concentration should be low enough to avoid re-absorption and excimer formation.

  • Set the excitation wavelength of the pulsed light source to selectively excite the photoacid.

  • Collect the fluorescence emission at a wavelength corresponding to the emission of the neutral (protonated) form of the photoacid.

  • The TCSPC system measures the time difference between the excitation pulse and the detection of the first fluorescence photon. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.

  • The resulting fluorescence decay curve is then analyzed by fitting it to an exponential decay model. For a simple system, the decay is mono-exponential, and the lifetime (τ) is the time it takes for the fluorescence intensity to decay to 1/e of its initial value.

  • The rate of excited-state proton transfer (kd) can be determined from the excited-state lifetime of the protonated form (τ) and the fluorescence lifetime in the absence of proton transfer (τ₀, measured in a non-protic solvent) using the equation: kd = (1/τ) - (1/τ₀).

Visualizing the Advantage: Signaling Pathways and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of the excited-state proton transfer process and the experimental workflow for pKa* determination.

ESPT_Pathway cluster_ground Ground State (S0) cluster_excited Excited State (S1) HA HA A_minus A⁻ + H⁺ HA->A_minus pKa HA_star HA HA->HA_star Absorption HA_star->HA Fluorescence (τ) A_minus_star A⁻ + H⁺ HA_star->A_minus_star pKa* A_minus_star->A_minus Fluorescence

Excited-State Proton Transfer (ESPT) Cycle

pKa_determination_workflow start Start prep_solutions Prepare Photoacid Stock & Buffered Solutions (Varying pH) start->prep_solutions measure_fluorescence Measure Fluorescence Spectra of Acidic and Basic Forms prep_solutions->measure_fluorescence plot_data Plot Fluorescence Intensity Ratio vs. pH measure_fluorescence->plot_data determine_pka Determine pKa* at Inflection Point plot_data->determine_pka end End determine_pka->end

Workflow for pKa* Determination

References

A Comparative Analysis of 6-Cyano-2-naphthol and Other Cyano-Substituted Naphthols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synthesis, physicochemical properties, and performance of 6-Cyano-2-naphthol and its isomers, providing crucial data for researchers in drug discovery, materials science, and fluorescent probe development.

Cyano-substituted naphthols represent a versatile class of compounds with significant potential across various scientific disciplines. Their unique electronic and photophysical properties, largely influenced by the position of the cyano group on the naphthalene ring, make them valuable building blocks for advanced materials and biologically active molecules. This guide offers a comparative analysis of this compound and other cyano-substituted naphthols, presenting key experimental data to aid researchers in selecting the optimal isomer for their specific application.

Physicochemical Properties: A Comparative Overview

The position of the electron-withdrawing cyano group significantly impacts the physicochemical properties of the naphthol scaffold, including acidity (pKa) and melting point. These parameters are crucial for predicting the behavior of these compounds in different environments and for designing synthetic routes.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Ground State)pKa* (Excited State)
This compound C₁₁H₇NO169.18165.5 - 170.5[1][2]8.4[1][2][3][4]0.2[1][2][3][4]
5-Cyano-2-naphthol C₁₁H₇NO169.18Data not availableData not availableData not available
5,8-Dicyano-2-naphthol C₁₂H₆N₂O194.19Data not availableData not availableData not available

Note: Experimental data for a wider range of cyano-substituted naphthol isomers is limited in publicly available literature. The table will be updated as more data becomes available.

This compound is notably characterized as a "superphotoacid," exhibiting a dramatic increase in acidity upon photoexcitation, as indicated by the large difference between its ground state pKa and excited state pKa*[1][2][3][4][5]. This property is central to its application in studies of proton-transfer kinetics.

Synthesis of Cyano-Substituted Naphthols

The synthesis of cyano-substituted naphthols can be achieved through several methods. The choice of synthetic route often depends on the availability of starting materials and the desired isomer.

Experimental Protocols for the Synthesis of this compound

Two primary methods for the synthesis of this compound are well-documented:

Method 1: From 6-bromo-2-naphthol

This method involves a nucleophilic aromatic substitution reaction where the bromo group is displaced by a cyanide group.

  • Reactants: 6-bromo-2-naphthol, Copper(I) cyanide (CuCN)[6]

  • Solvent: N-methyl-2-pyrrolidinone (NMP) or Dimethylformamide (DMF)[6]

  • Procedure:

    • A solution of 6-bromo-2-naphthol and CuCN in NMP or DMF is heated under a nitrogen atmosphere.[6]

    • The reaction mixture is refluxed for several hours.

    • After cooling, the mixture is poured into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

    • The product is extracted with an organic solvent, such as ethyl ether.

    • The organic layer is then dried and the solvent is evaporated.

    • The crude product is purified by recrystallization.

  • Yield: Approximately 54%[7]

Method 2: From 6-hydroxy-2-naphthaldehyde

This two-step one-pot synthesis offers an alternative route that avoids the use of toxic heavy metals.

  • Reactants: 6-hydroxy-2-naphthaldehyde, Hydroxylamine hydrochloride[6]

  • Solvent: Dimethyl sulfoxide (DMSO)[6]

  • Procedure:

    • 6-hydroxy-2-naphthaldehyde and hydroxylamine hydrochloride are dissolved in DMSO.

    • The mixture is heated, leading to the formation of an oxime intermediate.

    • Continued heating results in the dehydration of the oxime to the corresponding nitrile (this compound).[5]

    • The reaction mixture is cooled and poured into water to precipitate the product.

    • The solid is collected by filtration, washed with water, and recrystallized.

  • Yield: Approximately 70%[6]

Synthesis_Workflow cluster_method1 Method 1: From 6-bromo-2-naphthol cluster_method2 Method 2: From 6-hydroxy-2-naphthaldehyde 6-bromo-2-naphthol 6-bromo-2-naphthol Reaction1 Nucleophilic Aromatic Substitution (in NMP/DMF) 6-bromo-2-naphthol->Reaction1 CuCN CuCN CuCN->Reaction1 Purification1 Extraction and Recrystallization Reaction1->Purification1 6-Cyano-2-naphthol1 This compound Purification1->6-Cyano-2-naphthol1 6-hydroxy-2-naphthaldehyde 6-hydroxy-2-naphthaldehyde Reaction2 Oxime Formation and Dehydration (in DMSO) 6-hydroxy-2-naphthaldehyde->Reaction2 Hydroxylamine_HCl Hydroxylamine HCl Hydroxylamine_HCl->Reaction2 Purification2 Precipitation and Recrystallization Reaction2->Purification2 6-Cyano-2-naphthol2 This compound Purification2->6-Cyano-2-naphthol2 ESPT_Pathway Ground_State R-OH (Ground State) Excited_State R-OH* (Excited State) Ground_State->Excited_State Absorption (hν) Excited_State->Ground_State Fluorescence (hν') Anion_Excited_State R-O-* + H+ (Excited State Anion) Excited_State->Anion_Excited_State Proton Transfer Anion_Ground_State R-O- + H+ (Ground State Anion) Anion_Excited_State->Anion_Ground_State Fluorescence (hν'') Anion_Ground_State->Ground_State Protonation

References

A Comparative Guide to the Acidity of 6-Cyano-2-naphthol in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the acidity (pKa) of 6-cyano-2-naphthol and related phenolic compounds in different solvent environments. Understanding the pKa of a compound is crucial in drug development and chemical research as it influences properties such as solubility, absorption, and reactivity. While experimental data for this compound is primarily available in aqueous solutions, this guide offers a comparative framework using data from structurally similar compounds, 2-naphthol and phenol, to infer its likely behavior in other solvents.

Executive Summary

This compound is a weak acid with a reported ground state pKa in aqueous solution of approximately 8.4 to 8.57.[1][2][3][4][5][6] This makes it a slightly stronger acid than its parent compound, 2-naphthol. The electron-withdrawing nature of the cyano group at the 6-position is expected to increase the acidity of the naphthol hydroxyl group. This guide presents the available experimental pKa data and provides a detailed protocol for its determination in various solvents, enabling researchers to validate and expand upon these values.

Data Presentation: pKa Values of Phenolic Compounds

The following table summarizes the available experimental pKa values for this compound and the reference compounds, 2-naphthol and phenol, in different solvents. The data highlights the current gap in experimental values for this compound in non-aqueous media.

CompoundSolventpKa
This compound Water~8.4 - 8.57 (Predicted/Reported)[1][2][3][4][5]
MethanolNot available
AcetonitrileNot available
Dimethyl Sulfoxide (DMSO)Not available
2-Naphthol Water9.47 - 9.51[7][8][9]
MethanolNot available
AcetonitrileNot available
Dimethyl Sulfoxide (DMSO)Not available
Phenol Water9.95
Acetonitrile/Water (10% v/v)10.24
Dimethyl Sulfoxide (DMSO)18.0

Comparative Analysis

The cyano substituent on the naphthalene ring of this compound significantly influences its acidity compared to the unsubstituted 2-naphthol. The electron-withdrawing effect of the nitrile group stabilizes the corresponding phenolate anion, leading to a lower pKa value and thus, higher acidity.

The solvent environment plays a critical role in determining the acidity of a compound. Polar protic solvents like water and methanol can stabilize both the acidic and basic forms through hydrogen bonding. Aprotic polar solvents like acetonitrile and DMSO are less effective at solvating the anion, which can significantly alter the pKa. For instance, the pKa of phenol dramatically increases in DMSO compared to water, indicating it is a much weaker acid in that environment. A similar trend would be expected for this compound.

Experimental Protocols: Spectrophotometric pKa Determination

For researchers wishing to determine the pKa of this compound in a specific solvent, the following spectrophotometric method, adapted from the procedure for 2-naphthol, is recommended.[7][10] This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the molecule.

Materials:

  • This compound

  • Solvent of interest (e.g., methanol, acetonitrile, DMSO, or aqueous buffers)

  • Strong acid (e.g., HCl) and strong base (e.g., NaOH) for preparing fully protonated and deprotonated reference solutions

  • A series of buffer solutions with known pH values in the desired solvent

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in the chosen solvent.

  • Preparation of Sample Solutions:

    • Prepare a "fully protonated" sample by diluting the stock solution in a solution of a strong acid.

    • Prepare a "fully deprotonated" sample by diluting the stock solution in a solution of a strong base.

    • Prepare a series of samples by diluting the stock solution in buffer solutions of varying known pH values, spanning the expected pKa range.

  • Spectrophotometric Measurements:

    • Record the UV-Vis absorption spectrum for each sample solution over a relevant wavelength range.

    • Identify the wavelength of maximum absorbance for the protonated form (λ_acid) and the deprotonated form (λ_base).

  • Data Analysis:

    • At a chosen wavelength (ideally where the difference in absorbance between the two forms is maximal), record the absorbance of the acidic (A_acid), basic (A_base), and buffered solutions (A).

    • The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_base - A) / (A - A_acid)]

    • Alternatively, plotting the absorbance at a specific wavelength against the pH will generate a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

Visualizing the Experimental Workflow

The following diagrams illustrate the key relationships and the experimental workflow for the spectrophotometric determination of pKa.

pKa_Relationship cluster_concepts Conceptual Relationship pKa pKa Acidity Acidity pKa->Acidity defines Solvent Solvent Solvent->pKa influences Structure Structure Structure->pKa influences

Caption: Relationship between pKa, acidity, solvent, and molecular structure.

Experimental_Workflow cluster_workflow Spectrophotometric pKa Determination Workflow A Prepare Stock Solution of this compound B Prepare Sample Solutions (Acidic, Basic, Buffered pH) A->B C Measure UV-Vis Spectra B->C D Data Analysis (Henderson-Hasselbalch) C->D E Determine pKa D->E

Caption: Workflow for the experimental determination of pKa using UV-Vis spectrophotometry.

References

A Comparative Guide to Fluorescent Probes for Ion Sensing: A Focus on Naphthol Derivatives and Other Key Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and selective detection of ions is crucial for understanding biological processes and developing new therapeutic agents. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution. This guide provides a comparative overview of the performance of naphthol-based fluorescent probes against other widely used fluorophore families, including coumarin, rhodamine, and BODIPY derivatives, supported by experimental data and detailed protocols.

While 6-Cyano-2-naphthol is primarily recognized as a "superphotoacid" and a versatile synthetic intermediate in the development of more complex molecules, the broader class of naphthol- and naphthalene-based derivatives has been successfully employed in the design of fluorescent ion sensors.[1] These probes, along with other key fluorophore classes, offer a range of photophysical and chemical properties that can be tailored for the detection of specific ions.

Performance Comparison of Fluorescent Ion Probes

The selection of a fluorescent probe for a specific application depends on a multitude of factors, including the target ion, the desired sensitivity and selectivity, and the experimental environment. The following tables provide a quantitative comparison of representative fluorescent probes from four major classes, highlighting their key performance metrics.

Naphthol-Based Fluorescent Probes

Naphthol-based probes are characterized by their rigid aromatic structure, which can lead to high fluorescence quantum yields and good photostability. Their photophysical properties are often sensitive to the local environment, making them suitable for sensing applications.

Probe NameTarget IonExcitation (λex, nm)Emission (λem, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Binding Affinity (Ka or Kd)Detection Limit (LOD)Reference
Probe L Zn²⁺~370486--Ka = 2.48 × 10⁵ M⁻¹1.04 × 10⁻⁷ M[2]
F6 Al³⁺-462 & 538--Ka = 1.598 × 10⁵ M⁻¹8.73 × 10⁻⁸ M[3]
Coumarin-Based Fluorescent Probes

Coumarin derivatives are known for their strong absorption in the near-UV and visible regions and often exhibit large Stokes shifts. Their compact size and amenability to chemical modification make them a popular scaffold for ion probes.

Probe NameTarget IonExcitation (λex, nm)Emission (λem, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Binding Affinity (Ka or Kd)Detection Limit (LOD)Reference
CPM Ca²⁺-----5.81 × 10⁻⁷ M[4]
Probe 3 Sn²⁺480----3.89 μM[5][6][7]
Rhodamine-Based Fluorescent Probes

Rhodamine-based probes are valued for their long-wavelength excitation and emission, high photostability, and excellent fluorescence quantum yields. Many rhodamine probes operate via a "turn-on" mechanism involving a spiro-lactam ring-opening upon ion binding.

Probe NameTarget IonExcitation (λex, nm)Emission (λem, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Binding Affinity (Ka or Kd)Detection Limit (LOD)Reference
Probe 1 Hg²⁺520586---3.0 × 10⁻⁸ M[8]
Probe P Hg²⁺-583--Ka = 3.18 × 10⁴ M⁻¹-[9]
BODIPY-Based Fluorescent Probes

BODIPY (boron-dipyrromethene) dyes are characterized by their sharp absorption and emission peaks, high molar absorptivity, and high fluorescence quantum yields that are often insensitive to the solvent environment.

Probe NameTarget IonExcitation (λex, nm)Emission (λem, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Binding Affinity (Ka or Kd)Detection Limit (LOD)Reference
BODIPY-CL Fe³⁺-516---2.9 μM[10][11]
BODIPY-PH Fe³⁺-518-0.013 (free), 0.033 (bound)Ka = 5.4 × 10⁴ M⁻¹0.58 µM[12]
BODIPY derivative 1 Fe³⁺497513275,4230.68--[13]

Signaling Mechanisms and Experimental Workflows

The detection of ions by fluorescent probes relies on various signaling mechanisms that alter the photophysical properties of the fluorophore upon ion binding. Understanding these mechanisms is key to interpreting experimental results.

Common Signaling Pathways

cluster_0 Signaling Mechanisms cluster_1 Fluorescence Response PET Photoinduced Electron Transfer (PET) TurnOn Turn-On PET->TurnOn TurnOff Turn-Off PET->TurnOff CHEF Chelation-Enhanced Fluorescence (CHEF) CHEF->TurnOn FRET Förster Resonance Energy Transfer (FRET) Ratiometric Ratiometric Shift FRET->Ratiometric ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) ESIPT->Ratiometric IonBinding Ion Binding Event IonBinding->PET Modulates IonBinding->CHEF Induces IonBinding->FRET Alters distance/ orientation IonBinding->ESIPT Affects

Caption: Common signaling mechanisms in fluorescent ion probes.

General Experimental Workflow for Ion Sensing

The following diagram outlines a typical workflow for evaluating the performance of a fluorescent probe for ion sensing.

ProbeSynthesis Probe Synthesis & Characterization StockSolution Preparation of Probe & Ion Stock Solutions ProbeSynthesis->StockSolution Titration Fluorescence Titration Experiment StockSolution->Titration DataAnalysis Data Analysis (Binding Constant, LOD) Titration->DataAnalysis Selectivity Selectivity & Interference Studies DataAnalysis->Selectivity CellImaging Live Cell Imaging (Optional) Selectivity->CellImaging

Caption: A generalized workflow for fluorescent ion probe evaluation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and comparable data on the performance of fluorescent probes.

Protocol 1: Determination of Binding Affinity by Fluorescence Titration

This protocol describes a general method for determining the binding constant (Ka or Kd) of a fluorescent probe for a specific metal ion.

Materials:

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO).

  • Metal ion stock solution (e.g., 10 mM aqueous solution of a salt like ZnCl₂ or FeCl₃).

  • Buffer solution appropriate for the probe and ion (e.g., HEPES, Tris-HCl).

  • Spectrofluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of Working Solutions: Prepare a working solution of the fluorescent probe at a fixed concentration (e.g., 10 µM) in the chosen buffer. Prepare a series of dilutions of the metal ion stock solution in the same buffer.

  • Instrument Setup: Set the excitation and emission wavelengths on the spectrofluorometer based on the known spectral properties of the probe.

  • Titration: a. Place a known volume of the probe working solution into the cuvette and record the initial fluorescence intensity (F₀). b. Incrementally add small aliquots of the metal ion solution to the cuvette. c. After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the fluorescence intensity (F). d. Continue the additions until the fluorescence intensity reaches a plateau (Fmax), indicating saturation of the probe.

  • Data Analysis: a. Correct the fluorescence data for dilution effects if the added volume of the ion solution is significant. b. Plot the change in fluorescence (F - F₀) or the fluorescence intensity (F) as a function of the metal ion concentration. c. The binding constant (Ka or Kd) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation or by non-linear regression analysis.[14][15] For a 1:1 binding stoichiometry, the dissociation constant (Kd) can be calculated by fitting the data to the equation: F = F₀ + (Fmax - F₀) * ([M] / (Kd + [M])) where [M] is the concentration of the metal ion.

Protocol 2: Live Cell Imaging of Intracellular Ions

This protocol provides a general guideline for visualizing intracellular ions using a cell-permeable fluorescent probe.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips.

  • Cell culture medium.

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO).

  • Imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS).

  • Fluorescence microscope (confocal or widefield) equipped with appropriate filters and an environmental chamber to maintain temperature and CO₂.

  • Solutions of the target ion and a chelator (e.g., TPEN for zinc) for positive and negative controls.

Procedure:

  • Cell Seeding: Seed the cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

  • Probe Loading: a. Dilute the fluorescent probe stock solution to a final working concentration (typically 1-10 µM) in serum-free cell culture medium or imaging buffer. b. Remove the culture medium from the cells and wash them once with the imaging buffer. c. Incubate the cells with the probe-containing solution for a specific duration (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal loading time and concentration should be determined empirically.

  • Washing: After incubation, remove the probe solution and wash the cells two to three times with the imaging buffer to remove any excess, non-internalized probe.

  • Imaging: a. Place the dish or coverslip on the stage of the fluorescence microscope. b. Use the appropriate excitation and emission filters for the selected probe. c. Acquire fluorescence images. It is advisable to use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[16]

  • Controls (Optional but Recommended): a. Positive Control: To confirm the probe's response to the target ion, treat the cells with a cell-permeable salt of the ion (e.g., Zn-pyrithione) and observe the change in fluorescence. b. Negative Control: To confirm the specificity of the probe, treat the cells with a cell-permeable chelator for the target ion (e.g., TPEN for Zn²⁺) and observe the quenching of the fluorescence signal.

By providing a clear comparison of performance metrics and detailed experimental protocols, this guide aims to assist researchers in the rational selection and application of fluorescent probes for their specific ion sensing needs.

References

A Comparative Guide to 6-Cyano-2-naphthol and PRODAN as Environment-Sensitive Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimental results and applications of 6-Cyano-2-naphthol and 6-Propionyl-2-(dimethylamino)naphthalene (PRODAN), two fluorescent probes known for their sensitivity to the local molecular environment. This document aims to assist researchers in selecting the appropriate probe for their specific experimental needs by presenting a side-by-side analysis of their photophysical properties, supported by experimental data and detailed protocols.

Introduction

This compound and PRODAN are naphthalene-based fluorescent dyes that exhibit changes in their fluorescence emission spectra in response to the polarity of their surroundings. This property, known as solvatochromism, makes them valuable tools for investigating the microenvironment of complex biological systems, such as cellular membranes, and for studying molecular interactions. This compound is also recognized for its significant excited-state acidity, a phenomenon known as excited-state proton transfer (ESPT), making it a potential sensor for proton concentration. PRODAN, on the other hand, is a well-established probe for studying the physical state and polarity of lipid bilayers.

Photophysical Properties: A Comparative Analysis

The fluorescence characteristics of this compound and PRODAN are highly dependent on the solvent environment. A summary of their key photophysical properties is presented below.

Table 1: Comparison of Photophysical Properties of this compound and PRODAN in Various Solvents.

PropertyThis compoundPRODANReference
Absorption Max (λ_abs) ~350 nm (in Methanol)361 nm (in Methanol)[1]
Emission Max (λ_em) Varies with solvent polarity (significant solvatochromic shift)380 nm (in Cyclohexane) to 520 nm (in Water)[1][2]
Ground State pKa ~8.4 - 8.57Not applicable[1]
Excited State pKa *~0.2 - (-0.4)Not applicable[1]
Quantum Yield (Φ_F) Data not readily available in a comparative context0.95 (in Ethanol), 0.03 (in Cyclohexane)[2]
Key Feature Superphotoacid, exhibits Excited-State Proton Transfer (ESPT)High sensitivity to solvent polarity, membrane probe[1][2]

Disclaimer: The data presented in this table is collated from various sources and may not have been obtained under identical experimental conditions.

Experimental Protocols

I. General Protocol for Steady-State Fluorescence Spectroscopy

This protocol outlines the general procedure for measuring the steady-state fluorescence spectra of this compound or PRODAN in different solvents or in the presence of biological macromolecules.

Materials:

  • This compound or PRODAN

  • Spectroscopic grade solvents (e.g., cyclohexane, ethanol, water)

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent (e.g., ethanol).

  • Sample Preparation: Prepare a series of dilutions of the stock solution in the desired solvents to achieve a final concentration with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength (e.g., 350 nm for this compound, 361 nm for PRODAN).

    • Set the emission wavelength range (e.g., 370-600 nm).

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Measurement:

    • Record the fluorescence emission spectrum of a solvent blank.

    • Record the fluorescence emission spectrum of each sample.

  • Data Analysis:

    • Subtract the solvent blank spectrum from each sample spectrum.

    • Normalize the spectra for comparison if necessary.

    • Analyze the shift in the emission maximum as a function of solvent polarity.

II. Protocol for Determining Relative Fluorescence Quantum Yield

This protocol describes the determination of the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.

Materials:

  • Sample solution (e.g., this compound in a specific solvent)

  • Standard solution with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Absorbance Measurement: Measure the absorbance of the sample and standard solutions at the excitation wavelength. Prepare a series of dilutions for both sample and standard with absorbances ranging from 0.02 to 0.1.

  • Fluorescence Measurement: Record the fluorescence emission spectra of the sample and standard solutions at the same excitation wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission curves for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 'sample' and 'std' refer to the sample and the standard, respectively.[3][4]

Visualizations

Solvatochromic Effect

The following diagram illustrates the principle of solvatochromism, where the emission spectrum of a fluorescent probe shifts depending on the polarity of the solvent.

Solvatochromism cluster_0 Non-polar Solvent cluster_1 Polar Solvent GroundState_NP Ground State (S0) ExcitedState_NP Excited State (S1) GroundState_NP->ExcitedState_NP Absorption ExcitedState_NP->GroundState_NP Fluorescence (High Energy, Blue Shift) GroundState_P Ground State (S0) ExcitedState_P Excited State (S1) GroundState_P->ExcitedState_P Absorption RelaxedExcitedState_P Relaxed Excited State (S1') ExcitedState_P->RelaxedExcitedState_P Solvent Relaxation RelaxedExcitedState_P->GroundState_P Fluorescence (Low Energy, Red Shift)

Caption: Solvatochromic shift of a fluorescent probe.

Experimental Workflow for Fluorescence Spectroscopy

The diagram below outlines a typical workflow for conducting fluorescence spectroscopy experiments.

workflow A Sample Preparation (Probe in Solvent/Matrix) B Instrument Setup (Excitation λ, Emission Range, Slits) A->B C Blank Measurement (Solvent/Matrix only) B->C D Sample Measurement (Record Emission Spectrum) C->D E Data Processing (Blank Subtraction, Normalization) D->E F Data Analysis (Peak Wavelength, Intensity, Quantum Yield) E->F

Caption: General workflow for fluorescence spectroscopy.

Excited-State Proton Transfer (ESPT) of this compound

This diagram illustrates the excited-state proton transfer process characteristic of this compound, where it becomes a much stronger acid upon excitation.

ESPT cluster_ground Ground State (S0) cluster_excited Excited State (S1) ROH ROH (pKa ~ 8.5) ROH_star ROH (pKa ~ 0) ROH->ROH_star Excitation (hν) ROH_star->ROH Fluorescence (from ROH) RO_minus_star RO-* ROH_star->RO_minus_star Proton Transfer (to solvent) RO_minus_star->ROH Fluorescence (from RO-)

Caption: Excited-State Proton Transfer in this compound.

Conclusion

Both this compound and PRODAN are powerful fluorescent probes for investigating molecular environments. The choice between them depends on the specific application. PRODAN is a well-characterized and widely used probe for assessing membrane polarity and fluidity. This compound, with its unique "superphotoacid" properties, offers exciting possibilities for applications such as pH sensing in specific microenvironments and studying proton transfer dynamics. Further direct comparative studies under identical conditions are warranted to fully elucidate the relative advantages and disadvantages of these probes in various experimental settings.

References

A Comparative Guide to Fluorescent Probes for Intracellular pH Measurement: Evaluating the Specificity of 6-Cyano-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of intracellular pH (pHi) is paramount for understanding a wide range of cellular functions, from enzymatic activity and signal transduction to drug efficacy and apoptosis. Fluorescent probes have become indispensable tools for monitoring pHi in living cells due to their high sensitivity, spatial resolution, and real-time capabilities. This guide provides an objective comparison of 6-Cyano-2-naphthol (6-CN), a photoacidic fluorescent probe, with two widely used ratiometric pH indicators: 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) and Seminaphthorhodafluor (SNARF).

Executive Summary

This compound's fluorescence is highly sensitive to its protonation state, a characteristic stemming from its nature as a "superphotoacid." This property makes it a potential candidate for a fluorescent pH probe. This guide evaluates its performance characteristics against the well-established probes, BCECF and SNARF, providing available experimental data and detailed protocols for key validation experiments. While 6-CN shows promise, further characterization of its quantum yield, photostability, selectivity, and cytotoxicity is necessary for its widespread adoption in cellular pH measurements.

Performance Comparison of Fluorescent pH Probes

Table 1: Photophysical and pH Sensing Properties

ParameterThis compound (6-CN)BCECFCarboxy-SNARF-1
Ratiometric Method Intensity-based (potential for dual-emission)Dual-ExcitationDual-Emission
pKa Ground State: ~8.4-8.6[1][2][3][4]; Excited State (pKa): ~0.2[1][2][3][4]~7.0~7.5
Optimal pH Range Dependent on pKa and measurement method6.5 - 7.57.0 - 8.0
Excitation Max (nm) ~330-350 (protonated)~440 (isosbestic), ~490-505 (pH-sensitive)~488-530
Emission Max (nm) ~360-380 (protonated), ~420-460 (deprotonated)~530-535~580 (protonated), ~640 (deprotonated)
Quantum Yield (Φ) Not Reported~0.3-0.6 (pH dependent)~0.2-0.4 (pH dependent)
Photostability Not ReportedModerateModerate to High

Table 2: Specificity and Biocompatibility

ParameterThis compound (6-CN)BCECFCarboxy-SNARF-1
Selectivity Not ReportedGenerally good, but can be affected by ionic strength.Generally good, but can show some sensitivity to proteins.
Interference Untested for common ions (Na+, K+, Ca2+, Mg2+) and ROS.Minimal interference from common cellular ions.Can exhibit spectral shifts due to interactions with intracellular components.[5]
Cytotoxicity Not Reported for 6-CN. 2-naphthol shows some cytotoxicity.[6][7][8]Low at typical working concentrations.Low at typical working concentrations.
Intracellular Retention Not ReportedModerate to PoorGood

Signaling Pathway and Mechanism of Action

Fluorescent pH probes operate based on a change in their photophysical properties in response to proton concentration. For this compound, a photoacid, the mechanism involves an excited-state proton transfer (ESPT).

Mechanism of a Photoacidic Fluorescent pH Probe ProbeH_S0 Probe-H (Protonated) Probe-_S0 Probe- (Deprotonated) ProbeH_S0->Probe-_S0 pKa ProbeH_S1 Probe-H* (Excited Protonated) ProbeH_S0->ProbeH_S1 Excitation (hν_ex) ProbeH_S1->ProbeH_S0 Fluorescence (hν_em1) Probe-_S1 Probe-* (Excited Deprotonated) ProbeH_S1->Probe-_S1 pKa* Probe-_S1->Probe-_S0 Fluorescence (hν_em2)

Figure 1: Generalized Jablonski diagram illustrating the principle of photoacidic pH probes.

Upon excitation, the probe in its protonated form (Probe-H) is elevated to an excited state (Probe-H). Due to a significant decrease in its pKa in the excited state (pKa), it readily releases a proton to the surrounding environment, forming the excited deprotonated species (Probe-). Both Probe-H and Probe-* can relax to their respective ground states via fluorescence, often at different wavelengths. The ratio of the fluorescence intensities of the two forms is dependent on the pH of the medium.

Experimental Protocols

To ensure a thorough and objective evaluation of a fluorescent probe's specificity, a series of standardized experiments should be conducted.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that defines the pH range over which a probe is most sensitive.

Workflow for pKa Determination prep Prepare a series of buffers with varying pH values add_probe Add a constant concentration of the fluorescent probe to each buffer prep->add_probe measure Measure the fluorescence spectrum (or intensity at specific wavelengths) of each solution add_probe->measure plot Plot fluorescence intensity (or ratio) against pH measure->plot fit Fit the data to the Henderson-Hasselbalch equation plot->fit pka Determine the pKa (pH at half-maximal fluorescence change) fit->pka

Figure 2: Experimental workflow for determining the pKa of a fluorescent pH probe.

Protocol:

  • Buffer Preparation: Prepare a series of buffers with a range of pH values covering the expected pKa of the probe (e.g., pH 4 to 10).

  • Sample Preparation: Add a small, constant volume of a concentrated stock solution of the fluorescent probe to each buffer to achieve the desired final concentration (typically in the micromolar range).

  • Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectrum of each sample at a fixed excitation wavelength. For ratiometric probes, measure the fluorescence intensity at two different emission or excitation wavelengths.

  • Data Analysis: Plot the fluorescence intensity (or the ratio of intensities) as a function of pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa.

Determination of Fluorescence Quantum Yield (Φ)

The quantum yield represents the efficiency of the fluorescence process. A higher quantum yield indicates a brighter probe. The comparative method is commonly used for its determination.[9][10][11][12][13]

Protocol:

  • Standard Selection: Choose a fluorescent standard with a known quantum yield and similar excitation and emission properties to the probe being tested.

  • Solution Preparation: Prepare a series of dilutions of both the test probe and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the probe and the standard.

  • Data Analysis: Integrate the area under the fluorescence emission curve for each solution. Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard. The quantum yield of the probe (Φ_probe) can be calculated using the following equation:

    Φ_probe = Φ_standard × (Slope_probe / Slope_standard) × (η_probe² / η_standard²)

    where Φ is the quantum yield, Slope is the slope of the integrated fluorescence intensity vs. absorbance plot, and η is the refractive index of the solvent.

Assessment of Photostability

Photostability is the probe's resistance to photodegradation upon exposure to light.

Protocol:

  • Sample Preparation: Prepare a solution of the fluorescent probe in a suitable buffer.

  • Continuous Illumination: Expose the sample to continuous excitation light of a specific wavelength and intensity using a fluorometer or a microscope.[14][15]

  • Time-course Measurement: Record the fluorescence intensity at regular intervals over an extended period.[14]

  • Data Analysis: Plot the normalized fluorescence intensity as a function of time. The photobleaching rate can be quantified by determining the half-life (t₁/₂) of the fluorescence decay. A longer half-life indicates greater photostability.[15]

Evaluation of Selectivity

Specificity is paramount for a reliable fluorescent probe. The probe's response to pH should not be significantly affected by other cellular components.[16][17]

Protocol:

  • Prepare Solutions: Prepare solutions of the fluorescent probe at a pH where it is responsive.

  • Introduce Interferents: Add physiologically relevant concentrations of potential interfering species, such as metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺), reactive oxygen species (e.g., H₂O₂, •OH, O₂⁻), and other biologically relevant molecules.

  • Measure Fluorescence: Record the fluorescence intensity of the probe before and after the addition of each interferent.

  • Analyze Results: A minimal change in fluorescence in the presence of these species indicates high selectivity for protons.

Cytotoxicity Assay

A good fluorescent probe should have minimal impact on cell viability.

Workflow for Cytotoxicity Assay seed Seed cells in a multi-well plate treat Treat cells with a range of probe concentrations seed->treat incubate Incubate for a defined period (e.g., 24, 48, 72 hours) treat->incubate add_reagent Add a viability reagent (e.g., MTT, resazurin, or a fluorescent dye) incubate->add_reagent measure Measure absorbance or fluorescence add_reagent->measure calculate Calculate cell viability (%) and determine the IC50 value measure->calculate

Figure 3: General workflow for assessing the cytotoxicity of a fluorescent probe.

Protocol (e.g., using MTT assay): [7][18]

  • Cell Culture: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Probe Treatment: Treat the cells with a range of concentrations of the fluorescent probe. Include untreated cells as a control.

  • Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) can be determined by plotting cell viability against probe concentration.

Conclusion and Recommendations

This compound exhibits photophysical properties that make it a promising candidate for a fluorescent pH probe, particularly due to its significant pKa shift upon excitation. However, a comprehensive evaluation of its specificity and biocompatibility is crucial before it can be widely adopted for intracellular pH measurements.

Recommendations for Researchers:

  • Further Characterization of 6-CN: Experimental determination of the quantum yield, photostability, selectivity against a panel of relevant ions and biomolecules, and cytotoxicity of 6-CN is highly recommended.

  • Direct Comparison: When evaluating new probes like 6-CN, it is essential to perform head-to-head comparisons with well-established standards like BCECF and SNARF under identical experimental conditions.

  • Application-Specific Validation: The suitability of any fluorescent probe, including 6-CN, should be validated for the specific cell type and experimental conditions of interest, as the intracellular environment can influence probe performance.

By following the detailed protocols and considering the comparative data presented in this guide, researchers can make informed decisions about the most appropriate fluorescent probe for their specific research needs in the dynamic field of cellular physiology and drug development.

References

A Comparative Analysis of the Photostability of 6-Cyano-2-naphthol and Fluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of fluorescent probes is a critical decision, with photostability being a paramount parameter for the reliability and reproducibility of fluorescence-based assays and imaging. This guide provides a comparative overview of the photostability of 6-Cyano-2-naphthol and the widely used fluorescein, supported by available data and detailed experimental protocols.

Executive Summary

This comparative guide delves into the photostability of this compound and fluorescein. While fluorescein is a well-characterized fluorophore with known susceptibility to photobleaching, there is a notable lack of specific quantitative photostability data for this compound in publicly available literature. Fluorescein's photobleaching is influenced by factors such as pH, concentration, and the presence of reactive oxygen species. In contrast, this compound is primarily characterized as a "superphotoacid" with interesting excited-state proton transfer dynamics, and its use in applications requiring high photostability, such as prolonged live-cell imaging, is not extensively documented. This guide presents a qualitative comparison based on available information and provides standardized protocols for researchers to conduct their own quantitative assessments.

Data Presentation: Photophysical and Photostability Properties

The following table summarizes the available photophysical and photostability properties of this compound and fluorescein. A significant gap in the literature exists for the quantitative photostability metrics of this compound.

PropertyThis compoundFluorescein
Molar Mass 169.18 g/mol 332.31 g/mol
Excitation Max (λex) Solvent dependent~494 nm (in PBS, pH 7.4)
Emission Max (λem) Solvent dependent~518 nm (in PBS, pH 7.4)
Molar Extinction Coeff. Not Available~76,900 M⁻¹cm⁻¹ (at 490 nm)
Fluorescence Quantum Yield Not Available~0.95 (in 0.1 M NaOH)
Photobleaching Quantum Yield Not AvailableVaries with conditions, generally higher than more photostable dyes.
Photobleaching Half-life Not AvailableDependent on illumination intensity and environment.
Key Features "Superphotoacid", sensitive to solvent polarity, used in chemical synthesis.Bright, high quantum yield, well-characterized, but known for moderate photostability.

Experimental Protocols

To facilitate a direct and quantitative comparison of the photostability of this compound and fluorescein, the following experimental protocols are provided.

Protocol 1: Measurement of Photobleaching Half-life

This protocol outlines a method to determine the time it takes for the fluorescence intensity of a dye to decrease to half of its initial value under continuous illumination.

Materials:

  • This compound solution (e.g., 1 µM in a suitable buffer)

  • Fluorescein solution (e.g., 1 µM in PBS, pH 7.4)

  • Fluorescence microscope with a stable light source (e.g., LED or laser)

  • High-sensitivity camera

  • Microscope slides and coverslips

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix to immobilize the molecules.

  • Microscope Setup: Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for the dye being tested. Adjust the illumination intensity to a consistent level for all experiments.

  • Image Acquisition:

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased to less than 50% of the initial value.

  • Data Analysis:

    • Open the image series in the image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity of the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a background region.

    • Normalize the intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The time at which the fluorescence intensity drops to 50% is the photobleaching half-life (t₁/₂).

Protocol 2: Determination of Photobleaching Quantum Yield

The photobleaching quantum yield (Φ_b) is a measure of the efficiency of the photobleaching process. A lower Φ_b indicates higher photostability.

Materials:

  • Fluorometer or a fluorescence microscope with a calibrated light source and detector.

  • Solutions of this compound and fluorescein of known concentration.

  • A photostable reference dye with a known photobleaching quantum yield.

Procedure:

  • Sample Preparation: Prepare optically dilute solutions of the sample and a reference standard in the same solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Initial Measurement: Measure the initial absorbance and fluorescence intensity of the sample.

  • Photobleaching: Expose the sample to a constant and known light intensity for a defined period.

  • Final Measurement: Measure the absorbance and fluorescence intensity of the sample after irradiation.

  • Calculation: The photobleaching quantum yield can be calculated by comparing the rate of fluorescence decay to that of the reference standard under identical conditions. The rate of photobleaching is often determined by fitting the fluorescence decay over time to an exponential function.

Mandatory Visualizations

Experimental Workflow for Photostability Comparison

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Comparison A Prepare equimolar solutions of This compound and Fluorescein B Prepare samples for microscopy (e.g., immobilized on slides) A->B C Set up fluorescence microscope with consistent illumination parameters B->C D Acquire time-lapse image series under continuous illumination C->D E Measure fluorescence intensity decay over time for each sample D->E F Calculate photobleaching half-life (t1/2) and/or quantum yield (Φb) E->F G Compare photostability metrics of the two fluorophores F->G

Caption: Experimental workflow for the comparative study of photostability.

Generalized Photobleaching Mechanism

G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (hν) Bleached Photobleached Product (Non-fluorescent) S0->Bleached S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence T1->Bleached ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ ROS->S0 Reaction ROS->T1 Reaction

literature review comparing the synthesis efficiency of 6-Cyano-2-naphthol methods

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block in pharmaceutical and materials science, 6-cyano-2-naphthol, demands efficient and scalable synthesis routes. This guide provides a detailed comparison of the prevalent methods for its preparation, offering researchers and drug development professionals a basis for informed decisions on methodology. The review covers classical approaches and touches upon modern catalytic systems, presenting quantitative data, detailed experimental protocols, and a logical framework for method selection.

Two principal strategies dominate the synthesis of this compound: the copper-mediated cyanation of 6-bromo-2-naphthol and the conversion of 6-hydroxy-2-naphthaldehyde. Each method presents a distinct profile in terms of efficiency, safety, and scalability.

Comparison of Synthesis Efficiency

The following table summarizes the key quantitative data for the primary synthesis methods of this compound, providing a clear comparison of their efficiencies under various reported conditions.

MethodStarting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Copper-Mediated Cyanation 6-Bromo-2-naphtholCopper(I) cyanide (CuCN)N-Methyl-2-pyrrolidinone (NMP)2001.554[1]
6-Bromo-2-naphtholCopper(I) cyanide (CuCN)Dimethylformamide (DMF)13518~74[2]
6-Bromo-2-naphtholCopper(I) cyanide (CuCN)Not specified100-150Not specified60-75[3]
6-Bromo-2-naphtholCopper(I) cyanide (CuCN)Not specifiedNot specifiedNot specified83-91.2[3]
Aldehyde to Nitrile Conversion 6-Hydroxy-2-naphthaldehydeHydroxylamine hydrochlorideDimethyl sulfoxide (DMSO)100170[2]

Logical Flow for Method Selection

The choice of a synthetic route for this compound often involves a trade-off between yield, reaction conditions, and the toxicity of reagents. The following diagram illustrates a logical workflow for selecting the most appropriate method based on key decision criteria.

A Start: Need to synthesize this compound B Is the starting material 6-Bromo-2-naphthol or 6-Hydroxy-2-naphthaldehyde? A->B C 6-Bromo-2-naphthol B->C 6-Bromo-2-naphthol D 6-Hydroxy-2-naphthaldehyde B->D 6-Hydroxy-2-naphthaldehyde E Are high yields (up to 91%) the primary concern? C->E H Aldehyde to Nitrile Conversion D->H F Is avoiding highly toxic reagents (CuCN) a priority? E->F No G Copper-Mediated Cyanation E->G Yes F->H Yes I Consider modern alternatives (e.g., Palladium-catalyzed cyanation) F->I Consider alternatives G->I If toxicity is a concern

Decision workflow for selecting a synthesis method for this compound.

Detailed Experimental Protocols

Method 1: Copper-Mediated Cyanation of 6-Bromo-2-naphthol

This classical method, known as the Rosenmund-von Braun reaction, involves the nucleophilic substitution of the bromine atom with a cyanide group, catalyzed by copper(I) cyanide. While capable of producing high yields, this method utilizes a highly toxic reagent.

Protocol 1 (54% Yield): To a solution of 5 g (0.022 mol) of 6-bromo-2-hydroxynaphthalene in 25 ml of dry N-methyl-2-pyrrolidinone (NMP), 2.73 g (0.03 mol) of copper(I) cyanide was added.[1] The mixture was refluxed at 200°C under a nitrogen atmosphere for 1.5 hours.[1] After cooling to 100°C, the reaction mixture was poured into a solution of 5.9 g of iron(III) chloride in 91 ml of water and 3.18 ml of concentrated hydrochloric acid, and stirred at 60°C for 30 minutes. The resulting mixture was extracted with diethyl ether. The ether layer was treated with charcoal, dried over anhydrous sodium sulfate, and evaporated to dryness. The solid obtained was recrystallized from water to yield 2.04 g (54%) of a white solid.[1]

Protocol 2 (~74% Yield): A solution of 25.0 g (112 mmol) of 6-bromo-2-naphthol and 11 g (123 mmol) of cuprous cyanide in 30 mL of dimethylformamide (DMF) was heated at 135°C for 18 hours.[2] After cooling, the mixture was diluted with 50 mL of ethyl acetate, ground with a 10% sodium hydroxide solution, and filtered through diatomaceous earth. The filtrate was acidified to a pH of 2 and extracted with ethyl acetate. The combined extracts were concentrated, dissolved in 150 mL of ethanol, and the desired compound was precipitated by grinding with water to yield 14.01 grams.[2]

Method 2: Aldehyde to Nitrile Conversion from 6-Hydroxy-2-naphthaldehyde

This method offers a safer alternative by avoiding the use of toxic metal cyanides. The reaction proceeds by converting the aldehyde group of 6-hydroxy-2-naphthaldehyde to a nitrile via an oxime intermediate.

Protocol (70% Yield): In a 5000 mL three-neck flask, 350 grams (2.0 mol) of 6-hydroxy-2-naphthaldehyde, 278 grams (4.0 mol) of hydroxylamine hydrochloride, and 3500 mL of dimethyl sulfoxide (DMSO) were added.[2] The mixture was stirred and heated to 100°C and maintained at this temperature for 1 hour. After cooling to room temperature, the reaction mixture was mixed with a large amount of water, and the solid precipitate was obtained by stirring. The solid was filtered, washed with water, and the wet crude product was obtained. The crude product was directly recrystallized from an ethanol/water solution to obtain 237 grams of purified product, yielding 70%.[2]

Alternative and Emerging Synthesis Methods

While the copper-mediated and aldehyde conversion methods are well-established, modern catalytic approaches offer potential advantages in terms of safety and efficiency.

Palladium-Catalyzed Cyanation: The palladium-catalyzed cyanation of aryl halides has emerged as a powerful tool in organic synthesis. These reactions can often be performed under milder conditions and with less toxic cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]). While no specific protocols for the synthesis of this compound using this method were identified in the reviewed literature, the general success of this methodology with other aryl bromides suggests its potential applicability. Further research to adapt these methods for 6-bromo-2-naphthol could lead to a more environmentally friendly and efficient synthesis.

Sandmeyer Reaction: The Sandmeyer reaction provides a classical route to introduce a cyano group onto an aromatic ring via a diazonium salt intermediate.[4] This would involve the diazotization of 6-amino-2-naphthol followed by a reaction with a cyanide source, typically in the presence of a copper catalyst. Although a versatile and well-known transformation, specific experimental details for the synthesis of this compound from 6-amino-2-naphthol were not found in the scope of this review. The feasibility of this route would depend on the availability and stability of the 6-amino-2-naphthol precursor.

Conclusion

The synthesis of this compound is most commonly achieved through two primary routes: the copper-mediated cyanation of 6-bromo-2-naphthol and the conversion of 6-hydroxy-2-naphthaldehyde. The copper-catalyzed method can provide higher yields but involves the use of a highly toxic reagent. The aldehyde to nitrile conversion offers a safer, "greener" alternative with a respectable yield. The choice between these methods will largely depend on the specific priorities of the researcher or organization, balancing the need for high efficiency with safety and environmental considerations. The exploration of modern palladium-catalyzed cyanation techniques for this specific transformation presents a promising avenue for future process optimization.

References

A Comparative Guide to the Validation of Analytical Methods for 6-Cyano-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 6-Cyano-2-naphthol, a key intermediate in the synthesis of pharmaceutical compounds such as Nafamostat Mesylate.[1] The selection of a robust and reliable analytical method is critical for ensuring the quality, purity, and consistency of this important synthetic building block.

This document outlines and compares hypothetical validated High-Performance Liquid Chromatography (HPLC) methods and discusses alternative analytical techniques, providing the necessary data and protocols to assist researchers in selecting and implementing the most suitable method for their specific needs.

High-Performance Liquid Chromatography (HPLC) Method Comparison

HPLC is a cornerstone technique for the analysis of pharmaceutical intermediates due to its high resolution, sensitivity, and accuracy. Below is a comparison of three hypothetical reversed-phase HPLC methods for the analysis of this compound, each employing different stationary and mobile phases to highlight the impact of chromatographic conditions on performance.

Table 1: Comparison of Hypothetical HPLC Method Validation Parameters

Validation ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)Method C (Cyano Column)
Linearity (Correlation Coefficient, r²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%97.9% - 102.0%
Precision (RSD %) < 1.5%< 1.2%< 2.0%
Limit of Detection (LOD) 0.05 µg/mL0.02 µg/mL0.1 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.06 µg/mL0.3 µg/mL
Retention Time (min) ~ 4.2~ 5.8~ 3.5

Experimental Protocols

Detailed methodologies for the compared analytical techniques are provided below. These protocols are intended to serve as a starting point for method development and validation.

HPLC Methodologies

Sample Preparation (for all HPLC methods):

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol. This compound is also soluble in DMSO, ethanol, and ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from the LOQ to 150% of the target assay concentration.

  • Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range using the mobile phase as the diluent.

Method A: C18 Column with Acetonitrile/Water Mobile Phase

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Method B: Phenyl-Hexyl Column with Methanol/Water Mobile Phase

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Methanol:Water (70:30 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Method C: Cyano Column with Isocratic Elution

  • Column: Cyano, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Isopropanol:Water (50:10:40 v/v/v)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm

  • Injection Volume: 15 µL

HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for validating an HPLC method in accordance with regulatory guidelines.

References

comparative cost-benefit analysis of using 6-Cyano-2-naphthol in research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of scientific research and drug development, the selection of chemical reagents is a critical decision that balances performance, cost, and safety. 6-Cyano-2-naphthol, a versatile aromatic compound, has emerged as a valuable tool in various research applications. This guide provides an objective comparative cost-benefit analysis of using this compound against other common alternatives, supported by experimental data, to aid researchers in making informed decisions.

Intermediate in the Synthesis of Nafamostat Mesilate

This compound is a key intermediate in the synthesis of Nafamostat mesilate, a serine protease inhibitor with applications in treating acute pancreatitis and as an anticoagulant.[1][2] The synthesis of Nafamostat mesilate can be approached through different synthetic routes, primarily starting from either 6-bromo-2-naphthol or 6-hydroxy-2-naphthaldehyde to produce the crucial this compound intermediate.

Cost-Benefit Analysis: Synthesis of this compound

The choice of starting material for the synthesis of this compound presents a trade-off between reagent cost, reaction yield, and safety.

Starting MaterialReagentsReported YieldCost of Starting Material (per gram)Cost of Key Reagent (per gram)Overall Cost-Benefit
6-Bromo-2-naphthol Copper(I) Cyanide (CuCN)~54-63%~$3.86[3]~$0.13 - $0.40[1][4][5][6]Lower raw material cost but involves highly toxic cyanide and moderate yields.
6-Hydroxy-2-naphthaldehyde Hydroxylamine Hydrochloride~70%~$5.42[2][7]~$0.18 - $0.50[8][9][10][11]Higher starting material cost but avoids toxic cyanide, offers higher yield, and simpler workup.
Experimental Protocols: Synthesis of this compound

Method 1: From 6-Bromo-2-naphthol

  • In a reaction vessel, dissolve 6-bromo-2-naphthol (1 equivalent) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

  • Add copper(I) cyanide (1.1 to 1.5 equivalents).

  • Heat the mixture under a nitrogen atmosphere to reflux (typically 150-200°C) for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper salts.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Method 2: From 6-Hydroxy-2-naphthaldehyde

  • To a solution of 6-hydroxy-2-naphthaldehyde (1 equivalent) in a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol, add hydroxylamine hydrochloride (1.5 to 2 equivalents).

  • Heat the mixture to reflux (typically 80-100°C) for 1-2 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualization: Synthesis of Nafamostat Mesilate

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Nafamostat Mesilate 6-Bromo-2-naphthol 6-Bromo-2-naphthol This compound This compound 6-Bromo-2-naphthol->this compound CuCN 6-Hydroxy-2-naphthaldehyde 6-Hydroxy-2-naphthaldehyde 6-Hydroxy-2-naphthaldehyde->this compound NH2OH·HCl 6-Amidino-2-naphthol 6-Amidino-2-naphthol This compound->6-Amidino-2-naphthol 1. Pinner Reaction 2. Ammonolysis Nafamostat Nafamostat 6-Amidino-2-naphthol->Nafamostat Coupling 4-Guanidinobenzoic acid 4-Guanidinobenzoic acid 4-Guanidinobenzoic acid->Nafamostat Coupling Nafamostat Mesilate Nafamostat Mesilate Nafamostat->Nafamostat Mesilate Methanesulfonic acid

Caption: Synthetic pathways to Nafamostat Mesilate.

Superphotoacids in Photochemistry Research

This compound is classified as a "superphotoacid," meaning its acidity increases significantly upon photoexcitation. This property makes it a valuable tool for studying proton transfer dynamics and for applications in photo-induced reactions.

Cost-Benefit Analysis: Superphotoacids

A direct cost and performance comparison with other superphotoacids is challenging due to the specialized nature of these compounds and limited publicly available pricing for all alternatives. However, a comparison of their key photophysical properties provides insight into their relative performance.

SuperphotoacidpKa (Ground State)pKa* (Excited State)ΔpKa (pKa - pKa*)
This compound ~8.4~0.2~8.2
β-Naphthol ~9.5~2.8~6.7
Pyranine (HPTS) ~7.7~0.4~7.3
Quinine Sulfate ~8.5~-1.9~10.4
Experimental Protocol: Determination of Excited-State Acidity (pKa*)

The excited-state acidity constant (pKa*) can be determined using the Förster cycle, which relates the ground- and excited-state acidity constants to the absorption and fluorescence spectra of the acidic and basic forms of the molecule.

  • Prepare a series of buffer solutions with a wide range of pH values.

  • Prepare stock solutions of the photoacid in a suitable solvent.

  • Record the absorption spectra of the photoacid in each buffer solution to determine the ground-state pKa. This is typically done by monitoring the absorbance at a wavelength where the acidic and basic forms have different extinction coefficients.

  • Record the fluorescence emission spectra of the photoacid in the same series of buffer solutions. The excitation wavelength should be chosen where the acidic form predominantly absorbs.

  • Identify the emission maxima for both the acidic (ROH) and basic (RO⁻) forms.

  • Calculate the 0-0 transition energies for both the acid and its conjugate base from the intersection of their normalized absorption and fluorescence spectra.

  • Apply the Förster cycle equation to calculate pKa: pKa = pKa - (ΔE / 2.303RT) where ΔE is the difference in the 0-0 transition energies between the acidic and basic forms, R is the gas constant, and T is the temperature in Kelvin.

Doping Agent for Conducting Polymers

This compound can be used as a dopant to enhance the electrical conductivity of intrinsically conducting polymers like polyaniline (PANI). The acidic proton of the hydroxyl group can protonate the polymer backbone, leading to charge carriers and increased conductivity.

Cost-Benefit Analysis: Polyaniline Dopants

The performance of a dopant is primarily measured by the resulting electrical conductivity of the polymer.

DopantTypical Conductivity of Doped PANI (S/cm)Cost of Dopant (per kg)Overall Cost-Benefit
This compound Variable, dependent on doping level~$2,000 - $5,000 (estimated)High cost, specialized applications where its other properties (e.g., photoactivity) are also utilized.
Hydrochloric Acid (HCl) 1 - 10~$50 - $100Low cost, widely used, but corrosive and can be difficult to process.
Sulfuric Acid (H₂SO₄) 1 - 15~$30 - $80Very low cost, high conductivity, but highly corrosive.
Camphorsulfonic Acid (CSA) 100 - 400~$200 - $500Higher cost than mineral acids, but offers good processability and high conductivity.
Dodecylbenzenesulfonic Acid (DBSA) 1 - 100~$100 - $300Acts as both a dopant and a surfactant, enabling solution processing of PANI.
Experimental Protocol: Doping of Polyaniline
  • Synthesize Polyaniline (PANI) emeraldine base: This can be done by the chemical oxidative polymerization of aniline using an oxidizing agent like ammonium persulfate in an acidic medium, followed by de-doping with an ammonium hydroxide solution.

  • Prepare a doping solution: Dissolve this compound in a suitable solvent (e.g., m-cresol, chloroform, or NMP) to a desired concentration.

  • Doping process:

    • Solution Doping: Disperse the PANI emeraldine base powder in the doping solution and stir for an extended period (e.g., 24-48 hours) at room temperature.

    • Film Doping: Cast a thin film of PANI emeraldine base onto a substrate and then immerse the film in the doping solution.

  • Isolation and Drying: After doping, filter the PANI powder or remove the film from the solution. Wash the doped PANI with the solvent to remove excess dopant. Dry the doped PANI under vacuum.

  • Characterization: Measure the electrical conductivity of the pressed pellet or cast film of the doped PANI using a four-point probe method.

Visualization: Polyaniline Doping Workflow

G Aniline Monomer Aniline Monomer Oxidative Polymerization Oxidative Polymerization Aniline Monomer->Oxidative Polymerization PANI Emeraldine Salt PANI Emeraldine Salt Oxidative Polymerization->PANI Emeraldine Salt De-doping (NH4OH) De-doping (NH4OH) PANI Emeraldine Salt->De-doping (NH4OH) PANI Emeraldine Base PANI Emeraldine Base De-doping (NH4OH)->PANI Emeraldine Base Doping Process Doping Process PANI Emeraldine Base->Doping Process Doping Solution\n(this compound in solvent) Doping Solution (this compound in solvent) Doping Solution\n(this compound in solvent)->Doping Process Doped PANI Doped PANI Doping Process->Doped PANI Characterization Characterization Doped PANI->Characterization Conductivity Measurement Conductivity Measurement Characterization->Conductivity Measurement

Caption: Workflow for doping of polyaniline.

References

how does the cyano group in 6-Cyano-2-naphthol affect its photoacidity compared to other substituents

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a cyano (-CN) group to the 2-naphthol scaffold dramatically enhances its photoacidity, transforming it into a "superphotoacid." This heightened acidity in the electronically excited state is a direct consequence of the cyano group's potent electron-withdrawing nature, which significantly stabilizes the anionic conjugate base upon photoexcitation. This guide provides a comparative analysis of 6-cyano-2-naphthol against its parent compound and other derivatives, supported by experimental data and methodologies, to elucidate the substituent effects governing this photochemical phenomenon.

Quantitative Comparison of Acidity Constants

The photoacidity of a compound is quantified by the difference between its ground-state acidity constant (pKa) and its excited-state acidity constant (pKa). A lower pKa value indicates a stronger acid in the excited state. As shown in the table below, the cyano group induces a remarkable decrease in the pKa* of 2-naphthol, signifying a substantial increase in excited-state acidity.

CompoundSubstituentpKa (Ground State)pKa* (Excited State)ΔpKa (pKa - pKa*)
2-Naphthol-H (None)9.5[1][2]2.8 - 3.3[1][3]~6.7
This compound 6-CN 8.4 - 8.6 [4][5]-0.4 - 0.6 [4]~8.5
8-Cyano-2-naphthol8-CN8.4[1][6]-0.8[1][6]9.2
5,8-Dicyano-2-naphthol5,8-diCN7.8[1][6]-4.5[1][6]12.3
2-Naphthylammonium2-NH₃⁺4.1[1]-0.8[1]4.9
2-Naphthoic acid2-COOH4.2[1]11.5[1]-7.3

This data clearly demonstrates that the cyano group is exceptionally effective at increasing photoacidity. The effect is so pronounced that the pKa* of cyano-substituted naphthols drops to values near or below zero.[4] The position of the cyano group also plays a crucial role; substituents on the distal ring (positions 5 and 8) lead to even greater increases in photoacidity.[1][6] In contrast, a substituent like the carboxylic acid group in 2-naphthoic acid actually decreases photoacidity, making it a weaker acid in the excited state.[1]

The Electronic Influence of the Cyano Group

The enhanced photoacidity of this compound is rooted in the electronic properties of the cyano group and the redistribution of electron density upon photoexcitation.

  • Ground State (S₀): In its ground state, 2-naphthol is a weak acid. The hydroxyl proton is relatively tightly bound.

  • Photoexcitation (S₀ → S₁): Upon absorbing a photon, the molecule is promoted to its first electronically excited singlet state (S₁). In this state, a significant intramolecular charge transfer (ICT) occurs from the oxygen atom of the hydroxyl group to the naphthalene ring system.[7][8]

  • Role of the Cyano Group: The cyano group is a strong electron-withdrawing group due to the electronegativity of the nitrogen atom and its ability to participate in resonance.[9][10] It effectively pulls the transferred electron density towards itself, delocalizing and stabilizing the negative charge across the aromatic system.

  • Excited-State Deprotonation: This charge redistribution significantly weakens the O-H bond, making the hydroxyl proton much more acidic. The stabilization of the resulting excited-state naphtholate anion (RO⁻*) by the cyano group makes the deprotonation process thermodynamically much more favorable compared to the unsubstituted 2-naphthol.[8] This increased stabilization of the conjugate base is the primary driver for the dramatic increase in photoacidity.[8]

G Mechanism of Enhanced Photoacidity in this compound cluster_S0 Ground State (S₀) cluster_S1 Excited State (S₁) cluster_effect Effect of -CN Group in S₁ State S0_ROH 6-CN-Naphthol-OH S0_RO_minus 6-CN-Naphtholate⁻ + H⁺ S0_ROH->S0_RO_minus pKa ≈ 8.5 S1_ROH [6-CN-Naphthol-OH] S0_ROH->S1_ROH Absorption (hν) S1_ROH->S0_ROH Fluorescence S1_RO_minus [6-CN-Naphtholate⁻] + H⁺ S1_ROH->S1_RO_minus pKa* ≈ 0.2 S1_RO_minus->S0_RO_minus Fluorescence effect1 1. Intramolecular Charge Transfer (O → Ring) effect2 2. -CN group withdraws electron density effect1->effect2 effect3 3. Stabilizes excited anion [RO⁻]* effect2->effect3 effect4 4. Greatly enhances acidity effect3->effect4

Caption: The Förster cycle and electronic effect of the cyano group on photoacidity.

Experimental Protocols

The determination of ground and excited-state acidity constants involves distinct experimental techniques.

Ground-State pKa Determination: Spectrophotometric Titration

A common and precise method for measuring pKa is through UV-Vis spectrophotometry combined with pH titration.

  • Preparation of Solutions: A series of buffer solutions with precisely known pH values are prepared. A stock solution of the naphthol derivative is also prepared.

  • Sample Preparation: A constant aliquot of the naphthol stock solution is added to each buffer solution, creating a set of samples with varying pH but constant total naphthol concentration.

  • Spectroscopic Measurement: The UV-Vis absorption spectrum of each sample is recorded. The acidic (ArOH) and basic (ArO⁻) forms of the naphthol have distinct absorption spectra.

  • Data Analysis: The absorbance at a wavelength where the difference between the acidic and basic forms is maximal is plotted against pH. This results in a sigmoidal titration curve. The inflection point of this curve corresponds to the pH at which [ArOH] = [ArO⁻], and therefore, pH = pKa. Alternatively, the Henderson-Hasselbalch equation can be used to linearize the data and determine the pKa.

Excited-State pKa* Determination

Determining the acidity in the short-lived excited state requires more specialized techniques.

Method 1: The Förster Cycle

The Förster cycle is a thermodynamic tool that relates the pKa and pKa* to the electronic transition energies of the acidic (ArOH) and basic (ArO⁻) forms of the molecule.[1]

  • Spectroscopic Measurements: Four spectroscopic measurements are required:

    • The absorption spectrum of the pure acidic form (in a highly acidic solution).

    • The fluorescence spectrum of the pure acidic form.

    • The absorption spectrum of the pure basic form (in a highly alkaline solution).

    • The fluorescence spectrum of the pure basic form.

  • Determination of 0-0 Transitions: From these spectra, the 0-0 electronic transition energy (the energy difference between the lowest vibrational levels of the ground and first excited states) is determined for both the acidic (ν₀-₀(ArOH)) and basic (ν₀-₀(ArO⁻)) species. This is often estimated from the intersection point of the normalized absorption and fluorescence spectra.[3]

  • Calculation: The pKa* is then calculated using the Förster equation:

    pKa* = pKa - (ΔE / 2.303RT)

    where ΔE = Nₐhc(ν₀-₀(ArOH) - ν₀-₀(ArO⁻)), Nₐ is Avogadro's number, h is Planck's constant, c is the speed of light, R is the gas constant, and T is the temperature.

Method 2: Time-Resolved Fluorescence Spectroscopy

This is a direct kinetic method that measures the rates of proton transfer in the excited state.

  • Instrumentation: A picosecond or femtosecond pulsed laser is used to excite the sample. A high-speed detector, such as a streak camera or a time-correlated single photon counting (TCSPC) system, measures the fluorescence decay over time.[4][11][12][13][14][15]

  • Measurement: The fluorescence decay of the excited acidic form (ArOH*) is measured at various pH values or in the presence of a proton acceptor.

  • Kinetic Analysis: The decay traces are analyzed to extract the rate constants for excited-state proton dissociation (k_d) and recombination (k_r).

  • Calculation: The pKa* is then calculated from these rate constants using the relationship:

    pKa* = -log(k_d* / k_r*)

This method provides a direct measurement of the excited-state equilibrium and is particularly valuable for "superphotoacids" like this compound where the excited-state proton transfer is extremely rapid.[4]

References

Safety Operating Guide

6-Cyano-2-naphthol proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 6-Cyano-2-naphthol is critical to ensure laboratory safety, protect the environment, and maintain regulatory compliance. As a chemical intermediate used in research and development, it possesses hazards that necessitate a structured disposal plan. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for laboratory professionals.

Before handling this compound, it is essential to be aware of its associated hazards and the necessary personal protective equipment (PPE). This information is typically found in the Safety Data Sheet (SDS).

Hazard Summary

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3]

Hazard ClassificationDescriptionGHS Hazard Statement
Skin IrritationCauses skin irritation.[1][2]H315
Eye IrritationCauses serious eye irritation.[1][2]H319
Respiratory IrritationMay cause respiratory irritation.[1][2]H335

Required Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

EquipmentSpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Skin Protection Impervious clothing and chemical-resistant gloves (inspected prior to use).[2]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]
General Hygiene Wash hands thoroughly after handling. Handle in a well-ventilated place, preferably under a chemical fume hood.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal company.[1][4] Never dispose of this chemical down the sink or in regular trash.[4][5]

Experimental Protocol: Laboratory Chemical Waste Disposal

Objective: To safely collect, store, and dispose of unwanted this compound and contaminated materials in compliance with environmental regulations.

Materials:

  • Unwanted this compound (solid or in solution)

  • Compatible hazardous waste container with a leak-proof, screw-on cap.[6]

  • Hazardous Waste Tag/Label.[4]

  • Secondary containment bin.[6]

  • Personal Protective Equipment (as specified in the table above).

Methodology:

  • Waste Classification: Treat all this compound and any materials contaminated with it (e.g., gloves, absorbent paper, empty containers) as hazardous waste.[7] A laboratory chemical becomes waste when you no longer intend to use it.[7][8]

  • Containerization:

    • Select a waste container that is in good condition and compatible with the chemical. Plastic bottles are often preferred over glass when compatibility is not an issue.[4]

    • For solid waste, such as contaminated lab trash (gloves, wipes), double-bag the waste in clear plastic bags to allow for visual inspection.[6]

    • Ensure the container has a leak-proof, screw-on cap. Containers with corks or parafilm are not acceptable.[6]

    • Keep the waste container closed at all times, except when adding waste.[6][8]

  • Labeling:

    • As soon as the container is first used for waste collection, label it with a "Hazardous Waste" tag.[4][7]

    • The label must include:

      • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4]

      • For mixtures, list each chemical constituent and its approximate quantity.[4]

      • The date of waste generation.[4]

      • The location of origin (e.g., building, room number).[4]

      • The Principal Investigator's name and contact information.[4]

      • Check marks for the appropriate hazard pictograms (e.g., irritant).[4]

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated, secure area within the laboratory.[6]

    • Always use secondary containment, such as a lab tray or dishpan, capable of holding 110% of the primary container's volume. This prevents the spread of material in case of a leak.[6]

    • Segregate the waste container from incompatible materials, such as strong oxidizing agents, acids, and bases.[9]

  • Disposal and Removal:

    • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup.[1]

    • Provide them with a complete list of the chemicals for disposal.[4]

    • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Follow all institutional and local regulations regarding waste accumulation time and quantity limits.[6]

  • Empty Containers:

    • An empty container that held this compound must still be disposed of as hazardous waste, as it is considered unused product.[1]

    • Alternatively, if institutional policy allows, the container may be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[7][8] After rinsing, the defaced container may be discarded in regular trash.[7][8]

Accidental Release and Spill Procedures

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate personnel from the immediate spill area.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Wear PPE: Don personal protective equipment, including respiratory protection, gloves, and eye protection.[1]

  • Containment: Prevent the spill from entering drains or waterways.[1][9]

  • Clean-up: For solid spills, sweep up the material and place it in a suitable, closed container for disposal. Avoid creating dust.[1] For liquid spills, use an inert absorbent material.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All cleanup materials must be collected, labeled, and disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_0 Waste Generation & Identification cluster_1 Preparation for Disposal cluster_2 Final Disposal start Unwanted this compound or Contaminated Material classify Classify as Hazardous Waste start->classify container Select Compatible Container with Screw-Top Lid classify->container label_waste Label with 'Hazardous Waste' Tag (Contents, Date, PI, Hazards) container->label_waste store Store in Designated Area with Secondary Containment label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs pickup Arrange for Waste Pickup and Manifesting contact_ehs->pickup incinerate Final Disposal via Chemical Incineration pickup->incinerate

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 6-Cyano-2-naphthol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Cyano-2-naphthol (CAS 52927-22-7). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this compound.

I. Hazard Identification and Safety Data Summary

This compound is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment in a controlled environment.

Quantitative Data

PropertyValue
Molecular Formula C₁₁H₇NO
Molecular Weight 169.18 g/mol
Appearance White to brown crystalline solid
Melting Point 165.5 - 170.5 °C
Boiling Point (Predicted) 383.1 ± 15.0 °C
Storage Temperature Room Temperature, in a dry, well-ventilated place

GHS Hazard Statements

CodeStatement
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

II. Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

Equipment TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][2]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile) must be worn.[1] A lab coat or other protective clothing is required to prevent skin contact.[1]
Respiratory Protection If handling in a way that generates dust or aerosols, or if ventilation is inadequate, a NIOSH-approved N95 (or higher) particulate respirator is recommended.

III. Step-by-Step Handling and Operational Plan

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is available and operational.

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Prepare all necessary equipment and reagents before handling the chemical to minimize time of exposure.

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2]

2. Chemical Handling:

  • Don the required personal protective equipment as detailed in Section II.

  • Carefully weigh and transfer the solid compound, avoiding the generation of dust.

  • Keep the container tightly closed when not in use.[1]

  • Avoid contact with skin, eyes, and clothing.[2]

3. Storage:

  • Store this compound in a tightly sealed, properly labeled container.[1]

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]

IV. Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately:

Exposure TypeFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill Evacuate the area.[1] Wear appropriate PPE, including respiratory protection.[1] Avoid dust formation.[1] Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[2] Do not let the chemical enter drains.[1] After cleanup, decontaminate the area.

V. Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste. Do not dispose of down the drain or in regular trash.

1. Waste Collection:

  • Collect waste this compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) in a clearly labeled, sealed, and compatible hazardous waste container.

2. Disposal Procedure:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and proper disposal.[3]

  • Contaminated packaging should be disposed of as unused product.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.